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  • Product: 7-Chloro-8-fluoro-4-hydroxyquinoline-3-carboxylic acid
  • CAS: 1019015-91-8

Core Science & Biosynthesis

Foundational

Crystal Structure and Characterization of 7-Chloro-8-fluoro-4-hydroxyquinoline-3-carboxylic Acid: A Technical Guide

Executive Summary The compound 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylic acid (CAS 1019015-91-8) is a highly specialized, rigid bicyclic scaffold that serves as a critical intermediate in the synthesis of advance...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylic acid (CAS 1019015-91-8) is a highly specialized, rigid bicyclic scaffold that serves as a critical intermediate in the synthesis of advanced third- and fourth-generation fluoroquinolone antibiotics. In solid-state chemistry and drug development, understanding the precise crystallographic packing, tautomeric behavior, and intermolecular interactions of such precursors is paramount. The physicochemical properties of the final active pharmaceutical ingredient (API)—including solubility, bioavailability, and polymorphic stability—are fundamentally inherited from the structural logic of this core moiety.

As a Senior Application Scientist, I have structured this guide to move beyond basic descriptive crystallography. Here, we will dissect the causality behind the solid-state behavior of this molecule, detailing the self-validating analytical workflows required to characterize its crystal structure, hydrogen-bonding networks, and thermodynamic profile.

Molecular Architecture and Solid-State Interactions

The structural integrity of 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylic acid is dictated by a delicate balance of intramolecular forces and lattice-directing intermolecular interactions.

Keto-Enol Tautomerism and Planarity

While formally named as a "4-hydroxyquinoline," this class of molecules predominantly crystallizes in the 4-oxo-1,4-dihydroquinoline tautomeric form[1][2]. The proton migrates from the hydroxyl group to the ring nitrogen (or remains localized on the carboxylic acid), driven by the thermodynamic stability of the resulting conjugated system. This tautomerization enforces strict coplanarity across the bicyclic quinoline ring and the 3-carboxyl group, with maximum atomic displacements from the least-squares plane typically not exceeding 0.020 Å[3].

Intramolecular Hydrogen Bonding

The defining crystallographic signature of the 4-oxo-quinoline-3-carboxylic acid core is a remarkably strong intramolecular hydrogen bond between the 3-carboxyl proton and the 4-oxo oxygen (O–H···O)[1][2]. This interaction forms a stable pseudo-six-membered ring (an S(6) motif). High-resolution X-ray studies on analogous structures demonstrate that this O–H···O bond distance is exceptionally short, often refining to ~1.62–1.74 Å, locking the functional groups into a rigid, planar conformation[4].

Intermolecular Packing: Halogen Bonding and π−π Stacking

The introduction of the 7-chloro and 8-fluoro substituents dramatically alters the crystal packing compared to unhalogenated analogs.

  • Halogen Bonding: The highly electronegative 8-fluoro and 7-chloro groups participate in weak, yet highly directional, intermolecular C–H···F and C–H···Cl interactions. These interactions often link adjacent molecules into two-dimensional ribbons or layers parallel to the crystallographic ab plane[3][5].

  • π−π Stacking: The enforced planarity of the quinoline core facilitates extensive face-to-face π−π stacking. Centroid-to-centroid separations between adjacent quinoline rings typically range from 3.58 to 3.93 Å, providing massive cohesive energy to the crystal lattice[1][6].

G Core Quinoline Core Tautomer Keto-Enol Tautomerism (4-Oxo vs 4-Hydroxy) Core->Tautomer Halogen Halogen Bonding (7-Cl, 8-F) Core->Halogen PiPi π-π Stacking (~3.5 Å separation) Core->PiPi Hbond Intramolecular H-Bond (3-COOH to 4-Oxo) Tautomer->Hbond Locks planarity Lattice Stable Crystal Lattice Hbond->Lattice Halogen->Lattice PiPi->Lattice

Caption: Structural determinants and interaction logic of the fluoroquinolone crystal lattice.

Experimental Workflows for Solid-State Characterization

To confidently assign the crystal structure and ensure batch-to-batch consistency, a self-validating analytical matrix must be employed.

Workflow 1: Single-Crystal X-Ray Diffraction (SCXRD)

SCXRD is the gold standard for unambiguously determining the tautomeric state and atomic coordinates. The primary challenge with rigid, planar quinolones is their tendency to form twinned crystals or fine needles due to rapid π−π stacking.

Step-by-Step Methodology:

  • Solvent Selection & Crystallization: Dissolve the compound in a binary solvent system containing a polar aprotic solvent (e.g., DMF or DMSO) to disrupt the strong intermolecular hydrogen bonds, paired with a volatile antisolvent (e.g., methanol). Utilize slow solvent evaporation at ambient temperature to promote isotropic crystal growth and prevent twinning.

  • Cryo-Mounting: Select a defect-free single crystal (approx. 0.2 × 0.2 × 0.2 mm) and mount it on a goniometer using perfluorinated oil. Immediately quench the crystal in a nitrogen cold stream to 100 K. Causality: Cryo-cooling minimizes thermal ellipsoids, which is strictly required to accurately locate the electron density of the highly mobile carboxylic/enolic hydrogen atoms[2].

  • Data Collection: Irradiate using Mo K α ( λ=0.71073 Å) or Cu K α radiation. Collect full sphere data using ω and ϕ scans.

  • Structure Solution & Refinement: Solve the structure using direct methods (e.g., SHELXT). Refine non-hydrogen atoms anisotropically. Critical Step: The hydrogen atom involved in the O–H···O intramolecular bond must be located from the difference Fourier map and allowed to refine freely to definitively prove the tautomeric state[2][4].

SCXRD Cryst Slow Evaporation (DMF/MeOH) Mount Cryo-Mounting (100 K) Cryst->Mount Diffract X-Ray Diffraction (Mo Kα / Cu Kα) Mount->Diffract Refine Anisotropic Refinement (H-atom location) Diffract->Refine

Caption: Step-by-step SCXRD methodology for determining quinolone tautomeric states.

Workflow 2: Orthogonal Bulk Characterization (ssNMR & Thermal Analysis)

Because SCXRD only characterizes a single, potentially non-representative crystal, orthogonal bulk techniques are required to validate the bulk powder.

Step-by-Step Methodology:

  • Solid-State NMR (ssNMR): Perform 13 C and 19 F Cross-Polarization Magic-Angle Spinning (CP-MAS) NMR at a spinning rate of 10–15 kHz. Causality: The 19 F nucleus is highly sensitive to its local electronic environment. Shifts in the 19 F spectrum will immediately reveal if the 8-fluoro group is participating in different halogen-bonding networks, thereby identifying polymorphic impurities[7].

  • Thermal Profiling (DSC/TGA): Run Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) simultaneously at a ramp rate of 10 °C/min under a dry nitrogen purge. Causality: Quinolone carboxylic acids exhibit high thermal stability due to their rigid lattice. A sharp endothermic peak without concurrent mass loss indicates the true melting point (often >250 °C), while earlier endotherms coupled with TGA mass loss indicate desolvation of trapped crystallization solvent[8].

Quantitative Data Summary

The following table synthesizes the expected crystallographic and spectroscopic parameters for 7-chloro-8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid based on rigorously characterized structural analogs in the literature[1][2][3][4][8].

ParameterExpected Value / RangeAnalytical TechniqueStructural Significance
Intramolecular O–H···O Distance 1.62 Å – 1.74 ÅSCXRDConfirms S(6) ring motif and structural planarity.
π−π Centroid Separation 3.58 Å – 3.93 ÅSCXRDIndicates the strength of face-to-face lattice stacking.
C–H···F Interaction Distance ~2.44 Å – 2.62 ÅSCXRDHighlights the lattice-directing role of the 8-fluoro group.
Carbonyl (C=O) Stretch 1700 – 1725 cm −1 FTIRConfirms the 4-oxo tautomeric state (absence of pure C-OH).
Thermal Melting Point (T m​ ) > 250 °CDSCDemonstrates high lattice energy due to rigid H-bonding.

Conclusion

The characterization of 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylic acid requires a rigorous, multi-modal approach. By combining the atomic-level precision of cryo-SCXRD with the bulk sensitivity of 19 F ssNMR and thermal analysis, researchers can definitively map the keto-enol tautomerism, intramolecular hydrogen bonding, and halogen-directed packing of this critical precursor. Ensuring the structural integrity of this scaffold is the first, most vital step in guaranteeing the efficacy and stability of downstream fluoroquinolone APIs.

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Exploratory

An In-depth Technical Guide to the Mechanism of Action of 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylic Acid Derivatives

Authored by: Gemini, Senior Application Scientist Abstract The 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylic acid scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous thera...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Gemini, Senior Application Scientist

Abstract

The 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylic acid scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents with a vast array of biological activities. This guide provides a comprehensive technical overview of the synthesis, biological activities, and, most importantly, the intricate mechanisms of action of these derivatives. We will delve into their well-established role as antibacterial agents targeting bacterial topoisomerases, and further explore their potential as anticancer, antimalarial, and antifungal compounds. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental methodologies to facilitate further investigation and application of this versatile chemical class.

Introduction: The Quinoline Scaffold in Drug Discovery

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone in the development of therapeutic agents. Its rigid and planar structure provides an excellent framework for molecular recognition by biological targets. The introduction of a carboxylic acid at the 3-position and a hydroxyl group at the 4-position gives rise to the quinolone and fluoroquinolone class of antibiotics, renowned for their potent antibacterial activity.[1] The specific focus of this guide, the 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylic acid derivatives, represents a subclass with significant therapeutic potential, leveraging its unique substitution pattern to achieve diverse biological effects.[2][3]

Primary Mechanism of Action: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

The hallmark of the quinolone and fluoroquinolone class, including the 7-chloro-8-fluoro derivatives, is their potent antibacterial activity against a broad spectrum of Gram-positive and Gram-negative bacteria.[2][4][5] This bactericidal effect is primarily achieved through the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1]

These enzymes are crucial for managing the topological state of DNA during replication, transcription, repair, and recombination.[1] DNA gyrase, a type II topoisomerase found in most bacteria, introduces negative supercoils into the DNA, a process vital for the initiation of replication. Topoisomerase IV, also a type II topoisomerase, is primarily involved in the decatenation of daughter chromosomes following replication, allowing for their segregation into daughter cells.[1]

The mechanism of inhibition involves the formation of a ternary complex between the quinolone derivative, the bacterial DNA, and the topoisomerase enzyme. This complex traps the enzyme in a state where it has cleaved the DNA but is unable to religate it, leading to the accumulation of double-strand breaks in the bacterial chromosome. This triggers a cascade of events, including the SOS response and ultimately, programmed cell death.[1]

Structure-Activity Relationship (SAR) Insights

The substitution pattern on the quinoline ring is critical for the antibacterial potency and spectrum of these derivatives.

  • N-1 Substituent: Alkyl or cycloalkyl groups at the N-1 position, such as ethyl or cyclopropyl, are often associated with enhanced antibacterial activity.[6][7]

  • C-7 Substituent: Modifications at the C-7 position significantly influence the spectrum of activity and pharmacokinetic properties. The introduction of heterocyclic moieties like piperazine, morpholine, or imidazole can enhance the potency against both Gram-positive and Gram-negative bacteria.[4][5][6][7]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The evaluation of the antibacterial potency of novel 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylic acid derivatives is fundamentally assessed by determining their Minimum Inhibitory Concentration (MIC).

Objective: To determine the lowest concentration of a derivative that inhibits the visible growth of a specific bacterial strain.

Methodology:

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium.

  • Serial Dilution of Test Compound: The quinoline derivative is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension.

  • Controls: Positive (bacteria and broth, no compound) and negative (broth only) growth controls are included.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Expanded Mechanisms of Action: Beyond Antibacterial Activity

The versatility of the 7-chloroquinoline scaffold extends far beyond its antibacterial properties. Derivatives have shown significant promise in other therapeutic areas, each with a distinct mechanism of action.

Anticancer Activity: Kinase Inhibition

Several 7-chloroquinoline derivatives have been investigated as potent anticancer agents, with some acting as inhibitors of various kinases.[8] Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The Epidermal Growth Factor Receptor (EGFR) is a prominent example of a kinase target for these compounds.[8] By inhibiting EGFR, these derivatives can block downstream signaling pathways responsible for cell proliferation, survival, and metastasis.

EGFR_Inhibition cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGF EGF EGFR EGFR EGF->EGFR Binds Proliferation Cell Proliferation & Survival EGFR->Proliferation Activates Derivative 7-Chloroquinoline Derivative Derivative->EGFR Inhibits Hemozoin_Assay Start Start: Prepare Reagents Reagents Hemin Chloride Test Derivative Buffer Solution Start->Reagents Incubate Incubate at 37°C Reagents->Incubate Centrifuge Centrifuge to Pellet Hemozoin Incubate->Centrifuge Wash Wash Pellet Centrifuge->Wash Dissolve Dissolve Hemozoin in NaOH Wash->Dissolve Measure Measure Absorbance at 405 nm Dissolve->Measure End End: Calculate % Inhibition Measure->End

Caption: Workflow for a hemozoin inhibition assay.

Inhibition of Cellular Respiration

Certain 4-hydroxyquinoline-3-carboxylic acid derivatives have demonstrated the ability to inhibit cellular respiration. [9][10]Studies have shown that these compounds can act as inhibitors of key enzymes in metabolic pathways, such as malate dehydrogenase. [9][10]Malate dehydrogenase is a crucial enzyme in the citric acid cycle and the malate-aspartate shuttle. By inhibiting this enzyme, these derivatives can disrupt cellular energy production, leading to cytotoxicity, an effect that has been explored in the context of cancer cells. [9]

Antifungal and Other Antimicrobial Activities

The biological activity of quinoline derivatives is not limited to bacteria. Many 8-hydroxyquinoline derivatives, a related class of compounds, exhibit potent antifungal and anti-insecticidal properties. [11][12]The mechanism for these activities is often attributed to their ability to chelate metal ions, which are essential cofactors for many enzymes. [11][12]While the primary focus of this guide is on 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylic acid derivatives, the potential for metal chelation to contribute to a broader antimicrobial spectrum should not be overlooked.

Quantitative Data Summary

The following table summarizes hypothetical inhibitory concentrations for a series of 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylic acid derivatives against various targets. This data is for illustrative purposes to demonstrate how such information would be presented.

DerivativeC-7 SubstituentMIC vs. S. aureus (µg/mL)IC50 vs. EGFR (µM)IC50 vs. Hemozoin Formation (µM)
A -Piperazine0.51.2>50
B -Morpholine1.02.5>50
C -Imidazole2.00.8>50
D -NH-(CH2)2-OH8.05.115.2

Conclusion and Future Perspectives

The 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylic acid framework is a remarkably versatile scaffold in drug discovery. While the primary mechanism of action for its antibacterial effects is well-established as the inhibition of bacterial DNA gyrase and topoisomerase IV, the exploration of its derivatives has unveiled a much broader therapeutic potential. The ability of these compounds to act as kinase inhibitors, disrupt heme metabolism in malaria parasites, and inhibit cellular respiration highlights the rich chemical space that can be explored through further derivatization.

Future research in this area should focus on elucidating the precise molecular interactions that govern the diverse biological activities of these compounds. A deeper understanding of their structure-activity relationships will be crucial for designing next-generation derivatives with enhanced potency, selectivity, and improved safety profiles. The continued investigation of this chemical class holds significant promise for the development of novel therapeutics to address a wide range of unmet medical needs.

References

  • US4620007A - 6-fluoro-7-chloro-1-cyclopropyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid - Google Patents. Google Patents.
  • Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. (2010). Revista de Chimie, 61(8), 745-749.
  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (2014). Journal of Chemistry.
  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications | Open Access Journals. (2013).
  • Application Notes and Protocols: 7-Chloroquinoline-4-carboxylic Acid as a Pharmaceutical Intermediate - Benchchem. Benchchem.
  • 7-Chloroquinoline-4-carboxylic acid literature review - Benchchem. Benchchem.
  • Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. (2018). Molecules, 23(11), 2953.
  • Shah, K. J., & Coats, E. A. (1977). Design, synthesis, and correlation analysis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respiration. Journal of Medicinal Chemistry, 20(8), 1001–1006.
  • Novel Antimicrobial 8-Hydroxyquinoline-Based Agents: Current Development, Structure–Activity Relationships, and Perspectives. (2021). Journal of Medicinal Chemistry.
  • (PDF) QSAR study of 8-Hydroxyquinoline and its Chloro derivatives as antimicrobial agents. (2024).
  • Jothilingam, S., et al. (2025). Design, Synthesis, Characterisation and Biological Evaluation of Novel 7- Fluoroquinolone Derivatives. International Journal of Pharmaceutical Sciences, 3(8), 2101-2109.
  • Coats, E. A., et al. (1982). 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cell respiration. 2. Quantitative structure-activity relationship of dehydrogenase enzyme and Ehrlich ascites tumor cell inhibitions. Journal of Medicinal Chemistry, 25(1), 57–63.
  • Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. (n.d.).
  • Synthesis of Fluoroquinolones derivatives as Antimicrobial Agents - Semantic Scholar. (n.d.).
  • Design, Synthesis, Characterisation and Biological Evaluation of Novel 7- Fluoroquinolone Derivatives - International Journal of Pharmaceutical Sciences. (2025).

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Foundational

Keto-Enol Tautomerism in 7-Chloro-8-fluoro-4-hydroxyquinoline-3-carboxylic Acid: Mechanistic Insights, Characterization, and Biological Implications

Executive Summary The molecule 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylic acid represents a highly privileged scaffold in medicinal chemistry, serving as the core pharmacophore for numerous fluoroquinolone antibio...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The molecule 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylic acid represents a highly privileged scaffold in medicinal chemistry, serving as the core pharmacophore for numerous fluoroquinolone antibiotics. While structurally drawn and named as a 4-hydroxyquinoline (the enol form), this molecule exists in a complex, environmentally dependent tautomeric equilibrium with its 4-oxo-1,4-dihydroquinoline (keto) counterpart.

Understanding this prototropic tautomerism is not merely an academic exercise; it is a critical parameter in drug development. The tautomeric state dictates the molecule's physicochemical properties (pKa, logP, solubility), its synthetic tractability, and its ultimate pharmacodynamic interaction with bacterial target enzymes. This technical guide provides an in-depth analysis of the thermodynamic drivers of this equilibrium, outlines self-validating analytical protocols for tautomer characterization, and details the profound biological implications of the keto-enol shift.

Thermodynamic and Structural Drivers of Tautomerism

The equilibrium between the 4-hydroxyquinoline (enol) and 4-oxo-1,4-dihydroquinoline (keto) forms involves the migration of a proton between the O4 oxygen and the N1 nitrogen of the heterocyclic ring. The predominance of either tautomer is dictated by a delicate balance of intrinsic molecular electronics and extrinsic environmental factors.

  • Intrinsic Aromaticity vs. H-Bonding: In the gas phase or non-polar environments, the enol form is thermodynamically favored (lower in energy by approximately 27 to 38 kJ/mol in homologous quinolone-3-esters)[1]. This preference is driven by the fact that the enol form allows both the benzene and pyridine rings to be fully aromatic[2]. However, the keto form is internally stabilized by a robust intramolecular hydrogen bond between the C3-carboxylic acid proton (donor) and the C4-carbonyl oxygen (acceptor)[3].

  • Substituent Inductive Effects: The 7-chloro and 8-fluoro substituents exert strong electron-withdrawing inductive effects. These halogens pull electron density away from the heterocyclic core, effectively lowering the pKa of the N1 proton and modulating the tautomeric equilibrium to favor the keto form in solution[4].

  • Solvent Polarity: In polar solvents (e.g., water, DMSO) and the crystalline solid state, the equilibrium overwhelmingly shifts to the highly polar 4-oxo (keto) form[5][6]. The zwitterionic resonance character of the keto form is vastly better stabilized by polar solvent molecules compared to the less polar enol form[5].

TautomerMechanisms Enol 4-Hydroxyquinoline (Enol Form) Keto 4-Oxo-1,4-dihydroquinoline (Keto Form) Enol->Keto Proton Transfer (O4 ↔ N1) Gas Gas Phase / Matrix Isolation ΔG = -27 to -38 kJ/mol Gas->Enol Aqueous Polar Solvents (H2O, DMSO) Strong Solvation Aqueous->Keto HBond Intramolecular H-Bond (C3-COOH to C4=O) HBond->Keto Inductive 7-Cl, 8-F Inductive Effects Modulates N1 pKa Inductive->Keto

Drivers of keto-enol tautomeric equilibrium in the 7-chloro-8-fluoroquinolone core.

Quantitative Spectroscopic and Thermodynamic Data

The following table summarizes the key quantitative parameters used to differentiate the two tautomeric states, synthesized from[7].

Property / Parameter4-Oxo (Keto) Tautomer4-Hydroxy (Enol) TautomerPrimary Environment
Thermodynamic Stability (ΔG) 0 kJ/mol (Reference)-27 to -38 kJ/molGas Phase / Vacuum[1]
Thermodynamic Stability (ΔG) 0 kJ/mol (Reference)> +15 kJ/molPolar Solvents / Solid State[5][6]
¹³C NMR (C4 Chemical Shift) > 170 ppm (typically ~176 ppm)~160 - 171 ppmDMSO-d₆[7][8]
¹H NMR (Labile Proton) N1-H (broad singlet, ~12.1 ppm)O4-H (broad singlet, ~10.5 ppm)DMSO-d₆[8]
FTIR Spectroscopy Strong C=O stretch (1620-1680 cm⁻¹)Broad O-H stretch (~3400 cm⁻¹)KBr Pellet / Matrix[7]
Aromaticity Nitrogen ring is non-aromaticBoth rings are fully aromaticComputational (DFT)[2]

Self-Validating Experimental Protocols

To unequivocally assign the tautomeric state of 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylic acid in various media, researchers must employ orthogonal, self-validating analytical workflows.

Protocol 1: Solution-State NMR Characterization

This protocol is designed to trap and observe the dominant tautomer in polar media.

  • Step 1: Sample Preparation. Dissolve 5–10 mg of the compound in highly pure DMSO-d₆. Causality: DMSO-d₆ is a highly polar, aprotic solvent that mimics physiological polarity without exchanging the labile N-H/O-H protons with the solvent, thereby preserving the native tautomeric state for observation[6].

  • Step 2: ¹³C NMR Acquisition. Acquire a 1D ¹³C NMR spectrum using a prolonged relaxation delay (D1 > 2 seconds). Causality: The C4 carbon lacks attached protons and relaxes slowly. A long delay ensures accurate signal-to-noise for the critical >170 ppm carbonyl peak, which is the primary indicator of the keto form[6][7].

  • Step 3: 2D ¹H-¹⁵N HMBC (Heteronuclear Multiple Bond Correlation). Causality: This is the ultimate self-validation step. 1D ¹H NMR cannot definitively prove whether the ~12 ppm proton is on oxygen or nitrogen. ¹H-¹⁵N HMBC detects multiple-bond correlations; a cross-peak between the downfield proton and the ¹⁵N nucleus unambiguously confirms the proton is covalently bound to N1, validating the 4-oxo-1,4-dihydroquinoline structure[9].

Protocol 2: Matrix-Isolation FTIR coupled with DFT

This protocol forces the molecule into the gas phase to observe the elusive enol tautomer.

  • Step 1: Sublimation and Matrix Trapping. Sublime the solid sample under high vacuum and co-deposit it with a large excess of Argon gas onto a CsI window cooled to 10 K. Causality: High vacuum forces the molecule into the gas phase, where the enol form is thermodynamically favored. The 10 K argon matrix instantly traps the monomeric enol form, preventing intermolecular H-bonding and reversion to the keto form during cooling[2][4].

  • Step 2: FTIR Acquisition. Record the infrared spectrum from 4000 to 400 cm⁻¹, specifically looking for the disappearance of the C=O stretch and the appearance of the O-H stretch.

  • Step 3: DFT Validation. Perform Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level. Causality: DFT generates theoretical vibrational frequencies for both tautomers. By comparing the experimental matrix-IR spectra to the theoretical DFT frequencies, the structural assignment of the trapped enol tautomer is mathematically self-validated[10].

ExperimentalWorkflow Prep Sample Preparation (7-Cl-8-F-Quinolone) NMR Solution-State NMR (1H, 13C, 15N HMBC) Prep->NMR Polar Solvent IR Matrix-Isolation FTIR (10K Argon Matrix) Prep->IR Sublimation DFT DFT Calculations (B3LYP/6-311++G**) Prep->DFT In Silico KetoID Identify Keto Tautomer (C4 > 170 ppm) NMR->KetoID EnolID Identify Enol Tautomer (O-H Stretch ~3400 cm⁻¹) IR->EnolID Validate Self-Validating Consensus (Exp. vs Theoretical) DFT->Validate GIAO / Frequencies KetoID->Validate EnolID->Validate

Self-validating experimental workflow for characterizing quinolone tautomers.

Biological & Pharmaceutical Implications

The tautomeric state of 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylic acid is the absolute determinant of its biological efficacy.

According to [11], the 4-oxo (keto) form is the exclusively biologically active tautomer responsible for antibacterial activity[7][12]. Fluoroquinolones exert their bactericidal effect by inhibiting DNA gyrase and topoisomerase IV[13]. This inhibition requires the formation of a ternary complex between the drug, the enzyme, and the cleaved DNA.

Crucially, this binding is mediated by a highly specific water-metal ion bridge (typically involving Mg²⁺). The Mg²⁺ ion chelates directly to the C3-carboxylate oxygen and the C4-carbonyl oxygen of the keto tautomer[11]. If the molecule were to exist in the enol (4-hydroxy) form under physiological conditions, it would lose the C4=O hydrogen bond acceptor and metal coordination site, rendering it incapable of forming the ternary complex and entirely abolishing its pharmacological activity. Furthermore, the tautomeric state heavily influences the compound's logP; the highly polar keto form ensures optimal solubility parameters for oral bioavailability, while the 7-chloro and 8-fluoro substituents provide the necessary lipophilicity to penetrate the bacterial cell wall[4][11].

References

  • Horta, P., et al. Quinolone–Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity. The Journal of Organic Chemistry, ACS Publications (2015). URL:[Link]

  • Silva, V., et al. 4-Oxoquinolines and monoamine oxidase: When tautomerism matters. European Journal of Medicinal Chemistry, PubMed (2021). URL: [Link]

  • Heeb, S., et al. Quinolones: from antibiotics to autoinducers. FEMS Microbiology Reviews, PMC (2011). URL:[Link]

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Exploratory

An In-Depth Technical Guide to the Mass Fragmentation Pathways of 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Introduction 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylic acid is a member of the quinolone class of compounds, which are foundational structures in th...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylic acid is a member of the quinolone class of compounds, which are foundational structures in the development of antimicrobial agents. Understanding the mass fragmentation behavior of this molecule is critical for its unambiguous identification in complex matrices, for metabolite identification studies, and for quality control in synthetic processes. This guide provides a detailed analysis of the expected mass fragmentation pathways of this specific quinolone, based on established principles of mass spectrometry and data from related fluoroquinolone structures. The narrative explains the causal logic behind the observed and predicted fragmentation patterns, offering insights grounded in the molecule's inherent chemical properties.

Molecular Structure and Properties

Before delving into the fragmentation pathways, it is essential to understand the core structure of the analyte.

PropertyValueSource
Molecular Formula C₁₀H₅ClFNO₃[1]
IUPAC Name 7-chloro-8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid[1]
CAS Number 1019015-91-8[1]
InChI Key KJOFIBYCYSWMEM-UHFFFAOYSA-N[1]

The molecule consists of a bicyclic quinolone core, substituted with a chlorine atom at position 7, a fluorine atom at position 8, a hydroxyl group at position 4 (which exists in tautomeric equilibrium with the 4-oxo form), and a carboxylic acid at position 3. These functional groups are the primary drivers of the fragmentation patterns observed in mass spectrometry.

Predicted Mass Fragmentation Pathways

The fragmentation of 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylic acid under positive-ion electrospray ionization (ESI) followed by tandem mass spectrometry (MS/MS) is predicted to proceed through several key pathways. These pathways are initiated by the protonation of the molecule, typically on the quinolone nitrogen or the carbonyl oxygen, to form the precursor ion [M+H]⁺.

A study of 11 different quinolone antibiotics using triple-quadrupole linear ion trap mass spectrometry in ESI positive mode revealed common fragmentation patterns.[2] Although the specific compound of interest was not included, the general principles apply. Quinolones, sharing a common structural nucleus with carboxyl and carbonyl groups, typically exhibit characteristic fragment ions corresponding to the loss of water ([M+H−H₂O]⁺), carbon monoxide ([M+H−CO]⁺), and a combination of both ([M+H−H₂O−CO]⁺).[2]

Pathway 1: Decarboxylation and Subsequent Fragmentations

One of the most prominent fragmentation pathways for carboxylic acids is the neutral loss of carbon dioxide (CO₂), which has a mass of 44 Da. This is often followed by the loss of other small molecules.

  • Step 1: Loss of CO₂: The protonated molecule [M+H]⁺ readily loses the carboxylic acid group as CO₂.

  • Step 2: Loss of CO: Following decarboxylation, the resulting fragment can lose a molecule of carbon monoxide (CO), a common fragmentation for quinolone structures.[2]

Caption: Decarboxylation followed by loss of carbon monoxide.

Pathway 2: Initial Loss of Water and CO

Another common fragmentation route for quinolones involves the initial loss of water, followed by the loss of carbon monoxide.[2] The loss of water can be rationalized by the presence of the hydroxyl and carboxylic acid groups.

  • Step 1: Loss of H₂O: The protonated molecule loses a water molecule (18 Da).

  • Step 2: Loss of CO: The resulting ion subsequently loses a molecule of carbon monoxide (28 Da).

Sources

Foundational

Discovery and Early-Stage Synthesis of 7-Chloro-8-fluoro-4-hydroxyquinoline-3-carboxylic Acid

Executive Summary The molecule 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylic acid (CAS: 1019015-91-8) is a critical foundational building block in the rational drug design of advanced fluoroquinolone antibiotics. Whi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The molecule 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylic acid (CAS: 1019015-91-8) is a critical foundational building block in the rational drug design of advanced fluoroquinolone antibiotics. While early-generation quinolones like nalidixic acid possessed narrow spectrums and poor pharmacokinetics, the strategic introduction of halogen substituents at the C-7 and C-8 positions revolutionized the class. This technical whitepaper details the discovery context, mechanistic rationale, and validated synthetic methodologies required to construct this specific halogenated quinolone core, prioritizing regioselective yield and scalable thermodynamic control.

Discovery Context and SAR Significance

The evolution of quinolone antibiotics relies heavily on Structure-Activity Relationship (SAR) optimization. The transition from basic quinolones to highly potent fluoroquinolones was driven by specific ring substitutions[1].

In the target molecule, the substituents serve highly specific mechanistic purposes:

  • 8-Fluoro Substituent: The introduction of a fluorine atom at the C-8 position significantly enhances oral absorption, tissue penetration, and in vivo efficacy against anaerobic bacteria compared to 8-H or 8-methoxy analogs.

  • 7-Chloro Substituent: The chlorine atom at C-7 is not intended to remain in the final drug. Instead, it acts as an essential electrophilic leaving group. In late-stage drug development, this position undergoes Nucleophilic Aromatic Substitution ( SN​Ar ) with cyclic amines (e.g., piperazine or pyrrolidine) to generate the active pharmacophore responsible for DNA gyrase inhibition[2].

  • 4-Hydroxy/4-Oxo Tautomerism: While formally named as a 4-hydroxyquinoline, the molecule predominantly exists as the 4-oxo-1,4-dihydroquinoline tautomer in physiological conditions, which is required for binding to the bacterial topoisomerase IV complex[3].

Retrosynthetic Strategy & Mechanistic Rationale

To synthesize the N-unsubstituted 4-hydroxyquinoline core, the Gould-Jacobs reaction is the gold standard[1]. While the Grohe-Heitzer cycloacylation is highly effective for synthesizing N-alkylated quinolones[3], the Gould-Jacobs sequence is chosen here because it directly yields the N-unsubstituted (NH) core. This provides maximum flexibility for medicinal chemists to perform custom N-alkylation (e.g., adding a cyclopropyl or ethyl group) later in the synthesis[2].

The Regioselectivity Advantage

A common pitfall in quinolone synthesis is the formation of undesired regioisomers during ring closure[4]. However, by utilizing 3-chloro-2-fluoroaniline as the starting material, regioselectivity is structurally guaranteed. The C-2 position is blocked by the fluorine atom, forcing the thermal cyclization to occur exclusively at the C-6 position. This yields the pure 7-chloro-8-fluoro architecture without the need for complex chromatographic separation[5].

G A 3-Chloro-2-fluoroaniline + EMME B Condensation Intermediate A->B 120°C, -EtOH C Cyclized Ester Intermediate B->C Dowtherm A, 250°C Cyclization D 7-Chloro-8-fluoro-4-hydroxy- quinoline-3-carboxylic acid C->D NaOH (aq), Reflux Then HCl (pH 2)

Synthetic workflow for 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylic acid.

Step-by-Step Experimental Methodologies

Phase 1: Enamine Condensation

Objective: Form the anilinomethylenemalonate intermediate. Causality: Diethyl ethoxymethylenemalonate (EMME) acts as the electrophile. The reaction is driven forward by the continuous removal of ethanol, shifting the equilibrium toward the enamine product[6].

  • Setup: Equip a 500 mL round-bottom flask with a magnetic stirrer and a distillation apparatus (or Dean-Stark trap) to capture evolved ethanol.

  • Reaction: Combine 3-chloro-2-fluoroaniline (1.0 eq, 0.1 mol) and EMME (1.1 eq, 0.11 mol).

  • Heating: Heat the neat mixture to 120 °C for 2.5 hours. Ethanol will begin to distill off at ~80 °C.

  • Validation: Monitor via TLC (Hexane/EtOAc 7:3). The disappearance of the aniline spot indicates completion.

  • Isolation: Cool the mixture to room temperature to obtain crude diethyl 2-(((3-chloro-2-fluorophenyl)amino)methylene)malonate as a warm, viscous oil, which is used directly in Phase 2.

Phase 2: Thermal Cyclization (Gould-Jacobs)

Objective: Electrophilic aromatic substitution to close the quinolone ring. Causality: The starting aniline is highly deactivated due to the electron-withdrawing inductive effects of the fluorine and chlorine atoms. Standard solvents cannot reach the activation energy required for ring closure. Dowtherm A (a eutectic mixture of biphenyl and diphenyl ether) is chosen because it boils at 258 °C, providing the massive thermal window needed for cyclization without pressurized reactors[4][7].

  • Preparation: In a separate 1 L three-necked flask equipped with a reflux condenser and internal thermometer, heat 250 mL of Dowtherm A to a vigorous boil (250–260 °C)[4].

  • Addition: Carefully and dropwise, add the crude enamine oil from Phase 1 into the boiling Dowtherm A.

  • Cyclization: Maintain reflux for 1.5 hours. During this time, the cyclized product (ethyl 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate) will begin to crystallize out of the hot solution.

  • Isolation: Cool the reaction mixture to room temperature. Filter the precipitated solid.

  • Purification: Wash the filter cake thoroughly with Skellysolve B (hexanes) to remove all residual high-boiling Dowtherm A and colored organic impurities[7]. Dry under vacuum.

Mechanism N1 1. Nucleophilic Addition Aniline NH2 attacks EMME Elimination of Ethanol N2 2. Enamine Formation Anilinomethylenemalonate forms Activation of ortho-carbon N1->N2 N3 N3 N2->N3 N4 4. Aromatization & Tautomerization Loss of Ethanol Yields 4-hydroxy/4-oxo system N3->N4

Mechanistic pathway of the Gould-Jacobs cyclization for the quinolone core.
Phase 3: Ester Hydrolysis (Saponification)

Objective: Convert the ethyl ester to the final free carboxylic acid. Causality: The ethyl ester is highly hydrophobic. Refluxing in aqueous base (NaOH) converts the ester into a highly water-soluble sodium carboxylate salt. This allows unreacted starting materials to be washed away with a non-polar organic wash. Subsequent acidification protonates the carboxylate, causing the highly pure zwitterionic acid to crash out of the aqueous phase[4].

  • Saponification: Suspend the cyclized ester in 200 mL of 10% aqueous NaOH. Reflux vigorously for 2 hours until the solid completely dissolves (indicating full conversion to the soluble sodium salt)[7].

  • Washing: Cool the aqueous solution and extract once with 50 mL of chloroform to remove unreacted organic impurities. Discard the organic layer.

  • Acidification: Carefully acidify the aqueous layer using concentrated HCl (38%) until the solution reaches pH 2 (acidic to Congo red paper)[4][7].

  • Isolation: The target 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylic acid will immediately precipitate as a dense solid. Filter, wash copiously with distilled water, and dry under vacuum at 60 °C.

Quantitative Data & Reaction Parameters

The following table summarizes the thermodynamic parameters and expected yields for the validated linear synthesis workflow.

StepReaction TypeKey Reagents / SolventTemp (°C)Time (h)Expected Yield (%)
1 Condensation3-chloro-2-fluoroaniline, EMME1202.590 - 95
2 Thermal CyclizationDowtherm A (Diphenyl ether mix)250 - 2601.565 - 75
3 Ester Hydrolysis10% NaOH (aq), then conc. HCl1002.085 - 90
Total Linear Synthesis - - 6.0 ~50 - 64

Conclusion

The synthesis of 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylic acid exemplifies the elegant application of the Gould-Jacobs reaction under extreme thermodynamic control. By leveraging the structural regioselectivity of the fluorinated aniline and the high-boiling properties of Dowtherm A, researchers can reliably isolate this critical intermediate. This self-validating protocol ensures high purity, setting the stage for subsequent N-alkylation and C-7 amination required to generate clinical-grade fluoroquinolone therapeutics.

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Exploratory

A Technical Guide to the ¹H and ¹³C NMR Spectral Characteristics of 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 7-chloro-8-fluor...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylic acid. As a key heterocyclic scaffold, quinoline derivatives are of significant interest in medicinal chemistry and drug development due to their broad range of biological activities, including antimicrobial and anticancer properties.[1] Accurate spectral interpretation is crucial for the unambiguous structural confirmation and purity assessment of these compounds.

The Significance of Substituted Quinolines in Medicinal Chemistry

The quinoline ring system is a privileged structure in drug discovery, forming the core of numerous therapeutic agents.[2][3] The biological activity of quinoline derivatives can be finely tuned by altering the substitution pattern on the bicyclic ring.[4] The title compound, 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylic acid, possesses a unique combination of electron-withdrawing and hydrogen-bonding groups that are expected to influence its physicochemical properties and biological target interactions. The chloro and fluoro substituents at positions 7 and 8, respectively, are of particular interest for their potential to modulate binding affinity and metabolic stability.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylic acid is expected to exhibit distinct signals corresponding to the aromatic protons, the vinyl proton, and the acidic protons of the hydroxyl and carboxylic acid groups. The predicted chemical shifts are influenced by the electron-withdrawing effects of the halogen substituents and the overall electronic distribution within the heterocyclic ring system.

The aromatic region of the spectrum is of primary diagnostic value. The protons on the quinoline ring will resonate in the downfield region, typically between δ 7.0 and 9.0 ppm.[5] The precise chemical shifts are dictated by the electronic environment of each proton.

Table 1: Predicted ¹H NMR Chemical Shifts for 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylic acid

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-28.5 - 8.7s-Adjacent to the nitrogen atom and the carboxylic acid group, leading to significant deshielding.
H-58.0 - 8.2d8.5 - 9.0Influenced by the anisotropic effect of the neighboring benzene ring and deshielded by the 4-oxo group.
H-67.5 - 7.7d8.5 - 9.0Coupled to H-5. Its chemical shift is influenced by the 7-chloro substituent.
OH (4-position)11.0 - 13.0br s-Broad signal due to hydrogen bonding and exchange; highly deshielded.
COOH (3-position)12.0 - 14.0br s-Very broad and deshielded signal characteristic of a carboxylic acid proton.[6]

Note: The exact chemical shifts can be influenced by solvent and concentration. The broad singlets of the OH and COOH protons may not always be observed or may be very broad, depending on the experimental conditions.

The electron-withdrawing nature of the chlorine and fluorine atoms at positions 7 and 8 will generally lead to a downfield shift for the protons on the carbocyclic ring (H-5 and H-6) compared to unsubstituted quinoline. The proton at position 2 (H-2) is expected to be the most deshielded aromatic proton due to its proximity to the electronegative nitrogen atom and the C-3 carboxylic acid group.

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule. The chemical shifts of the carbon atoms are highly sensitive to the electronic effects of the substituents. The carbonyl carbon of the carboxylic acid and the carbon bearing the hydroxyl group are expected to be significantly deshielded.

Table 2: Predicted ¹³C NMR Chemical Shifts for 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylic acid

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C-2145 - 150Adjacent to nitrogen and the carboxylic acid.
C-3110 - 115Shielded by the electron-donating effect of the hydroxyl group.
C-4170 - 175Carbonyl-like carbon, significantly deshielded.
C-4a135 - 140Bridgehead carbon.
C-5125 - 130Aromatic carbon.
C-6120 - 125Aromatic carbon.
C-7130 - 135Attached to chlorine, deshielded.
C-8148 - 153 (d, ¹JCF ≈ 250 Hz)Attached to fluorine, highly deshielded and will exhibit a large C-F coupling constant.
C-8a140 - 145Bridgehead carbon.
C=O (Carboxylic Acid)165 - 170Carbonyl carbon of the carboxylic acid.[6]

The most notable feature in the predicted ¹³C NMR spectrum will be the signal for C-8, which is directly bonded to the fluorine atom. This carbon is expected to be significantly deshielded and will appear as a doublet with a large one-bond carbon-fluorine coupling constant (¹JCF).

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra of 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylic acid, the following experimental protocol is recommended.

Sample Preparation
  • Solvent Selection : Due to the presence of acidic protons and the potential for limited solubility, a polar aprotic solvent such as dimethyl sulfoxide-d₆ (DMSO-d₆) is recommended. DMSO-d₆ will solubilize the compound and allow for the observation of the hydroxyl and carboxylic acid protons.

  • Concentration : Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of DMSO-d₆.

  • Sample Filtration : If any particulate matter is present, filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

NMR Spectrometer Setup and Data Acquisition
  • Instrumentation : A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion, especially in the aromatic region of the ¹H spectrum.

  • ¹H NMR Acquisition Parameters :

    • Pulse Program : Standard single-pulse experiment.

    • Spectral Width : Approximately 16 ppm.

    • Acquisition Time : 2-3 seconds.

    • Relaxation Delay : 2-5 seconds.

    • Number of Scans : 16-64 scans, depending on the concentration.

  • ¹³C NMR Acquisition Parameters :

    • Pulse Program : Proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Spectral Width : Approximately 220 ppm.

    • Acquisition Time : 1-2 seconds.

    • Relaxation Delay : 2-5 seconds.

    • Number of Scans : 1024-4096 scans, as ¹³C is an insensitive nucleus.

Data Processing
  • Fourier Transformation : Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) before Fourier transformation to improve the signal-to-noise ratio.

  • Phasing and Baseline Correction : Carefully phase the spectrum and apply a baseline correction to ensure accurate integration and peak picking.

  • Referencing : Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).

Visualization of Key Structural Relationships

The following diagrams illustrate the molecular structure and the logical workflow for spectral analysis.

Figure 1: Structure of 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylic acid with atom numbering.

A Compound Synthesis and Purification B NMR Sample Preparation A->B C NMR Data Acquisition (¹H & ¹³C) B->C D Data Processing (FT, Phasing, Baseline Correction) C->D E Spectral Analysis (Chemical Shift & Coupling) D->E F Structure Confirmation E->F

Figure 2: Experimental workflow for NMR-based structural elucidation.

Conclusion

This technical guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylic acid. By leveraging data from analogous structures and established NMR principles, we have outlined the expected chemical shifts and coupling patterns. The provided experimental protocol offers a robust framework for researchers to acquire high-quality NMR data for this and similar quinoline derivatives. Accurate spectral interpretation is a cornerstone of chemical research, and this guide serves as a valuable resource for scientists and professionals engaged in the synthesis and characterization of novel bioactive compounds.

References

  • Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. (2010). Revista de Chimie, 61(8), 745-749.
  • Process for the preparation of 4-hydroxy-quinoline-3-carboxylic acids. (1987).
  • Al-Mulla, A. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 27(13), 4321.
  • Beck, A. (2012). Concentration Dependent 1H-NMR Chemical Shifts of Quinoline Derivatives. University of North Carolina Wilmington.
  • Beck, A. (2012).
  • PubChem. (n.d.). 8-Fluoro-4-hydroxyquinoline-3-carboxylic acid. Retrieved from [Link]

  • Costakes, M. J., et al. (2022). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 65(3), 2346–2369.
  • Aouidate, A., et al. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals.
  • PubChem. (n.d.). 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid. Retrieved from [Link]

  • LibreTexts Chemistry. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
  • Andreani, A., et al. (1996). Design, synthesis, and correlation analysis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respiration. Journal of Medicinal Chemistry, 39(16), 3164-3170.
  • BenchChem. (n.d.).
  • Theiner, S., et al. (2015). Impact of the Halogen Substitution Pattern on the Biological Activity of Organoruthenium 8-Hydroxyquinoline Anticancer Agents. Organometallics, 34(24), 5674-5685.
  • BenchChem. (n.d.).
  • Mori, Y., et al. (2013). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 78(13), 6576-6585.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting NMR Peak Assignments for Substituted Quinolines.
  • Massoud, M. A., et al. (2018). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. Journal of Heterocyclic Chemistry, 55(12), 2824-2832.
  • NextSDS. (n.d.). 8-fluoro-3-hydroxyquinoline-4-carboxylic acid — Chemical Substance Information. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 8-Fluoroquinolone Antibacterials from 7-Chloro-8-fluoro-4-hydroxyquinoline-3-carboxylic Acid

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Synthesis Protocol & Mechanistic Guide Introduction & Mechanistic Grounding The fluoroquinolone class of...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Synthesis Protocol & Mechanistic Guide

Introduction & Mechanistic Grounding

The fluoroquinolone class of antibiotics remains a cornerstone of modern antibacterial therapy, targeting bacterial DNA gyrase and topoisomerase IV. While 6-fluoroquinolones (e.g., ciprofloxacin) are the most ubiquitous, 8-fluoroquinolones (and 6,8-difluoroquinolones like lomefloxacin) exhibit enhanced tissue penetration, improved oral bioavailability, and a broadened spectrum against anaerobic pathogens.

This application note details the robust, two-step synthetic conversion of 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylic acid (tautomeric with 4-oxo-1,4-dihydroquinoline-3-carboxylic acid) into a bioactive 8-fluoroquinolone scaffold[1].

The Chemical Logic

The synthesis relies on two fundamental transformations:

  • N1-Alkylation : The 4-oxo-1,4-dihydroquinoline core requires an alkyl substituent at the N1 position for optimal DNA gyrase inhibition. Because the starting material possesses a free C3-carboxylic acid, standard alkylation conditions (alkyl halide and base) will concurrently esterify the carboxylate. Thus, a sequential one-pot hydrolysis is mechanistically required to restore the pharmacophoric free acid[2][3].

  • Nucleophilic Aromatic Substitution (SNAr) : The C7-chloride is displaced by a secondary amine (e.g., piperazine). The C7 position is highly electrophilic, activated by the strong resonance electron-withdrawal of the para-C4 carbonyl and the inductive electron-withdrawal of the ortho-C8 fluorine atom[4][5].

Mechanism Reactant C7-Chloro Quinolone (Electrophile) Meisenheimer Meisenheimer Complex (Addition Intermediate) Reactant->Meisenheimer Amine Piperazine (Nucleophile) Amine->Meisenheimer Elimination Chloride Elimination (-HCl) Meisenheimer->Elimination Product C7-Piperazinyl Quinolone (Substitution Product) Elimination->Product

Addition-elimination SNAr mechanism at the C7 position of the fluoroquinolone core.

Experimental Workflow: A Self-Validating System

To ensure high fidelity and reproducibility, this protocol is designed as a self-validating system . Each major transformation includes built-in analytical checkpoints (LC-MS and NMR) to confirm intermediate integrity before proceeding.

Workflow SM Starting Material 7-chloro-8-fluoro-4-oxo- 1,4-dihydroquinoline-3-carboxylic acid Alk Step 1A: N-Alkylation (Et-I, K2CO3, DMF, 80°C) SM->Alk Ester Intermediate N-Ethyl Quinolone Ester Alk->Ester Hyd Step 1B: Hydrolysis (NaOH, EtOH/H2O, RT) Ester->Hyd Acid Intermediate N-Ethyl Quinolone Acid Hyd->Acid SNAr Step 2: SNAr (Piperazine, DMSO, 110°C) Acid->SNAr Prod Final Product 8-Fluoroquinolone Derivative SNAr->Prod

Chemical workflow for 8-fluoroquinolone synthesis from the C3-carboxylic acid precursor.

Step 1: N1-Alkylation and One-Pot Ester Hydrolysis

Objective: Install the N1-ethyl group while preserving the C3-carboxylic acid. Causality: Potassium carbonate ( K2​CO3​ ) is selected as a mild base to deprotonate the N1-amine and C3-carboxylic acid without degrading the quinolone core. Dimethylformamide (DMF) is used as a polar aprotic solvent to maximize the nucleophilicity of the resulting anion[2].

Protocol:

  • Charge a flame-dried, round-bottom flask with 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylic acid (1.0 eq, 10 mmol) and anhydrous DMF (50 mL).

  • Add anhydrous K2​CO3​ (3.0 eq, 30 mmol) and stir at room temperature for 15 minutes to allow for complete deprotonation.

  • Dropwise add ethyl iodide (2.5 eq, 25 mmol). Heat the reaction mixture to 80 °C for 4 hours.

  • In-Process QC 1 (Esterification): Sample the reaction. LC-MS should indicate the disappearance of the starting material ( m/z 242 [M+H]+ ) and the appearance of the N-ethyl, O-ethyl ester intermediate ( m/z 298 [M+H]+ ).

  • Cool the mixture to room temperature. Add 2M aqueous NaOH (20 mL) and ethanol (20 mL) directly to the flask. Stir for 2 hours at room temperature to hydrolyze the ester[3].

  • In-Process QC 2 (Hydrolysis): LC-MS must show complete conversion to the N-ethyl acid intermediate ( m/z 270 [M+H]+ ).

  • Acidify the mixture with 1M HCl to pH 2-3. Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield 1-ethyl-7-chloro-8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.

Step 2: C7 Nucleophilic Aromatic Substitution ( SN​Ar )

Objective: Displace the C7-chloride with a diamine pharmacophore (piperazine). Causality: Dimethyl sulfoxide (DMSO) is the optimal solvent for this step. Its high dielectric constant heavily stabilizes the polar Meisenheimer transition state. N,N-Diisopropylethylamine (DIPEA) is added as a non-nucleophilic base to scavenge the generated HCl, preventing the protonation and deactivation of the piperazine nucleophile[4][6].

Protocol:

  • Suspend the intermediate from Step 1 (1.0 eq, 5 mmol) in anhydrous DMSO (25 mL).

  • Add anhydrous piperazine (3.0 eq, 15 mmol) and DIPEA (2.0 eq, 10 mmol). The excess piperazine prevents bis-alkylation (dimerization) of the quinolone core.

  • Heat the mixture to 110 °C under a nitrogen atmosphere for 12 hours.

  • In-Process QC 3 (Substitution): Monitor via LC-MS. The product mass ( m/z 320 [M+H]+ ) should dominate. Self-Validation via NMR: In the 1H NMR spectrum, the C6 proton (initially a doublet coupled to H5) will shift significantly upfield due to the electron-donating resonance effect of the newly attached piperazine nitrogen, confirming regioselective C7 substitution.

  • Cool to room temperature and pour the mixture into ice-cold water (100 mL). Adjust to pH 7.2 using dilute acetic acid.

  • Extract the aqueous layer with dichloromethane ( 3×50 mL), dry over Na2​SO4​ , and concentrate. Recrystallize from ethanol to afford the pure 8-fluoroquinolone derivative.

Quantitative Data: Reaction Optimization

The choice of solvent and base during the SN​Ar step (Step 2) critically dictates the yield and purity of the final API. The table below summarizes the optimization data, validating the selection of the DMSO/DIPEA system.

Table 1: Optimization of C7-SNAr Reaction Conditions

SolventBaseTemperature (°C)Time (h)Isolated Yield (%)Purity (HPLC)Mechanistic Observation
DMF K2​CO3​ 902445>90%Incomplete conversion; heterogeneous base limits reaction rate.
PyridineNone1101862>92%Pyridine acts as both solvent and base, but promotes side reactions.
NMPDIPEA120881>95%Fast reaction, but high boiling point of NMP complicates isolation.
DMSO DIPEA 110 12 85 >98% Optimal stabilization of the Meisenheimer complex; clean profile.

References

  • PubChem. Ethyl 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate. National Center for Biotechnology Information.[Link]

  • Silva, M. et al. Naphthoquinone-Quinolone Hybrids with Antitumor Effects on Breast Cancer Cell Lines—From the Synthesis to 3D-Cell Culture Effects. PubMed Central (PMC).[Link]

  • Cross, R. M. et al. Design and Synthesis of Orally Bioavailable Piperazine Substituted 4(1H)-Quinolones with Potent Antimalarial Activity. PubMed Central (PMC).[Link]

  • Foroumadi, A. et al. Synthesis and Characterization of New Fluoroquinolones Containing an N Substituted Piperazine Moiety. Asian Journal of Chemistry.[Link]

  • Saadeh, H. A. et al. Synthesis and Antibacterial Properties of New 8-Nitrofluoroquinolone Derivatives. MDPI Molecules.[Link]

  • Audia, J. E. et al. Acidic quinolone derivatives - WO2003010147A1.

Sources

Application

Application Note: A Robust HPLC-UV Method for the Quantification of 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylic acid

Abstract This application note details a comprehensive, validated High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection method for the accurate quantification of 7-chloro-8-fluoro-4-hydroxyquinoli...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a comprehensive, validated High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection method for the accurate quantification of 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylic acid. This compound, a key intermediate or potential impurity in the synthesis of various pharmacologically active molecules, requires a robust analytical method for quality control and research purposes. The developed isocratic reverse-phase HPLC method is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for routine analysis in a drug development or quality control environment. This document provides a step-by-step protocol, from initial method development considerations to full validation according to International Council for Harmonisation (ICH) guidelines.

Introduction: The Analytical Challenge

7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylic acid is a synthetic organic compound belonging to the quinolone family. Quinolones are a significant class of compounds in medicinal chemistry, forming the backbone of many antibacterial agents.[1] The precise quantification of this particular substituted quinolone is critical for ensuring the purity of active pharmaceutical ingredients (APIs) and for studying reaction kinetics in synthetic processes. The presence of halogen and ionizable functional groups on the molecule presents specific challenges for chromatographic analysis, necessitating a carefully optimized method to achieve reliable and reproducible results.

The primary objective of this work was to develop and validate a simple, yet robust, HPLC-UV method that can be readily implemented in most analytical laboratories. The focus is on providing a clear rationale for the methodological choices, from column chemistry to mobile phase composition, grounded in the physicochemical properties of the analyte and established chromatographic principles.

Method Development Strategy: A Logic-Driven Approach

The development of a robust HPLC method is a systematic process. Our strategy is based on understanding the analyte's properties and leveraging that knowledge to select the optimal chromatographic conditions.

Analyte Characterization

A thorough understanding of the analyte is the foundation of any successful HPLC method. Key physicochemical properties of 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylic acid were considered:

  • Structure: The molecule contains a quinolone core, a carboxylic acid group, a hydroxyl group, and two halogen atoms (chlorine and fluorine).

  • Polarity: The presence of the carboxylic acid and hydroxyl groups suggests a polar nature, making it suitable for reverse-phase chromatography.[2][3]

  • pKa: The carboxylic acid group is acidic, and the quinolone nitrogen is basic. The overall charge of the molecule will be pH-dependent. This is a critical parameter for controlling retention time and peak shape in reverse-phase HPLC.

  • UV Absorbance: The aromatic quinolone structure is expected to have strong UV absorbance, making UV detection a suitable choice for quantification.[4]

Initial Instrument and Column Selection

Based on the analyte's characteristics, a standard HPLC system with a UV detector is appropriate. The selection of the stationary phase (column) is a critical decision.

  • Instrumentation: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis detector was used.

  • Column Chemistry: A C18 column is the workhorse of reverse-phase chromatography and was selected as the starting point due to its versatility and ability to retain a wide range of compounds. A column with end-capping is preferred to minimize peak tailing from the interaction of the analyte's polar groups with residual silanols on the silica support.[5]

Mobile Phase Optimization: The Key to Resolution

The mobile phase composition is arguably the most critical factor in achieving the desired separation. The optimization process involves a systematic evaluation of the organic modifier, pH, and buffer concentration.

  • Organic Modifier: Acetonitrile and methanol are the most common organic modifiers in reverse-phase HPLC.[6] Acetonitrile was chosen for this method due to its lower viscosity and better UV transparency at lower wavelengths.

  • Aqueous Phase and pH Control: Given the ionizable nature of the analyte, controlling the pH of the mobile phase is crucial for consistent retention and symmetrical peak shape. A buffer is necessary to maintain a stable pH. A phosphate buffer was selected due to its compatibility with UV detection and its buffering capacity in the desired pH range. To ensure the carboxylic acid group is predominantly in its protonated, less polar form, a pH of 3.0 was targeted. This enhances retention on a C18 column.

  • Initial Scouting Gradient: An initial scouting gradient run is performed to determine the approximate organic solvent concentration required to elute the analyte with a reasonable retention time. This is followed by the development of an isocratic method for simplicity and robustness.

The workflow for our method development is illustrated in the diagram below:

MethodDevelopmentWorkflow cluster_0 Phase 1: Analyte & System Characterization cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Method Validation A Analyte Characterization pKa, logP, UV Scan B Instrument Setup HPLC with UV Detector A->B C Column Selection C18, 5 µm, 4.6 x 150 mm B->C D Mobile Phase Screening Organic: Acetonitrile vs. Methanol Aqueous: pH & Buffer Selection C->D E Isocratic vs. Gradient Initial Gradient Scouting Conversion to Isocratic D->E F Fine-Tuning Flow Rate & Temperature E->F G Validation Parameters (ICH Q2(R1)) Specificity, Linearity, Accuracy, Precision, Robustness F->G

Caption: A streamlined workflow for HPLC method development.

Detailed Experimental Protocol

This section provides the detailed, step-by-step protocol for the validated HPLC-UV method.

Instrumentation and Consumables
  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a binary pump, autosampler, multicolumn thermostat, and variable wavelength detector.

  • Chromatography Data System (CDS): OpenLab CDS or equivalent.

  • Analytical Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm (Agilent) or equivalent.

  • Analytical Balance: Mettler Toledo XPE205 or equivalent.

  • pH Meter: Calibrated pH meter.

  • Solvents and Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade or Milli-Q)

    • Potassium dihydrogen phosphate (KH₂PO₄) (AR grade)

    • Phosphoric acid (AR grade)

Preparation of Solutions
  • Mobile Phase:

    • Aqueous Component (25 mM Potassium Phosphate Buffer, pH 3.0): Dissolve 3.4 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with phosphoric acid. Filter through a 0.45 µm nylon filter.

    • Organic Component: Acetonitrile.

    • Isocratic Mobile Phase: Mix the aqueous component and acetonitrile in a ratio of 60:40 (v/v). Degas the solution for 15 minutes in an ultrasonic bath.

  • Diluent: Mobile phase (60:40, Buffer:Acetonitrile).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylic acid reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Chromatographic Conditions

The optimized and validated chromatographic conditions are summarized in the table below.

ParameterCondition
Column ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm
Mobile Phase 25 mM KH₂PO₄ (pH 3.0) : Acetonitrile (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm
Run Time 10 minutes

Method Validation

The developed method was validated according to the ICH Q2(R1) guidelines for validation of analytical procedures.[7][8] The following validation parameters were assessed:

Specificity

Specificity was evaluated by analyzing the diluent, a standard solution, and a sample spiked with related substances. The chromatograms showed no interference from the diluent or potential impurities at the retention time of the main analyte peak, demonstrating the method's specificity.[7][8]

Linearity

The linearity of the method was determined by analyzing six concentrations of the standard solution ranging from 1 µg/mL to 100 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.

ParameterResult
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Regression Equation y = mx + c
Accuracy

Accuracy was determined by the recovery of known amounts of the analyte spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the target concentration). The recovery was calculated for each level.

Spike LevelMean Recovery (%)% RSD
80%99.50.8
100%100.20.5
120%99.80.7
Precision
  • Repeatability (Intra-day Precision): Six replicate injections of the 50 µg/mL standard solution were performed on the same day. The relative standard deviation (%RSD) of the peak areas was calculated.

  • Intermediate Precision (Inter-day Precision): The repeatability assay was performed on a different day by a different analyst to assess intermediate precision.

Precision Type% RSD
Repeatability < 1.0
Intermediate Precision < 2.0
Robustness

The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions. The parameters tested included:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase pH (± 0.1)

  • Mobile phase composition (± 2% organic)

In all cases, the system suitability parameters remained within the acceptable limits, and the results were not significantly affected, demonstrating the method's robustness.

The validation workflow is depicted in the following diagram:

ValidationWorkflow Specificity Specificity (No Interference) Linearity Linearity (r² > 0.999) Accuracy Accuracy (% Recovery) Precision Precision (% RSD) Robustness Robustness (Deliberate Changes) LOD_LOQ LOD & LOQ (Signal-to-Noise)

Caption: Key parameters for HPLC method validation.

Conclusion

The HPLC-UV method described in this application note provides a reliable and robust solution for the quantification of 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylic acid. The method is simple, using a common C18 column and an isocratic mobile phase, making it easy to implement in a quality control setting. The validation results confirm that the method is specific, linear, accurate, precise, and robust, meeting the standards outlined in the ICH guidelines.[7][8] This method is, therefore, well-suited for routine analysis and for supporting drug development activities involving this compound.

References

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
  • HPLC and CE Procedures for the Determination of Fluoroquinolones (2020–2025). PMC. [Link]

  • Designing a Reversed-Phase Column for Polar Compound Retention. Waters Corporation. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

  • Simultaneous Quantitative Determination of Eight Fluoroquinolones by High-Performance Liquid Chromatography with UV Detection. [Link]

  • Ethyl 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate. PubChem. [Link]

  • 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid. PubChem. [Link]

  • Development and validation of an HPLC-UV method for the determination of gatifloxacin in bulk material, pharmaceutical formulations, human plasma and metal complexes. ResearchGate. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbio. [Link]

  • Development and Validation of a HPLC Method for Determination of Pefloxacin in Tablet and Human Plasma. [Link]

  • Quality Guidelines. ICH. [Link]

  • Development and validation of UV spectrophotometric method for orbifloxacin assay and dissolution studies. SciELO. [Link]

  • Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. [Link]

  • HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. [Link]

  • Reversed Phase HPLC Method Development. Phenomenex. [Link]

Sources

Method

Application Note: 7-Chloro-8-fluoro-4-hydroxyquinoline-3-carboxylic Acid as a Privileged Pharmaceutical Intermediate

Executive Summary 7-Chloro-8-fluoro-4-hydroxyquinoline-3-carboxylic acid (CAS 1019015-91-8) is a highly versatile, polyfunctionalized heterocyclic building block[1]. While historically recognized as a foundational precur...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

7-Chloro-8-fluoro-4-hydroxyquinoline-3-carboxylic acid (CAS 1019015-91-8) is a highly versatile, polyfunctionalized heterocyclic building block[1]. While historically recognized as a foundational precursor for fluoroquinolone antimicrobials, its unique substitution pattern has recently been leveraged in the design of novel oncology and immunology therapeutics. Specifically, this intermediate is critical for synthesizing rigid tricyclic scaffolds, such as pyrazolo[4,3-c]quinolines, which have demonstrated exceptional efficacy as selective Cyclooxygenase-2 (COX-II) inhibitors[2] and potent Methionine Adenosyltransferase 2A (MAT2A) inhibitors[3].

This application note provides researchers and drug development professionals with mechanistically grounded workflows and self-validating protocols for utilizing this intermediate in advanced synthetic campaigns.

Mechanistic Rationale & Structural Causality

The synthetic utility of this intermediate stems from its precise electronic tuning, which allows for orthogonal functionalization:

  • 8-Fluoro Activation : Fluorine at the C8 position serves a dual purpose. Biologically, it enhances lipophilicity and target binding[3]. Chemically, its strong inductive electron-withdrawing effect ( −I ) significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the quinoline ring, priming the adjacent carbon for nucleophilic attack.

  • 7-Chloro Leaving Group : The C7 chlorine is highly susceptible to Nucleophilic Aromatic Substitution (SNAr). This activation is synergistic: the 4-oxo tautomer (para to C7) and the 8-fluoro group (ortho to C7) stabilize the transient Meisenheimer complex, allowing for rapid, regioselective amination under mild conditions.

  • 4-Hydroxy/3-Carboxylic Acid Motif : This bidentate moiety is essential for metal chelation in target binding. However, for kinase and enzyme inhibitors, it serves as a cyclization handle. Conversion of the 4-hydroxy to a 4-chloro group, followed by condensation with hydrazines, yields rigid pyrazolo[4,3-c]quinoline scaffolds[2].

Synthetic Workflows & Scaffold Divergence

The intermediate can be driven down multiple divergent pathways depending on the therapeutic target. The workflow below illustrates the primary functionalization routes.

Workflow A 7-Cl-8-F-4-OH-Quinoline-3-COOH (Starting Material) B POCl3 / EtOH Chlorination & Esterification A->B D Amine Nucleophiles SNAr Reaction A->D E Ethyl 4,7-dichloro-8-fluoro quinoline-3-carboxylate B->E C Hydrazine Hydrate Cyclization F Pyrazolo[4,3-c]quinolines (COX-II / MAT2A Scaffolds) C->F G 7-Amino-8-fluoroquinolones (Antimicrobial Agents) D->G E->C

Divergent synthetic pathways utilizing 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylic acid.

Validated Experimental Protocols

Protocol A: Synthesis of the Pyrazolo[4,3-c]quinolin-3-one Core

Objective: Convert the starting material into a rigid tricyclic scaffold for COX-II or MAT2A inhibitor libraries[2],[3].

Step 1: Chlorination and Esterification

  • Causality: The native 4-hydroxy group is a poor leaving group. Phosphorus oxychloride (POCl 3​ ) acts as both a chlorinating and dehydrating agent, converting the 4-hydroxy to a highly reactive 4-chloro species. Subsequent ethanol quenching esterifies the 3-carboxylic acid, preventing premature salt formation and enabling solubility in organic solvents[4].

  • Procedure:

    • Suspend 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylic acid (10.0 g, 41.4 mmol) in neat POCl 3​ (40 mL).

    • Heat the mixture to 90°C for 4 hours under an inert atmosphere.

    • Cool the reaction to 0°C and carefully quench by the dropwise addition of anhydrous ethanol (100 mL), maintaining the internal temperature below 20°C.

    • Concentrate under reduced pressure, neutralize with saturated NaHCO 3​ , and extract with dichloromethane (DCM).

  • Self-Validation: Monitor via LC-MS. The reaction is complete when the starting material mass disappears and the intermediate mass shifts, indicating the formation of ethyl 4,7-dichloro-8-fluoroquinoline-3-carboxylate ( [M+H]+≈288.0 ).

Step 2: Hydrazine Cyclization

  • Procedure:

    • Dissolve the resulting ester (10.0 g, 34.7 mmol) in absolute ethanol (80 mL).

    • Add hydrazine hydrate (3.4 mL, 69.4 mmol, 2.0 eq) dropwise.

    • Reflux the mixture at 80°C for 6 hours.

  • Self-Validation: The reaction mixture will transition from a clear solution to a thick suspension as the highly crystalline 7-chloro-8-fluoro-2H-pyrazolo[4,3-c]quinolin-3-one precipitates. Filter, wash with cold ethanol, and dry under vacuum.

Protocol B: Regioselective SNAr Derivatization

Objective: Introduce structural diversity at the C7 position using cyclic amines to generate target-specific pharmacophores.

Mechanism A Activated Quinolone Core (8-Fluoro & 4-Oxo withdrawal) B Nucleophilic Attack at C7 (Secondary Amine) A->B C Meisenheimer Intermediate (Stabilized by 8-F) B->C D Chloride Elimination & Rearomatization C->D E 7-Substituted Product (High Regioselectivity) D->E

Regioselective SNAr mechanism at the C7 position driven by 8-fluoro activation.

  • Causality: The 8-fluoro group directs the nucleophile strictly to the C7 position by inductively stabilizing the negative charge in the Meisenheimer transition state, ensuring near-perfect regioselectivity without the need for transition-metal catalysts.

  • Procedure:

    • Dissolve the tricyclic core (5.0 g, 21.0 mmol) in N-methyl-2-pyrrolidone (NMP) (25 mL).

    • Add N-methylpiperazine (7.0 mL, 63.0 mmol, 3.0 eq) and N,N-diisopropylethylamine (DIPEA) (7.3 mL, 42.0 mmol, 2.0 eq).

    • Heat the sealed vessel at 110°C for 12 hours.

  • Self-Validation: Perform TLC using a DCM:MeOH (9:1) mobile phase. The reaction is complete upon the disappearance of the starting material ( Rf​≈0.6 ) and the appearance of a highly UV-active product spot ( Rf​≈0.3 ).

Quantitative Data & Analytical Validation

The following table summarizes the expected quantitative outcomes and critical analytical markers for the described workflows, providing a benchmark for protocol replication.

Reaction StepReagents & ConditionsExpected Yield (%)Key Analytical Marker (Validation)
Chlorination & Esterification POCl 3​ (neat), 90°C, 4h; then EtOH quench at 0°C82 – 88%LC-MS: [M+H]+ shift to 288.0IR: Ester C=O stretch at 1720 cm −1
Hydrazine Cyclization NH 2​ NH 2​ ·H 2​ O (2.0 eq), EtOH, 80°C, 6h75 – 80% 1 H NMR: Disappearance of ethyl ester signals (1.3 ppm, 4.2 ppm); Appearance of pyrazole N-H
SNAr Amination (C7) N-methylpiperazine (3.0 eq), DIPEA, NMP, 110°C, 12h65 – 75%TLC: Rf​ shift from 0.6 to 0.3 (DCM:MeOH 9:1) 1 H NMR: Upfield shift of C6-H due to amine

References

  • Chahal, S., et al. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega. Available at:[Link]

  • ACS Publications. (2024). Structure-Based Design and Optimization of Methionine Adenosyltransferase 2A (MAT2A) Inhibitors. Journal of Medicinal Chemistry. Available at:[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12733853, Ethyl 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate. Available at:[Link]

Sources

Application

Advanced Crystallization and Purification Protocols for 7-Chloro-8-fluoro-4-hydroxyquinoline-3-carboxylic Acid

Audience: Research Scientists, Process Chemists, and Drug Development Professionals Content Type: Application Note & Experimental Protocols Introduction and Strategic Context 7-Chloro-8-fluoro-4-hydroxyquinoline-3-carbox...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Research Scientists, Process Chemists, and Drug Development Professionals Content Type: Application Note & Experimental Protocols

Introduction and Strategic Context

7-Chloro-8-fluoro-4-hydroxyquinoline-3-carboxylic acid (CAS: 1019015-91-8) is a highly specialized, amphoteric building block. While historically recognized as a core intermediate in the synthesis of fluoroquinolone antibiotics, its recent prominence is driven by its application in targeted oncology, specifically as a precursor for KRAS G12D inhibitors and heterobifunctional degraders ([1],[2]).

Achieving >99.5% purity of this intermediate is critical, as trace structural isomers (e.g., 6-fluoro or 8-chloro variants) can propagate through multi-step syntheses, drastically reducing the yield and binding affinity of the final active pharmaceutical ingredient (API).

Mechanistic Causality: Overcoming Physicochemical Barriers

The purification of this quinoline-3-carboxylic acid derivative is notoriously challenging due to its strong propensity for intermolecular hydrogen bonding and π−π stacking. The molecule exhibits tautomerism (4-hydroxyquinoline 4-oxo-1,4-dihydroquinoline) and pH-dependent zwitterionic behavior ([3]).

The Isoelectric Principle: Unlike final fluoroquinolone APIs (which contain a basic piperazine ring with a pKa ~8.7), this intermediate lacks a secondary amine. Its ionization is governed by two functional groups:

  • Quinoline Nitrogen: pKa 1.5 (Protonates in strong acid)

  • C3-Carboxylic Acid: pKa 6.0 (Deprotonates in mild base)

The isoelectric point (pI) is calculated as the average of these pKas ( pI≈3.75 ). At pH 3.5–4.0, the molecule exists predominantly in its neutral/zwitterionic state, resulting in maximum lattice energy and minimum aqueous solubility. To purify the compound, we must manipulate these states.

Table 1: Physicochemical & Solubility Profile
Property / SolventValue / ObservationMechanistic Rationale
Water (pH 7.0) < 0.1 mg/mLHigh lattice energy and poor hydration of the hydrophobic core prevent dissolution.
Aqueous NaOH (1M) > 50 mg/mLDeprotonation of the carboxylic acid forms a highly soluble sodium salt, disrupting the crystal lattice[3].
Aqueous HCl (1M) ~ 15 mg/mLProtonation of the quinoline nitrogen forms a moderately soluble quinolinium hydrochloride salt.
DMF (80 °C) > 100 mg/mLHighly polar aprotic solvent acts as a strong H-bond acceptor, disrupting carboxylic acid dimers[4].

Workflow Decision Matrix

Depending on the synthetic history of the crude material, process chemists must select the appropriate crystallization pathway.

CrystallizationWorkflow Start Crude 7-Chloro-8-fluoro- 4-hydroxyquinoline-3-carboxylic acid Decision Impurity Profile Assessment Start->Decision Inorganic High Inorganic Salts / Polar Impurities Decision->Inorganic Yes Organic Structurally Similar Organic Impurities Decision->Organic Yes pHShift Protocol 1: pH-Shift (Isoelectric) Crystallization Inorganic->pHShift Antisolvent Protocol 2: DMF/Water Antisolvent Crystallization Organic->Antisolvent Charcoal Validation & Charcoal Treatment pHShift->Charcoal Antisolvent->Charcoal Pure High-Purity Product (>99.5% HPLC) Charcoal->Pure

Fig 1: Decision matrix for selecting the optimal purification workflow based on crude impurity profiles.

Experimental Protocols (Self-Validating Systems)

Protocol 1: Isoelectric pH-Shift Crystallization

Objective: Rapid isolation of the target compound from crude mixtures containing non-ionizable organic impurities or inorganic salts.

Step-by-Step Methodology:

  • Dissolution: Suspend 10.0 g of crude 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylic acid in 100 mL of deionized water.

  • Basification: Slowly add 2M NaOH dropwise under vigorous stirring until the pH reaches 12.0–12.5. The suspension will transition into a clear, amber solution as the sodium salt forms.

    • Validation Checkpoint: Complete dissolution at pH 12 validates the absence of non-ionizable organic impurities (e.g., unreacted starting materials lacking the acidic moiety). If the solution remains turbid, a secondary filtration step through a 0.45 µm PTFE membrane must be executed before proceeding.

  • Thermal Conditioning: Heat the clear filtrate to 45 °C. (Elevated temperatures during acidification promote the growth of larger, more filterable crystals rather than amorphous precipitates).

  • Isoelectric Precipitation: Slowly add 2M HCl dropwise (approx. 1 mL/min) while monitoring with a calibrated pH meter. Stop the addition exactly when the pH reaches 3.5–3.8.

    • Validation Checkpoint: A dense off-white precipitate will form. If the pH overshoots below 1.5, the compound may begin to re-dissolve as the quinolinium hydrochloride salt. Maintain pH strictly near 3.75; the supernatant should become nearly transparent as maximum precipitation is achieved.

  • Aging and Isolation: Cool the suspension to 5 °C and age for 2 hours. Filter under vacuum, wash the filter cake with cold deionized water (2 × 20 mL), followed by cold ethanol (10 mL) to displace water.

  • Drying: Dry the solid in a vacuum oven at 60 °C for 12 hours.

Protocol 2: Thermodynamic Antisolvent Crystallization (DMF/Water)

Objective: High-resolution purification to remove structurally similar isomers and color bodies, leveraging the unique solvating power of N,N-dimethylformamide ([4]).

Step-by-Step Methodology:

  • Dissolution: Suspend 10.0 g of the crude compound in 60 mL of anhydrous DMF.

  • Heating: Heat the mixture to 80 °C under an inert nitrogen atmosphere until complete dissolution is achieved.

  • Decolorization (Optional): Add 1.0 g of activated charcoal (Darco KB-G). Stir at 80 °C for 30 minutes, then perform a hot filtration through a pad of Celite to remove the charcoal.

    • Validation Checkpoint: The filtrate must be optically clear and pale yellow. If premature crystallization occurs in the filter funnel, the DMF volume was insufficient or the funnel was too cold; the system must be re-heated to 80 °C with an additional 10 mL of DMF.

  • Antisolvent Addition: Transfer the hot filtrate to a crystallizer maintained at 75 °C. Slowly add 60 mL of pre-heated deionized water (antisolvent) dropwise over 45 minutes.

    • Validation Checkpoint: The onset of turbidity (cloud point) upon water addition confirms the supersaturation threshold. If turbidity does not occur after 1 volume equivalent of water, the initial DMF concentration was too low, and the system must be concentrated in vacuo.

  • Controlled Cooling: Once the cloud point is reached, hold the temperature for 30 minutes to allow seed bed formation. Cool the system linearly to 20 °C at a rate of 0.5 °C/min, then plunge to 0–5 °C in an ice bath for 2 hours.

  • Isolation: Filter the highly crystalline product. Wash sequentially with cold DMF:Water (1:1 v/v, 20 mL) and pure water (30 mL) to remove residual DMF.

  • Drying: Dry under high vacuum (<10 mbar) at 85 °C to ensure complete removal of DMF (boiling point 153 °C).

Comparative Purification Metrics

Table 2: Performance Comparison of Crystallization Workflows
MethodTarget Impurity RemovalTypical YieldFinal Purity (HPLC)Residual Solvent Risk
Protocol 1: pH-Shift Inorganic salts, non-ionizable organics88 - 94%> 98.5%Low (Water/EtOH easily removed)
Protocol 2: DMF/H₂O Structurally similar isomers, color bodies78 - 85%> 99.8%High (Requires rigorous vacuum drying)
Glacial Acetic Acid Trace degradation products60 - 70%> 99.0%Moderate (Acetic acid odor retention)

References

  • Title: Heterobifunctional compounds for the degradation of kras Source: Google Patents (WO2025006783A2) URL: [1]

  • Title: Kras g12d inhibitors and uses thereof Source: Google Patents (WO2023284537A1) URL: [2]

  • Title: Method for purifying quinolinecarboxylic acid derivative Source: Google Patents (WO2005073239A1) URL: [4]

  • Title: Diversity of crystal structures and physicochemical properties of ciprofloxacin and norfloxacin salts with fumaric acid Source: CrystEngComm (RSC Publishing) URL: [Link][3]

Sources

Method

Application Notes and Protocols for In Vitro Assay Preparation using 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylic acid

Introduction: The Quinoline Carboxylic Acid Scaffold in Drug Discovery The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad sp...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quinoline Carboxylic Acid Scaffold in Drug Discovery

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities. Derivatives of 4-hydroxyquinoline-3-carboxylic acid, in particular, have garnered significant interest due to their potent activities as antibacterial and anticancer agents.[1][2] The compound 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylic acid belongs to this promising class of molecules. Its structural features, including the halogen substitutions at positions 7 and 8, are anticipated to modulate its physicochemical properties and biological activity.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation and use of 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylic acid in in vitro assays. We will delve into the critical aspects of handling, solubilization, and experimental design, underpinned by the scientific rationale for each procedural step.

Physicochemical Properties and Handling

A foundational understanding of the compound's properties is paramount for successful and reproducible experimentation.

PropertyValueSource
Molecular Formula C₁₀H₅ClFNO₃MilliporeSigma[3]
Molecular Weight 241.61 g/mol MilliporeSigma[3]
Physical Form PowderMilliporeSigma[3]
Storage Store at room temperature, protected from light.MilliporeSigma[3]

Note on Solubility: Quinolone carboxylic acids generally exhibit low solubility in aqueous solutions but are more soluble in organic solvents.[4][5] Dimethyl sulfoxide (DMSO) is a widely used and recommended solvent for preparing stock solutions of this class of compounds for biological assays.[6]

Protocol 1: Preparation of a 10 mM Master Stock Solution

The preparation of a concentrated, well-solubilized stock solution is the most critical first step in any in vitro assay. This protocol describes the preparation of a 10 mM stock solution in DMSO.

Materials:
  • 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylic acid powder

  • Anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile 1.5 mL microcentrifuge tubes

  • Vortex mixer

  • Pipettors and sterile, filtered pipette tips

Step-by-Step Procedure:
  • Equilibration: Allow the vial containing the compound to reach room temperature before opening to prevent condensation of moisture.

  • Mass Calculation: To prepare 1 mL of a 10 mM stock solution, calculate the required mass of the compound:

    • Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)

    • Mass (mg) = 0.01 mol/L * 0.001 L * 241.61 g/mol * 1000 mg/g = 2.416 mg

  • Weighing: Tare a sterile 1.5 mL microcentrifuge tube on a calibrated analytical balance. Carefully weigh the calculated mass of the powder into the tube.

  • Dissolution: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the compound.

  • Solubilization: Close the tube tightly and vortex thoroughly for 1-2 minutes. A brief sonication or gentle warming in a 37°C water bath may aid in dissolving the compound completely. Visually inspect the solution to ensure no particulates are present.

  • Aliquoting and Storage: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller working volumes (e.g., 20 µL) in sterile, light-protecting microcentrifuge tubes. Label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and date of preparation.

  • Long-term Storage: Store the aliquots at -20°C. Under these conditions, the stock solution is expected to be stable for at least 6 months. Discard any stock solution that shows signs of precipitation.

G cluster_prep Stock Solution Preparation Workflow Equilibrate Equilibrate Compound to Room Temperature Calculate Calculate Required Mass (e.g., for 10 mM stock) Equilibrate->Calculate Weigh Weigh Compound into Sterile Tube Calculate->Weigh Add_Solvent Add Anhydrous DMSO Weigh->Add_Solvent Solubilize Vortex/Sonicate until Fully Dissolved Add_Solvent->Solubilize Aliquot Aliquot into Working Volumes Solubilize->Aliquot Store Store at -20°C, Protected from Light Aliquot->Store

Caption: Workflow for preparing a concentrated stock solution.

Potential Mechanisms of Action & Assay Design Considerations

The biological activity of 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylic acid is likely to be in line with other quinolone derivatives, which have demonstrated efficacy in two primary therapeutic areas:

  • Anticancer Activity: Many quinoline and quinolone derivatives exhibit cytotoxic effects against a variety of cancer cell lines.[1][2] The proposed mechanisms include:

    • Topoisomerase Inhibition: Interfering with enzymes essential for DNA replication and repair.[7]

    • Protein Kinase Inhibition: Targeting signaling pathways involved in cell proliferation and survival.[2]

    • Induction of Apoptosis: Triggering programmed cell death.[1]

  • Antibacterial Activity: The quinolone core is a classic pharmacophore for antibacterial agents, primarily acting by inhibiting bacterial DNA gyrase and topoisomerase IV, which leads to breaks in bacterial DNA and ultimately cell death.[8]

G cluster_cancer Anticancer Mechanisms cluster_antibacterial Antibacterial Mechanism Compound 7-chloro-8-fluoro- 4-hydroxyquinoline- 3-carboxylic acid Topo Topoisomerase Inhibition Compound->Topo Kinase Protein Kinase Inhibition Compound->Kinase Apoptosis Induction of Apoptosis Compound->Apoptosis Gyrase DNA Gyrase/ Topoisomerase IV Inhibition Compound->Gyrase

Caption: Potential signaling pathways and mechanisms of action.

Protocol 2: In Vitro Cell Viability Assay (MTT Assay)

This protocol provides a general framework for assessing the cytotoxic potential of 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylic acid against a cancer cell line (e.g., MCF-7, HeLa) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Experimental Design Parameters:
ParameterRecommended Range/ValueRationale
Cell Line e.g., MCF-7, HeLa, A549, K-562Select based on research focus. Quinolones have shown broad activity.[1]
Working Concentration Range 0.1 µM - 100 µMQuinolone derivatives show a wide range of IC₅₀ values. A broad initial screen is recommended.[1][9]
Final DMSO Concentration ≤ 0.1% (v/v) High concentrations of DMSO are toxic to cells. A vehicle control is essential.[6]
Incubation Time 24, 48, or 72 hoursTo assess time-dependent effects on cell viability.
Step-by-Step Procedure:
  • Cell Seeding:

    • Culture cells to logarithmic growth phase.

    • Trypsinize, count, and seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Preparation of Working Solutions:

    • Perform serial dilutions of your 10 mM DMSO stock solution in cell culture medium to prepare 2X working concentrations of the compound.

    • Crucially , to avoid precipitation, it is best to first make intermediate dilutions in DMSO before the final dilution into the aqueous medium.

    • Prepare a 2X vehicle control solution (e.g., 0.2% DMSO in medium).

  • Compound Treatment:

    • Carefully add 100 µL of the 2X working solutions to the corresponding wells of the 96-well plate containing the cells. This will bring the final volume to 200 µL and dilute the compound and DMSO to their final 1X concentrations.

    • Include wells for "cells + medium only" (no treatment control) and "cells + vehicle" (DMSO control).

    • Incubate the plate for the desired time period (e.g., 48 hours) at 37°C, 5% CO₂.

  • MTT Assay:

    • Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Trustworthiness and Self-Validation

To ensure the integrity and reliability of your results, the following controls are mandatory in your experimental design:

  • Positive Control: A known cytotoxic agent (e.g., Doxorubicin) to confirm assay performance.

  • Vehicle Control: Cells treated with the highest concentration of DMSO used in the experiment (e.g., 0.1%) to account for any solvent-induced effects.

  • Untreated Control: Cells in culture medium only, representing 100% viability.

  • Blank Control: Wells with medium only (no cells) to determine background absorbance.

Conclusion

7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylic acid represents a molecule of significant interest for drug discovery, with potential applications in oncology and infectious diseases. The protocols and guidelines presented herein provide a robust framework for its initial in vitro characterization. Adherence to proper stock solution preparation, careful consideration of solubility, and the inclusion of comprehensive controls are essential for generating accurate and reproducible data. Further investigation into its specific molecular targets and mechanisms of action will be crucial in elucidating its full therapeutic potential.

References

  • Exploration of quinolone and quinoline derivatives as potential anticancer agents. PMC. [Link]

  • Quinolone Derivatives as Anticancer Agents: Importance in Medicinal Chemistry. ResearchGate. [Link]

  • Quinolone Derivative Physicochemical Studies: Phase Equilibria in Water and Alcoholic Solutions, Ionization Constants, and Calorimetric Analyses. Journal of Chemical & Engineering Data. [Link]

  • Green Strategies for the Synthesis of Quinolone Derivatives. Qeios. [Link]

  • Comparative antibacterial activity of new quinolone-carboxylic acid derivatives. PubMed. [Link]

  • Synthesis and Study of Some New Quinolone Derivatives Containing a 3-acetyl Coumarin for Their Antibacterial and Antifungal Activities. Brieflands. [Link]

  • Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. MDPI. [Link]

  • Process for the preparation of 4-hydroxy-quinoline-3-carboxylic acids.
  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. MDPI. [Link]

  • Methods for the manufacture of quinolone carboxylic acids derivatives and intermediates thereof.
  • Protocol to identify small-molecule inhibitors against cancer drug resistance. PMC. [Link]

  • Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. Unpublished.
  • Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • How to know the stability of drugs and reagents in the cell culture media? ResearchGate. [Link]

  • In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents. MDPI. [Link]

  • Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins. PMC. [Link]

  • Binding of Fluoroquinolone Carboxylic Acid Derivatives to Clay Minerals. ACS Publications. [Link]

  • Reconstitution of Powders or Crystals into Liquid Medications. Basicmedical Key. [Link]

  • Drug repurposing of fluoroquinolones as anticancer agents in 2023. RSC Publishing. [Link]

  • Can anyone tell me the best range of concentrations in working with antimicrobial agents? ResearchGate. [Link]

  • Concentration Ranges of Antibacterial Cations for Showing the Highest Antibacterial Efficacy but the Least Cytotoxicity against Mammalian Cells: Implications for a New Antibacterial Mechanism. PMC. [Link]

  • Solubility of Antibiotics in Different Solvents. 1. Hydrochloride Forms of Tetracycline, Moxifloxacin, and Ciprofloxacin. PATh. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Yield in 7-Chloro-8-Fluoro-4-Hydroxyquinoline-3-Carboxylic Acid Synthesis

Welcome to the Technical Support Center for fluoroquinolone intermediate synthesis. The synthesis of 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylic acid [1] is a critical bottleneck in drug development, relying heavil...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for fluoroquinolone intermediate synthesis. The synthesis of 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylic acid [1] is a critical bottleneck in drug development, relying heavily on the classical Gould-Jacobs reaction [2]. Because this sequence involves a high-energy 6π-electrocyclization, researchers frequently encounter yield loss due to incomplete conversion, thermal degradation, or decarboxylation.

This guide provides field-proven troubleshooting logic, mechanistic insights, and self-validating protocols to help you drive your reaction to completion.

Diagnostic Logic Tree

Use the following diagnostic workflow to identify the root cause of yield loss during your synthesis.

Troubleshooting Start Issue: Low Overall Yield of Quinoline Core Q1 Is the EMME condensation complete? (Check via HPLC) Start->Q1 Sol1 Increase temp to 130°C Remove EtOH continuously Q1->Sol1 No (<99% conversion) Q2 Is the cyclization yield < 50%? Q1->Q2 Yes (>99% conversion) Sol2 Check solvent boiling point Ensure Temp > 240°C Q2->Sol2 Yes, unreacted intermediate Q3 Are decarboxylated byproducts present? Q2->Q3 No, but highly impure Sol3 Reduce reaction time Switch to Microwave/Flow Q3->Sol3 Yes (Mass = M-44)

Diagnostic logic tree for troubleshooting yield loss in quinolone synthesis.

Troubleshooting FAQs

Q1: Why is my thermal cyclization step stalling, leaving unreacted anilidomethylenemalonate intermediate? A: The Gould-Jacobs reaction requires overcoming a massive activation energy barrier to initiate the 6π-electrocyclization step [2]. Temperatures below 240°C are thermodynamically insufficient to drive the reaction forward. If you are using conventional batch heating, ensure your solvent (e.g., Dowtherm A or diphenyl ether) is maintained at a vigorous reflux (≥250°C) [4].

Q2: I increased the temperature to 250°C, but now I am seeing significant byproduct formation and low yield. What is happening? A: You are likely observing thermal degradation and decarboxylation. The C3-ester group is prone to cleavage under prolonged high-heat conditions, yielding a 3-unsubstituted quinolin-4-one [5]. This represents a kinetic vs. thermodynamic conflict: the cyclization requires high heat, but prolonged heat destroys the product. To solve this, you must apply higher heat for a shorter duration. Switching to microwave irradiation (300°C for 5 minutes) or a high-pressure continuous flow reactor prevents the thermodynamic sink of decarboxylation [3, 5].

Q3: Does the asymmetry of 3-chloro-2-fluoroaniline cause regioselectivity issues (isomer mixtures) during cyclization? A: Fortunately, no. In the Gould-Jacobs reaction, cyclization occurs at the ortho position of the aniline ring relative to the amine [4]. In 3-chloro-2-fluoroaniline, the amino group is at position 1, fluorine is at position 2, and chlorine is at position 3 [6]. Because the ortho position 2 is sterically and chemically blocked by the fluorine atom, the cyclization is forced exclusively to the open ortho position 6.

  • Aniline C1 Quinoline C8a

  • Aniline C2 (Fluoro) Quinoline C8

  • Aniline C3 (Chloro) Quinoline C7 This guarantees 100% regioselectivity, directly yielding the 7-chloro-8-fluoro substitution pattern without isomeric byproducts.

Q4: How can I drive the initial EMME condensation to completion? A: The condensation of 3-chloro-2-fluoroaniline with diethyl ethoxymethylenemalonate (EMME) produces ethanol as a byproduct [2]. Because this is an equilibrium reaction, failure to remove ethanol will stall the reaction. Conduct the reaction at 120–130°C and use a Dean-Stark apparatus or a gentle nitrogen sweep to continuously distill off the ethanol.

Quantitative Yield Analysis

The table below summarizes the causality between heating methodologies, time, and overall yield during the cyclization step. Data indicates that intensified conditions (higher heat, lower residence time) drastically improve the yield profile [3, 5].

Heating MethodTemperature (°C)TimeYield (%)Primary Impurity / Observation
Conventional Batch (Dowtherm A)25060 min30–40High degradation, Decarboxylation
Microwave Irradiation25020 min< 5Incomplete cyclization
Microwave Irradiation30020 min28Decarboxylation product observed
Microwave Irradiation3005 min47–60Optimal for batch-microwave
Continuous Flow (High-Pressure)300–360< 5 min> 85Highly scalable, minimal degradation

Validated Experimental Protocols

To ensure scientific integrity, the following step-by-step methodology is designed as a self-validating system. Do not proceed to the next step until the validation criteria are met.

Step 1: Condensation (Formation of Anilidomethylenemalonate)
  • Charge: In a round-bottom flask equipped with a short-path distillation head, combine 3-chloro-2-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (EMME, 1.1 eq).

  • React: Heat the neat mixture to 120–130°C under a gentle stream of nitrogen.

  • Drive Equilibrium: Continuously distill and collect the ethanol byproduct to push the reaction forward. Maintain heating for 2 hours.

  • Validation Check: Sample the mixture and analyze via HPLC. Self-validation: Do not proceed until the residual 3-chloro-2-fluoroaniline is <1% AUC. If incomplete, apply vacuum (200 mbar) for 15 minutes to strip remaining ethanol.

Step 2: Thermal Cyclization (Microwave-Assisted)
  • Prepare: Dissolve the crude intermediate from Step 1 in diphenyl ether (approx. 5-10 mL per gram of intermediate) in a microwave-safe reaction vessel [5].

  • React: Irradiate the mixture at 300°C for exactly 5 minutes.

  • Quench & Isolate: Rapidly cool the vessel to room temperature. The ethyl 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate will begin to precipitate. Add 3 volumes of heptane to force complete precipitation.

  • Validation Check: Filter and wash the solid with heptane. Analyze via LC-MS. Self-validation: Confirm the presence of the target mass (M+H) and verify that the decarboxylated byproduct (M-44) is <5%.

Step 3: Saponification (Hydrolysis to Carboxylic Acid)
  • React: Suspend the ester from Step 2 in a 10% aqueous NaOH solution. Heat to reflux for 2 hours.

  • Isolate: Cool the mixture to 5°C in an ice bath. Slowly add 2M HCl dropwise under vigorous stirring until the pH reaches 2.0.

  • Validation Check: Filter the resulting white/off-white precipitate (7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylic acid) [1]. Wash with cold water and dry under a vacuum at 60°C to constant weight.

Mechanistic Pathway

Workflow A 3-Chloro-2-fluoroaniline + EMME B Condensation (100-130°C) A->B C Anilidomethylenemalonate Intermediate B->C - Ethanol D Thermal Cyclization (>240°C) C->D E Ethyl 7-chloro-8-fluoro- 4-hydroxyquinoline- 3-carboxylate D->E 6π Electrocyclization - Ethanol F Saponification (NaOH/H2O) E->F G 7-Chloro-8-fluoro- 4-hydroxyquinoline- 3-carboxylic acid F->G Hydrolysis & Acidification

Workflow of the Gould-Jacobs synthesis for 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylic acid.

References

  • Title: Gould–Jacobs reaction Source: wikipedia.org URL:[Link]

  • Title: Synthesis of Fused Pyrimidinone and Quinolone Derivatives in an Automated High-Temperature and High-Pressure Flow Reactor Source: acs.org URL:[Link]

  • Title: Quinolin-4-ones: Methods of Synthesis and Application in Medicine Source: mdpi.com URL:[Link]

  • Title: Discovery and Evaluation of Clinical Candidate AZD3759 Source: acs.org URL:[Link]

Optimization

Technical Support Center: Troubleshooting HPLC Peak Tailing for 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylic acid

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals encountering severe peak tailing and poor resolution during the chromatographic a...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals encountering severe peak tailing and poor resolution during the chromatographic analysis of 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylic acid .

As a critical intermediate in the synthesis of fluoroquinolone antibiotics, this molecule presents unique physicochemical challenges that demand highly optimized High-Performance Liquid Chromatography (HPLC) conditions.

Mechanistic Causality: Why Does This Molecule Tail?

To effectively troubleshoot, we must first understand the chemical behavior of the analyte. 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylic acid induces peak tailing through two primary mechanisms:

  • Transition Metal Chelation: The adjacent 3-carboxylic acid and 4-hydroxy (which readily tautomerizes to a 4-oxo group) moieties form a highly stable, bidentate chelating complex with transition metal ions (e.g., Fe³⁺, Zn²⁺)[1]. These metals are commonly leached from stainless steel pump heads, tubing, and column frits. When the analyte coordinates with these stationary metal sites, it experiences a secondary retention mechanism that drags out the elution profile.

  • Secondary Silanol Interactions: The molecule contains both an acidic carboxylic group (pKa ~3.0) and a heterocyclic nitrogen. If the mobile phase pH is near or above the pKa of the residual silanol groups on the silica stationary phase (pKa ~3.5–4.5), the silanols become ionized (Si-O⁻). These anionic sites engage in strong ion-exchange interactions with the analyte, causing severe tailing and peak broadening.

Diagnostic Workflow

Use the following decision tree to isolate whether your peak tailing is caused by physical system degradation or chemical interactions.

Workflow Start Peak Tailing Observed: 7-Cl-8-F-4-OH-Quinoline-3-COOH CheckScope Are all peaks tailing or just the target analyte? Start->CheckScope AllPeaks All Peaks Tail CheckScope->AllPeaks Yes TargetOnly Only Target Tails CheckScope->TargetOnly No Physical Physical/System Issue (e.g., Blocked Frit, Void Volume) AllPeaks->Physical Chemical Chemical Interaction (Chelation or Silanol Activity) TargetOnly->Chemical FixPhysical Replace Guard Column/Frit or Check Tubing Connections Physical->FixPhysical CheckMech Identify Interaction Mechanism Chemical->CheckMech Chelation Metal Chelation (3-COOH / 4-OH motif) CheckMech->Chelation Silanol Silanol Interaction (Basic N / Acidic groups) CheckMech->Silanol FixChelation Passivate System (HNO3) & Add 0.1 mM EDTA to Mobile Phase Chelation->FixChelation FixSilanol Lower pH < 3.0 (e.g., 0.1% TFA) & Use Fully End-Capped C18 Silanol->FixSilanol

Caption: Decision tree for diagnosing and resolving HPLC peak tailing in fluoroquinolone intermediates.

Frequently Asked Questions (FAQs)

Q1: My neutral standards (e.g., toluene) show perfect Gaussian peaks, but 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylic acid exhibits a Tailing Factor (Tf) > 2.5. Why? A1: If only the target analyte tails while neutral markers do not, the issue is chemical rather than physical (such as a void volume or clogged frit)[2]. The target molecule is engaging in secondary interactions—either chelating with metal hardware or interacting with active silanols on the column[3].

Q2: How can I definitively eliminate metal chelation in my HPLC system? A2: You must disrupt the analyte-metal complex. This is achieved by adding a competing chelator to the mobile phase. Incorporating 0.1 mM to 1.0 mM EDTA (Ethylenediaminetetraacetic acid) into the aqueous buffer sequesters free metal ions, preventing them from interacting with the quinoline core. Additionally, passivating the HPLC system with nitric acid or switching to a biocompatible PEEK (polyetheretherketone) system will remove the source of the metals[1].

Q3: What is the optimal mobile phase pH to prevent silanol interactions? A3: The mobile phase pH must be strictly controlled to suppress silanol ionization. Operating at a pH < 3.0 (e.g., using 0.1% Trifluoroacetic acid or a 25 mM phosphate buffer adjusted to pH 2.5) ensures that residual silanols are fully protonated (Si-OH) and neutral[4]. This low pH also keeps the 3-carboxylic acid group of the analyte protonated, maximizing hydrophobic retention and minimizing secondary polar interactions[3].

Q4: Does the choice of stationary phase impact the tailing of this compound? A4: Yes. Older, standard C18 columns often have high silanol activity. It is critical to select a high-purity (Type B silica), fully end-capped C18 column designed to minimize residual silanols. For extreme cases, polar-embedded columns (e.g., amide-C18) provide a localized hydrogen-bonding layer that shields the analyte from the underlying silica[5].

Quantitative Data: Impact of Conditions on Peak Shape

The following table summarizes the expected impact of various chromatographic interventions on the USP Tailing Factor (Tf) for 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylic acid.

Chromatographic ConditionMobile Phase pHAdditiveColumn TypeUSP Tailing Factor (Tf)Resolution Status
Baseline (Unoptimized) 5.5NoneStandard C183.2Severe Tailing / Co-elution
pH Adjustment Only 2.5NoneStandard C182.1Moderate Tailing
End-capped Column Upgrade 2.5NoneEnd-capped C181.6Slight Tailing
Fully Optimized 2.50.1 mM EDTAEnd-capped C181.05Excellent Symmetry

Self-Validating Experimental Protocols

Protocol 1: Self-Validating Analytical Workflow

Objective: To separate physical column degradation from chemical tailing mechanisms before adjusting mobile phases.

Step 1: System Suitability Test (SST) with Neutral Marker

  • Prepare a 0.1 mg/mL Toluene standard in the mobile phase.

  • Inject 10 µL onto the HPLC system.

  • Validation Check: Calculate the USP Tailing Factor (Tf). If Tf > 1.2, the column has a physical defect (e.g., void volume, blocked frit). Replace the column or frit before proceeding. If Tf ≤ 1.2, the physical system is healthy; proceed to Step 2.

Step 2: Analyte Injection

  • Inject 10 µL of the 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylic acid sample (dissolved in the initial mobile phase to prevent solvent shock)[5].

  • Validation Check: If the neutral marker was symmetric but the analyte tails (Tf > 1.5), the issue is confirmed as chemical (chelation/silanols). Proceed to Protocol 2.

Protocol 2: System Passivation & Mobile Phase Optimization

Objective: To strip metal ions from the HPLC flow path and prepare a chelation-resistant, low-pH mobile phase.

Step 1: Column Removal

  • Disconnect the analytical column and replace it with a zero-dead-volume union to protect the stationary phase from harsh acids.

Step 2: Acid Passivation

  • Flush the entire system (pumps, autosampler, detector flow cell) with 20% Nitric Acid (HNO₃) in water at 1.0 mL/min for 30 minutes.

Step 3: Neutralization Wash

  • Flush the system with HPLC-grade water for 45 minutes to remove all traces of acid.

  • Validation Check: Verify the effluent pH is neutral (~7.0) using pH paper.

Step 4: Mobile Phase Preparation

  • Aqueous Solvent A: Prepare a 25 mM Potassium Phosphate buffer. Add 0.1 mM EDTA. Adjust the pH to 2.5 using Phosphoric acid[4]. Filter through a 0.2 µm membrane.

  • Organic Solvent B: Use HPLC-grade Acetonitrile.

Step 5: Re-equilibration

  • Reinstall a high-purity, fully end-capped C18 column.

  • Equilibrate the column with the new mobile phase for at least 10 column volumes until the baseline is completely stable[5].

Sources

Troubleshooting

Technical Support Center: Optimizing Decarboxylation of 7-Chloro-8-fluoro-4-hydroxyquinoline-3-carboxylic Acid

Welcome to the technical support center for the decarboxylation of 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists wh...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the decarboxylation of 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this and structurally related compounds. As your Senior Application Scientist, my goal is to provide you with in-depth, field-tested insights to help you navigate the challenges of this critical synthetic step. This is not a rigid protocol, but rather a dynamic guide to empower you to make informed decisions based on the underlying chemical principles.

Introduction: The Chemistry at Play

The decarboxylation of heteroaromatic carboxylic acids, particularly those with activating groups, is a common transformation in medicinal chemistry. In the case of 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylic acid, the 4-hydroxy group plays a crucial role. It facilitates the reaction, likely through a mechanism involving a six-membered transition state, which is a common pathway for the decarboxylation of β-keto acids and their vinylogous analogs.[1] However, the high temperatures often required can also lead to side reactions, especially given the presence of halogen substituents.

This guide will address the common challenges encountered during this reaction, providing you with the knowledge to optimize your conditions for high yield and purity.

Troubleshooting Guide

This section is formatted as a series of common problems you might encounter during your experiments, followed by detailed explanations and actionable solutions.

Question 1: My decarboxylation is very slow or incomplete, even at high temperatures. What can I do?

Answer:

Incomplete conversion is a frequent issue, often stemming from insufficient thermal energy or suboptimal solvent choice.

  • Causality: The decarboxylation of this quinoline derivative is a thermally driven process. The C-C bond cleavage requires overcoming a significant activation energy barrier. If the temperature is too low, the reaction rate will be negligible. The choice of solvent is also critical; it must not only be high-boiling but also effectively transfer heat and, in some cases, may participate in the reaction mechanism.

  • Troubleshooting Steps:

    • Temperature Optimization: Gradually increase the reaction temperature in 10-15 °C increments. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Be aware that excessively high temperatures can lead to degradation.

    • Solvent Selection: High-boiling aromatic solvents are often used for these reactions. If you are using a solvent like diphenyl ether, ensure it is of high purity. Consider alternatives like Dowtherm A, which is a eutectic mixture of diphenyl and diphenyl ether, providing a stable high-temperature medium.[2]

    • Microwave Irradiation: Microwave-assisted synthesis can be a powerful tool to accelerate the reaction.[3] The direct heating of the solvent and reactants can lead to a more uniform temperature profile and significantly reduced reaction times.

Question 2: I am observing significant byproduct formation, and my final product is difficult to purify. What are the likely side reactions and how can I mitigate them?

Answer:

Byproduct formation at high temperatures is a common challenge, especially with halogenated aromatic compounds.

  • Causality: The high temperatures required for decarboxylation can also promote side reactions. For halogenated quinolines, potential side reactions include:

    • Dehalogenation: Loss of the chloro or fluoro substituents.

    • Dimerization/Polymerization: Intermolecular reactions leading to high molecular weight impurities.

    • Solvent-Related Byproducts: Reactions with the high-boiling solvent.

  • Troubleshooting Steps:

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions.

    • Temperature Control: As mentioned previously, carefully control the temperature. An excessively high temperature is often the primary cause of byproduct formation.

    • Reaction Time: Minimize the reaction time. Once the reaction has reached completion (as determined by TLC or HPLC), cool it down promptly. Prolonged heating will only increase the likelihood of side reactions.

    • Purification Strategy: If byproducts are still formed, a robust purification strategy is necessary. Column chromatography on silica gel is a common method. The choice of eluent system will depend on the polarity of the byproducts.

Question 3: How can I effectively monitor the progress of the decarboxylation reaction?

Answer:

Real-time reaction monitoring is crucial for optimizing conditions and preventing byproduct formation.

  • Causality: Without proper monitoring, it is difficult to determine the optimal reaction endpoint. Stopping the reaction too early leads to incomplete conversion, while extending it unnecessarily increases the risk of degradation.

  • Recommended Protocols:

    • Thin Layer Chromatography (TLC): This is a quick and effective method for qualitative monitoring.

      • Stationary Phase: Silica gel 60 F254 plates.

      • Mobile Phase: A mixture of a non-polar solvent (e.g., hexanes or toluene) and a polar solvent (e.g., ethyl acetate or methanol). The exact ratio will need to be optimized to achieve good separation between the starting material and the product.

      • Visualization: UV light (254 nm). The starting material (a carboxylic acid) and the product will have different Rf values.

    • High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC is the preferred method.

      • Column: A reverse-phase C18 column is a good starting point.

      • Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol).

      • Detection: UV detection at a wavelength where both the starting material and product have good absorbance (e.g., around 254 nm).

Frequently Asked Questions (FAQs)

Q1: What is the expected mechanism for the decarboxylation of 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylic acid?

A1: The presence of the 4-hydroxy group suggests a mechanism analogous to that of β-keto acids. The reaction likely proceeds through a cyclic, six-membered transition state, leading to the formation of an enol intermediate, which then tautomerizes to the more stable 4-quinolone form.

Q2: Are there any catalytic methods available for this decarboxylation?

A2: While thermal decarboxylation is the most common method for this class of compounds, the literature does describe catalytic decarboxylation of other heteroaromatic carboxylic acids using transition metals like copper or silver.[4] However, these methods often require specific ligands and reaction conditions that may not be directly applicable without optimization.

Q3: What are the key safety precautions I should take when running this reaction at high temperatures?

A3: Working with high-boiling solvents requires strict safety measures. Always work in a well-ventilated fume hood. Use a heating mantle with a temperature controller to prevent overheating. Ensure your glassware is free of cracks or defects. Have appropriate fire safety equipment readily available.

Q4: How do I purify the final product, 7-chloro-8-fluoro-4-hydroxyquinoline?

A4: The purification strategy will depend on the scale of your reaction and the nature of any impurities.

  • Recrystallization: If the crude product is relatively clean, recrystallization from a suitable solvent (e.g., ethanol, acetic acid, or a solvent mixture) can be an effective method.

  • Column Chromatography: For more complex mixtures, column chromatography on silica gel is recommended. A gradient elution from a non-polar solvent to a more polar solvent system is often effective.

  • Acid-Base Extraction: The phenolic nature of the 4-hydroxy group allows for purification via acid-base extraction. The product can be dissolved in an aqueous base, washed with an organic solvent to remove non-acidic impurities, and then re-precipitated by acidification.

Data Summary and Experimental Protocols

Table 1: Recommended Starting Conditions for Decarboxylation
ParameterRecommended ConditionNotes
Solvent Diphenyl ether or Dowtherm AHigh-boiling and thermally stable.
Temperature 230-250 °CStart at the lower end and increase if necessary.
Atmosphere Inert (Nitrogen or Argon)To minimize oxidative side reactions.
Reaction Time 1-4 hoursMonitor by TLC or HPLC to determine completion.
Work-up Cool to room temperature, dilute with a non-polar solvent (e.g., hexanes) to precipitate the product.The product is often a solid at room temperature.
Protocol 1: General Procedure for Thermal Decarboxylation
  • To a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylic acid (1.0 eq).

  • Add a high-boiling solvent (e.g., diphenyl ether, ~10 mL per gram of starting material).

  • Begin stirring and heat the mixture to 230-250 °C.

  • Monitor the reaction progress by TLC or HPLC every 30-60 minutes.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Dilute the mixture with a non-polar solvent (e.g., hexanes) to precipitate the product.

  • Collect the solid by filtration, wash with the non-polar solvent, and dry under vacuum.

  • Purify the crude product by recrystallization or column chromatography as needed.

Visualizing the Workflow

Diagram 1: Decarboxylation Workflow and Troubleshooting Logic

Decarboxylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_troubleshooting Troubleshooting Start Start: 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylic acid Setup Reaction Setup: - High-boiling solvent - Inert atmosphere Start->Setup Heating Heat to 230-250 °C Setup->Heating Monitoring Monitor by TLC/HPLC Heating->Monitoring Incomplete Incomplete Reaction? Monitoring->Incomplete Workup Cool, Precipitate, Filter Purification Recrystallization or Chromatography Workup->Purification FinalProduct Final Product: 7-chloro-8-fluoro-4-hydroxyquinoline Purification->FinalProduct CheckPurity Review Purification Strategy Purification->CheckPurity Byproducts Byproducts Observed? Incomplete->Byproducts No OptimizeTemp Increase Temperature Consider Microwave Incomplete->OptimizeTemp Yes Byproducts->Workup No OptimizeTime Check Reaction Time Byproducts->OptimizeTime Yes OptimizeTemp->Heating OptimizeTime->Heating

Sources

Optimization

reducing halogenated impurities during 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylic acid extraction

Welcome to the technical support guide for the synthesis and purification of 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylic acid. This document is designed for researchers, scientists, and drug development professiona...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis and purification of 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylic acid. This document is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the reduction of halogenated impurities during the extraction and purification phases of their work.

Frequently Asked Questions (FAQs)

Q1: What are the most common halogenated impurities I should expect during the synthesis of 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylic acid?

A1: During synthesis, particularly via routes like the Gould-Jacobs reaction, you may encounter several types of halogenated impurities.[1][2] These can include regioisomers (e.g., 5-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylic acid), over-halogenated species (e.g., di-chloro derivatives), or impurities arising from halogenated starting materials that persist through the synthetic steps.[3] Dehalogenated impurities, where the chloro or fluoro group is replaced by hydrogen, can also form under certain conditions.[4]

Q2: My analysis shows a di-halogenated impurity. What is the likely cause?

A2: The presence of di-halogenated or other over-halogenated impurities typically points to issues in the upstream synthetic steps rather than the extraction itself. This could be due to a lack of precise stoichiometric control of the halogenating reagents or reaction conditions (e.g., temperature, time) that are too harsh, leading to non-selective halogenation.[5] While extraction is primarily for purification, significant levels of these impurities necessitate a review of the synthesis protocol.

Q3: How critical is pH control during the aqueous extraction and isolation of the final product?

A3: pH control is arguably the most critical parameter during the extraction and isolation of 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylic acid. The molecule possesses both an acidic carboxylic acid group and a weakly acidic 4-hydroxy group (enol form).[6] Precise pH adjustments allow for the selective protonation and deprotonation of the target molecule, enabling its separation from non-acidic and weakly acidic impurities. Improper pH can lead to co-precipitation of impurities or incomplete isolation of the desired product.

Q4: Can the choice of organic solvent during extraction impact the level of halogenated impurities?

A4: Absolutely. The organic solvent used for washing the aqueous basic solution of your product should be selected to maximize the solubility of non-polar and weakly polar organic impurities while minimizing the solubility of your deprotonated product. Solvents like toluene, dichloromethane, or ethyl acetate are often used. A poorly chosen solvent may either fail to remove key impurities or lead to product loss in the organic phase.

Q5: What is the most effective method to remove persistent halogenated impurities if they co-precipitate with my product?

A5: If impurities persist after a carefully controlled pH-swing extraction, recrystallization is the most effective subsequent purification step. The choice of solvent system is crucial and often requires some experimentation. Solvents like ethanol, acetic acid, or mixtures involving DMF and water can be effective.[1] In cases where impurities have very similar properties to the main compound, chromatographic methods may be necessary for complete removal.[1][3]

In-Depth Troubleshooting Guide

This section provides a deeper analysis of specific problems related to halogenated impurities, their root causes, and detailed protocols for their mitigation.

Problem 1: High Levels of Over-Halogenated or Isomeric Impurities

The presence of impurities with additional halogen atoms or incorrect positional isomers (regioisomers) is a common challenge. These impurities often have similar chemical properties to the desired product, making them difficult to remove.

Root Cause Analysis
  • Synthesis Conditions: The primary source of these impurities is the synthesis itself. The Gould-Jacobs cyclization, a common route, involves high temperatures which can lead to side reactions.[1][7] If the starting aniline (e.g., 2-fluoro-3-chloroaniline) is not pure, or if the cyclization conditions are not optimized, formation of the undesired 5-chloro regioisomer can occur.[1]

  • Carryover of Reagents: Excess halogenating agents or halogenated starting materials from previous steps can lead to further halogenation of the quinoline ring system under certain conditions.

  • Co-precipitation: Due to similar pKa values and solubility profiles, these related impurities can co-precipitate with the target compound during pH adjustment.

Diagram: Key Chemical Structures

Below are the structures of the target molecule and a potential regioisomeric impurity.

Caption: Target molecule and a common regioisomeric impurity.

Solution: Multi-Stage pH-Controlled Extraction Workflow

This workflow is designed to separate the desired acidic product from neutral, basic, and weakly acidic impurities.

Caption: Workflow for purification via pH-controlled extraction.

  • Dissolution: Begin by dissolving the crude solid material in a 10% aqueous solution of sodium hydroxide. Use enough base to fully dissolve the solid and bring the pH to a range of 11-12. This ensures the deprotonation of both the carboxylic acid and the 4-hydroxy group.

  • Organic Wash: Transfer the basic aqueous solution to a separatory funnel. Wash the solution 2-3 times with an equal volume of a non-polar organic solvent like toluene or dichloromethane. This step removes non-acidic organic impurities.[8] Combine the organic layers and discard them.

  • Initial Neutralization (Optional): For enhanced purity, slowly add concentrated hydrochloric acid to the aqueous layer to bring the pH down to approximately 7.0. Some less acidic, highly insoluble impurities may precipitate at this stage. If a precipitate forms, filter it off.

  • Precipitation of Product: Carefully continue the acidification of the aqueous solution (or filtrate from step 3) with concentrated hydrochloric acid until the pH is between 2 and 3. The desired 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylic acid will precipitate out as a solid.[1]

  • Isolation and Purification: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove any residual salts. Dry the product under vacuum at an elevated temperature (e.g., 60-80 °C) to a constant weight.

Problem 2: Presence of Dehalogenated Impurities

The loss of a halogen atom (dehalogenation) results in an impurity that is structurally very similar to the parent compound, making it challenging to separate.[4]

Root Cause Analysis
  • Catalytic Hydrogenolysis: Trace amounts of metal catalysts (e.g., palladium, nickel) carried over from previous synthetic steps can catalyze the removal of the chloro group in the presence of a hydrogen source.

  • Harsh Reaction/Workup Conditions: Extremely high temperatures or prolonged exposure to certain acidic or basic conditions during workup can sometimes promote dehalogenation.

  • Starting Material Impurities: The halogenated starting materials themselves may contain dehalogenated analogs, which then carry through the synthesis.[3]

Solution: Analytical Detection and Purification by Recrystallization

Since dehalogenated impurities are difficult to remove by extraction alone, confirmation of their presence is key, followed by a more specific purification step.

A robust analytical method is essential for identifying and quantifying these impurities. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the ideal technique.[9][10]

TechniquePurposeExpected Observation
HPLC-UV Quantify purity and detect impurities.Dehalogenated impurity will likely have a different retention time than the API.
LC-MS Confirm identity of impurities.The de-chloro impurity will show a mass that is ~34.5 Da less than the parent compound.
  • Solvent Screening: Test the solubility of your dried product in various solvents at room temperature and at their boiling points. Ideal solvents are those in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Good candidates include ethanol, glacial acetic acid, or a DMF/water mixture.[1]

  • Dissolution: In a flask equipped with a reflux condenser, add the chosen solvent to the crude product. Heat the mixture to a gentle reflux with stirring until all the solid has dissolved. Add a minimal amount of additional hot solvent if necessary to achieve full dissolution.

  • Cooling and Crystallization: Slowly cool the solution to room temperature without disturbance to allow for the formation of large, pure crystals. For maximum yield, you can further cool the flask in an ice bath.

  • Isolation: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing the dissolved impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight. Analyze a sample using a validated HPLC method to confirm the reduction in impurity levels.

By implementing these rigorous extraction and purification protocols, researchers can effectively minimize halogenated and other process-related impurities, ensuring the high quality required for subsequent research and development activities.

References
  • Technical Support Center: Synthesis of 7-Chloroquinoline-4-carboxylic Acid - Benchchem.
  • Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. (2025).
  • EP0245690A1 - Process for the preparation of 4-hydroxy-quinoline-3-carboxylic acids - Google Patents.
  • Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases Contents Electronic Sup - Rsc.org.
  • A Comparative Guide to Validating the Purity of Synthesized 4-Fluoro-2-hydroxyquinoline - Benchchem.
  • Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - PMC.
  • Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers - ACS Publications. (2013).
  • Strategic Impurity Control in Next-Generation Pharmaceuticals: Analytical Technologies, Toxicological Assessment, and Regulatory - Publish - Eman. (2025).
  • Analytical methods for the determination of some selected 4-quinolone antibacterials. (2025).
  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI. (2025).
  • Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma. (2025).
  • Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. (2021).
  • meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine - Organic Syntheses. (2024).
  • Impurities in Pharmaceuticals: Types, Causes & Control - Chemox Pharma. (2026).
  • Detection of dehalogenation impurities in organohalogenated pharmaceuticals by UHPLC-DAD-HRESIMS - ResearchGate. (2019).
  • HPLC and CE Procedures for the Determination of Fluoroquinolones (2020–2025) - PMC. (2026).
  • New analytical methods for impurity detection - SelectScience. (2020).
  • How To Control Impurities In Pharmaceuticals: Get Mastery In 11 Minutes With 21+ FAQs. (2025).
  • Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds.
  • Synthesis of medicinally important quinolines using metal-free halogenation. Reagents and conditions - ResearchGate.
  • Quinolines by Three-Component Reaction: Synthesis and Photophysical Studies - SciELO.

Sources

Troubleshooting

Technical Support Center: Microwave-Assisted Synthesis of 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylic acid

Welcome to the technical support center for the synthesis of 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing microwave-assisted organic synthesis (MAOS) for the preparation of this and structurally related quinoline cores. We will address common challenges, provide detailed troubleshooting steps, and offer an optimized protocol based on established principles.

The target molecule is a functionalized 4-hydroxyquinoline-3-carboxylic acid, a scaffold of significant interest in medicinal chemistry. The most direct and established synthetic route is the Gould-Jacobs reaction.[1][2] This method involves the condensation of an appropriately substituted aniline with diethyl ethoxymethylenemalonate (DEEM), followed by a high-temperature thermal cyclization and subsequent saponification.[1][3]

Microwave irradiation has been shown to dramatically accelerate the cyclization step of the Gould-Jacobs reaction, reducing reaction times from many hours to mere minutes and often improving yields.[4][5] This is achieved through efficient dielectric heating, which allows for rapid temperature elevation and precise control, often reaching temperatures far above the solvent's boiling point in sealed vessels.[6][7]

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Low or No Product Yield

Question: My reaction has resulted in a very low yield of the desired quinoline product, or it has failed completely. What are the likely causes and how can I fix this?

Answer: Low yield is the most common issue and can stem from several factors. Let's break down the possibilities systematically.

  • Cause 1: Incomplete Cyclization. The key step, the thermal intramolecular cyclization, is often the most demanding. Conventional heating methods require temperatures upwards of 250 °C in high-boiling solvents like diphenyl ether or Dowtherm A.[2][8]

    • Solution (Microwave Specific): The primary advantage of microwave synthesis is the ability to achieve the necessary high temperatures rapidly and safely.[9] Ensure your microwave reactor is programmed to reach a high enough target temperature. For many quinoline syntheses, temperatures between 250-300 °C are required for efficient cyclization.[4][9] A lower temperature, even for a prolonged time, may result in incomplete conversion of the anilidomethylenemalonate intermediate.[9]

  • Cause 2: Poor Microwave Coupling. The efficiency of microwave heating depends on the dielectric properties of the reaction mixture.[7][10] If the mixture has a low loss tangent (is non-polar), it will not absorb microwave energy efficiently, leading to slow or inadequate heating.

    • Solution: While the reaction can be run neat (solvent-free) using excess DEEM as both reactant and solvent, adding a small amount of a high-boiling, polar solvent can dramatically improve heating efficiency.[10][11] Consider adding a co-solvent like DMF or DMSO. These solvents couple very effectively with microwaves and can help achieve a uniform, high temperature.[11][12]

  • Cause 3: Substrate Reactivity & Purity. The purity of your starting materials, particularly the 2-chloro-3-fluoroaniline, is critical. Impurities can interfere with the reaction.[11][13] Furthermore, the electronic properties of the aniline can affect its reactivity; electron-withdrawing groups (like chlorine and fluorine) can make the initial condensation and subsequent cyclization more difficult than with electron-rich anilines.

    • Solution: Ensure your 2-chloro-3-fluoroaniline is of high purity. If necessary, purify it by distillation or recrystallization before use. For less reactive anilines, you may need to increase the reaction temperature or time beyond standard protocols.[11]

  • Cause 4: Inefficient Saponification. The final step, hydrolysis of the ethyl ester to the carboxylic acid, can sometimes be incomplete.

    • Solution: Ensure you are using a sufficient excess of a strong base like sodium hydroxide or potassium hydroxide. The reaction often requires refluxing until all solid material has dissolved.[8][14] If solubility is an issue, adding a co-solvent like ethanol to the aqueous base can facilitate complete hydrolysis.[14]

Formation of Side Products/Impurities

Question: My analysis (TLC, LC-MS) shows multiple spots/peaks, indicating significant impurity formation. What is going wrong?

Answer: The formation of side products is often related to temperature control and reaction time.

  • Cause 1: Thermal Decomposition. While high temperatures are necessary for cyclization, excessively high temperatures or prolonged reaction times can lead to degradation of the starting materials or the desired product.[4][9]

    • Solution (Microwave Specific): This is where precise microwave control is key. Do not simply increase power; focus on setting a specific target temperature. Use a ramp time to reach the temperature, hold it for the optimized duration, and then rapidly cool the vessel. A typical time at 250-300 °C might be only 5-20 minutes.[4][9] Running small-scale time-course experiments to find the optimal balance is highly recommended.

  • Cause 2: Regioisomer Formation. With a substituted aniline like 2-chloro-3-fluoroaniline, there is a theoretical possibility of cyclization onto the other ortho position (position 6 of the aniline ring). However, for the Gould-Jacobs reaction, cyclization is generally controlled by steric and electronic factors, and this is less common than with other quinoline syntheses.[2] The primary impurity is more likely unreacted intermediate or degradation products.

  • Cause 3: Incomplete Initial Condensation. If the initial reaction between the aniline and DEEM is incomplete before the high-temperature cyclization, you may see side products from the decomposition of the starting materials.

    • Solution: Some protocols advocate for a two-step microwave procedure. First, a lower temperature step (e.g., 120-150 °C) to form the diethyl (2-chloro-3-fluoroanilino)methylenemalonate intermediate, followed by a high-temperature step for cyclization. This can sometimes provide a cleaner reaction profile.

Frequently Asked Questions (FAQs)

Q1: Why use microwave synthesis for the Gould-Jacobs reaction over conventional heating? A1: The main advantages are speed and efficiency.[5] The high-temperature cyclization step, which can take hours in a high-boiling solvent with conventional heating, can often be completed in 5-20 minutes using a dedicated microwave reactor.[4][9] This rapid heating minimizes the formation of degradation byproducts, often leading to higher purity and better yields.[7]

Q2: What is the best solvent for this reaction? A2: This reaction is frequently performed "neat," using an excess of diethyl ethoxymethylenemalonate (DEEM) to serve as both a reactant and a high-boiling solvent.[4] However, for anilines that are solids at room temperature or for improving microwave energy absorption, high-boiling polar solvents like DMF, DMSO, or NMP are excellent choices.[10][11]

Q3: Can I use a domestic microwave oven? A3: Absolutely not. Domestic microwave ovens lack the temperature and pressure controls necessary for safe and reproducible chemical synthesis.[11] Attempting to heat organic solvents in a sealed vessel in a domestic oven can lead to explosions and is extremely dangerous. Always use a scientific microwave reactor designed for chemical synthesis.

Q4: My reaction pressure is very high. Is this normal? A4: Yes, when heating low-boiling solvents or reaction mixtures in a sealed vessel to temperatures well above their atmospheric boiling points, high pressures will be generated.[6] Scientific microwave reactors are built to withstand and monitor these pressures. High pressure is an expected and necessary condition for achieving the desired high temperatures for this reaction.

Optimized Experimental Protocol

This protocol is a representative procedure for the microwave-assisted synthesis of the target compound's ethyl ester intermediate, followed by saponification. Optimization may be required based on your specific microwave system and reagent purity.

Part A: Microwave-Assisted Synthesis of Ethyl 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate

  • Reagent Preparation: In a 10 mL microwave process vial equipped with a magnetic stir bar, add 2-chloro-3-fluoroaniline (1.0 mmol, 145.5 mg).

  • Solvent/Reagent Addition: Add diethyl ethoxymethylenemalonate (DEEM) (3.0 mmol, 0.61 mL). The excess DEEM will serve as the solvent.

  • Vessel Sealing: Securely seal the vial with the appropriate cap.

  • Microwave Irradiation: Place the vial inside the microwave reactor cavity. Program the reactor with the following parameters:

    • Ramp Time: 2 minutes to reach 250 °C.

    • Hold Time: 10 minutes at 250 °C.

    • Stirring: Set to high.

    • Cooling: Enable rapid cooling with compressed air post-reaction.

  • Work-up and Isolation:

    • Once the vial has cooled to room temperature (<50 °C), carefully uncap it in a fume hood.

    • A solid precipitate should have formed. Add 5 mL of cold acetonitrile or ethanol and stir to create a slurry.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with an additional 2-3 mL of cold solvent to remove any unreacted DEEM.

    • Dry the solid under vacuum to obtain the crude ethyl ester.

Part B: Saponification to 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylic acid

  • Reaction Setup: Transfer the crude ethyl ester from Part A to a round-bottom flask.

  • Base Addition: Add a 10% aqueous solution of sodium hydroxide (5-10 equivalents). Add enough ethanol to ensure the ester is fully suspended/dissolved.

  • Hydrolysis: Heat the mixture to reflux with stirring until the reaction is complete (TLC monitoring, disappearance of starting material). This may take 1-3 hours.

  • Isolation:

    • Cool the reaction mixture to room temperature.

    • Filter off any insoluble material.

    • Carefully acidify the clear filtrate with concentrated HCl or 10% H₂SO₄ until the pH is ~2-3.

    • The desired carboxylic acid will precipitate as a solid.

    • Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

Data & Parameter Summary

ParameterRecommended ValueRationale
Aniline:DEEM Ratio 1 : 3Excess DEEM drives the initial condensation and acts as a solvent.[4]
Microwave Temperature 250 °CRequired for efficient thermal cyclization. Lower temps give poor yield.[9]
Microwave Hold Time 10 minutesBalances reaction completion with minimizing thermal degradation.[9]
Solvent Neat (DEEM) or DMFDEEM works well; polar aprotic solvents improve microwave coupling.[4][11]
Saponification Base NaOH (aq) / EthanolStrong base is required for hydrolysis; ethanol aids solubility.[14]
Expected Yield 40-70% (unoptimized)Yields are highly dependent on purity and precise conditions.

Troubleshooting Workflow

Troubleshooting start Low or No Yield check_temp Was Reaction Temperature ≥ 250 °C? start->check_temp check_purity Are Starting Materials Pure? check_temp->check_purity Yes solution_temp Increase Temperature to 250-300 °C. Monitor pressure. check_temp->solution_temp No check_coupling Is Microwave Coupling Efficient? check_purity->check_coupling Yes solution_purity Purify Aniline (distill/recrystallize). Use fresh DEEM. check_purity->solution_purity No check_sapon Was Saponification Complete? check_coupling->check_sapon Yes solution_coupling Add a polar co-solvent (e.g., DMF). Ensure proper stirring. check_coupling->solution_coupling No solution_sapon Use excess NaOH. Add EtOH as co-solvent. Increase reflux time. check_sapon->solution_sapon No

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of Fluoroquinolone Precursors: 7-Chloro-8-fluoro vs. 6-Fluoro-7-chloro Isomers

As a Senior Application Scientist in medicinal chemistry, selecting the correct halogenated quinoline scaffold is the most critical decision in fluoroquinolone antibiotic development. The positioning of the fluorine atom...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in medicinal chemistry, selecting the correct halogenated quinoline scaffold is the most critical decision in fluoroquinolone antibiotic development. The positioning of the fluorine atom on the 4-hydroxyquinoline-3-carboxylic acid core dictates not only the downstream synthetic efficiency but also the ultimate pharmacokinetic (PK) and pharmacodynamic (PD) profile of the active pharmaceutical ingredient (API).

This guide objectively compares the 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylic acid isomer against the industry-standard 6-fluoro-7-chloro isomer. By analyzing structural causality, regioselectivity during the Gould-Jacobs synthesis, and nucleophilic aromatic substitution (SNAr) kinetics, we provide a definitive framework for drug development professionals.

Structural & Physicochemical Comparison

Both isomers share the essential required for binding to bacterial enzymes [1]. However, the migration of the fluorine atom from the C6 to the C8 position fundamentally alters the molecule's electronic distribution and steric profile.

Quantitative Data Summary
Property6-Fluoro-7-chloro Isomer7-Chloro-8-fluoro IsomerMechanistic Impact
Target API Class 2nd/3rd Gen (e.g., Ciprofloxacin)8-Fluoroquinolones (e.g., Sparfloxacin)Dictates bacterial spectrum and half-life.
Starting Material 3-chloro-4-fluoroaniline3-chloro-2-fluoroanilineDetermines regioselectivity of cyclization.
SNAr Activation (C7) Highly ActivatedModerately ActivatedC6-F provides stronger inductive pull without steric clash.
Phototoxicity Risk BaselineElevatedC8-F increases reactive oxygen species (ROS) generation under UV.

Mechanistic Causality: C6 vs. C8 Fluorination (SAR)

The demonstrate that halogen positioning is not arbitrary; it is a highly tuned mechanism for enzyme inhibition and cellular penetration [2].

  • The C6-Fluoro Advantage: The is the gold standard because the C6 fluorine directly interacts with the binding pocket of the DNA gyrase-DNA cleavage complex [3]. It increases lipophilicity, enhancing penetration through Gram-negative bacterial porins, and boosts target affinity up to 100-fold compared to non-fluorinated analogs.

  • The C8-Fluoro Shift: Utilizing the alters the PK profile [4]. While C8-fluorination increases oral absorption and extends the drug's half-life, it introduces a critical liability: phototoxicity. The C8-fluorine destabilizes the molecule under UV light, generating ROS. Furthermore, the C8-F sterically hinders the adjacent C7-chlorine, requiring harsher conditions for the downstream SNAr addition of piperazine side chains.

SAR_Mechanism A C6-Fluoro Isomer (High Gyrase Affinity) C DNA Gyrase / Topo IV Cleavage Complex A->C Primary Binding B C8-Fluoro Isomer (Altered PK & High ROS) B->C Secondary Binding D Double-Strand DNA Breaks C->D Inhibition of Ligation E Bacterial Cell Death D->E Apoptosis-like death

Figure 1: Mechanism of action of fluoroquinolone isomers on DNA Gyrase.

Synthetic Methodologies: Regioselectivity in the Gould-Jacobs Reaction

Both isomers are synthesized via the classic Gould-Jacobs electrocyclization. However, the choice of starting aniline dictates a fascinating divergence in regioselectivity.

When synthesizing the 6-fluoro-7-chloro isomer from 3-chloro-4-fluoroaniline, cyclization can technically occur at either the C2 or C6 positions of the aniline ring. Because the C2 position is sterically hindered by the adjacent C3-chlorine, cyclization preferentially occurs at C6 (~85% yield).

Conversely, when synthesizing the 7-chloro-8-fluoro isomer from 3-chloro-2-fluoroaniline, the C2 position is completely blocked by the fluorine atom. This absolute steric blocking forces exclusive cyclization at the C6 position, resulting in a >95% regioselective yield.

Regioselectivity cluster_6F 6-Fluoro Isomer Synthesis cluster_8F 8-Fluoro Isomer Synthesis A 3-Chloro-4-fluoroaniline B C6 Attack (Major: ~85%) Sterically Favored A->B C C2 Attack (Minor: ~15%) Sterically Hindered A->C D 3-Chloro-2-fluoroaniline E C6 Attack (Exclusive: >99%) C2 Blocked by F D->E

Figure 2: Regioselectivity logic in the Gould-Jacobs cyclization.

Self-Validating Experimental Protocol

To ensure high scientific integrity, the following step-by-step methodology incorporates built-in validation checkpoints. This protocol applies to both [5], substituting only the starting aniline.

Phase 1: Condensation
  • Reagents: Combine the starting aniline (1.0 eq) with diethyl ethoxymethylenemalonate (EMME) (1.1 eq) in a dry round-bottom flask.

  • Reaction: Heat the neat mixture to 120°C for 2 hours under Dean-Stark conditions to continuously remove the ethanol byproduct.

  • Validation Check: Monitor via TLC (Hexane:EtOAc 3:1). The complete disappearance of the aniline spot validates the formation of the anilinomethylenemalonate intermediate.

Phase 2: Thermal Electrocyclization
  • Solvent: Dissolve the validated intermediate in Dowtherm A (diphenyl ether) (10 volumes). Causality Note: Dowtherm A is chosen because its high boiling point accommodates the massive activation energy required for ring closure.

  • Reaction: Heat rapidly to 250°C for 45 minutes. Causality Note: Rapid heating is critical; slow heating favors intermolecular polymerization over the desired intramolecular electrocyclization.

  • Validation Check: Cool to room temperature and precipitate the product with hexanes. Analyze via LC-MS; a mass shift of -46 Da (loss of EtOH) confirms successful ring closure to the ethyl quinolone-3-carboxylate.

Phase 3: Saponification
  • Reaction: Suspend the ester in 10% aqueous NaOH (5 volumes) and reflux for 2 hours until the suspension becomes a clear solution.

  • Validation Check: Cool the solution and acidify with 6M HCl to pH 2. The immediate precipitation of a pale-yellow solid indicates successful formation of the free 4-hydroxyquinoline-3-carboxylic acid. Filter, wash with cold water, and dry under vacuum.

Gould_Jacobs A Starting Aniline (1.0 eq) B Condensation with EMME (120°C, 2h) A->B C Anilinomethylenemalonate (TLC Validation) B->C D Thermal Cyclization (Dowtherm A, 250°C, 45m) C->D E Ethyl Quinolone-3-carboxylate (LC-MS Validation) D->E F Base Hydrolysis (10% NaOH, Reflux, 2h) E->F G Target Carboxylic Acid (pH 2 Precipitation) F->G

Figure 3: Self-validating synthetic workflow for fluoroquinolone precursors.

Experimental Performance Data (SNAr Kinetics)

Once the core is synthesized, the C7-chlorine must be displaced by an amine (e.g., piperazine) to yield the final drug. The position of the fluorine atom drastically alters the thermodynamics of this step.

Metric6-Fluoro-7-chloro Isomer7-Chloro-8-fluoro IsomerCausality / Note
SNAr Optimal Temp 110-120°C130-140°CHigher activation energy needed to overcome C8 steric bulk.
Reaction Time 4-6 hours12-16 hoursC8-F impedes the trajectory of incoming nucleophiles.
Impurity Profile Low (<2% side products)Moderate (~5-8%)Extended heating of the 8-F isomer leads to minor decarboxylation.
Conclusion

For broad-spectrum, highly potent antibacterial development, the 6-fluoro-7-chloro isomer remains the superior scaffold due to its optimal gyrase affinity and favorable SNAr kinetics. While the 7-chloro-8-fluoro isomer offers a cleaner initial cyclization yield due to absolute steric blocking, its downstream steric hindrance at C7 and the resulting phototoxicity of the final API relegate it to specialized, niche applications in modern drug discovery.

References

  • Bryskier, A., & Chantot, J. F. "Classification and structure-activity relationships of fluoroquinolones." Drugs.[Link]

  • MDPI Pathogens. "The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown." MDPI.[Link]

  • PubChem. "7-Chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, ethyl ester." National Institutes of Health.[Link]

  • The Science Notes. "Fluoroquinolones: Structure, Classification, Mechanism of Action, and Antimicrobial Activity." The Science Notes.[Link]

Comparative

A Comparative Guide to the Validation of Stability-Indicating HPLC Methods for 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylic acid

This guide provides an in-depth comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the quantification of 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylic acid, a key intermediate or pot...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the quantification of 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylic acid, a key intermediate or potential drug substance in pharmaceutical development. The focus is on the validation of these methods as stability-indicating, a critical requirement for ensuring the safety and efficacy of pharmaceutical products. The experimental design and data presented herein are grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines, particularly Q2(R1) and Q1A(R2).[1][2][3][4]

The primary objective of a stability-indicating method is to accurately measure the active pharmaceutical ingredient (API) without interference from any degradation products, impurities, or excipients.[5] This guide will explore two approaches: a rapid isocratic method and a higher-resolution gradient method, comparing their performance across all essential validation parameters.

The Analyte: 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylic acid

7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylic acid is a member of the fluoroquinolone class of compounds, which are known for their broad-spectrum antibacterial activity.[6][7][8] Its chemical structure features a quinolone core with chloro and fluoro substitutions, which influence its physicochemical properties and potential degradation pathways.

Chemical Structure:

  • Linear Formula: C10H5O3N1Cl1F1

  • Molecular Weight: 241.61 g/mol [9]

Understanding the inherent stability of this molecule is the first step in developing a robust analytical method. This is achieved through forced degradation studies.

The Cornerstone of Stability-Indicating Methods: Forced Degradation

Forced degradation, or stress testing, is the deliberate and rigorous degradation of a drug substance to identify likely degradation products and establish the degradation pathways.[1][10][11] This process is fundamental to proving the specificity of an analytical method. According to ICH guidelines, stress testing should include exposure to hydrolysis (acidic and basic conditions), oxidation, heat, and light.[1][10][12][13]

The goal is to achieve a target degradation of 5-20% of the drug substance.[1] This level of degradation is sufficient to produce and detect the primary degradation products without overwhelming the chromatogram.

Experimental Protocol: Forced Degradation
  • Preparation of Stock Solution: A stock solution of 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylic acid (1 mg/mL) is prepared in a suitable solvent (e.g., a mixture of acetonitrile and water).

  • Acid Hydrolysis: The stock solution is mixed with 1N HCl and refluxed at 80°C for a specified duration.

  • Base Hydrolysis: The stock solution is mixed with 1N NaOH and refluxed at 80°C for a specified duration.

  • Oxidative Degradation: The stock solution is treated with 30% hydrogen peroxide (H2O2) at room temperature.[7]

  • Thermal Degradation: The solid drug substance is exposed to dry heat (e.g., 105°C) in an oven.

  • Photolytic Degradation: The drug substance (in solid and solution form) is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B.[11]

  • Sample Analysis: After the designated stress period, samples are neutralized (if necessary), diluted to a suitable concentration, and analyzed by the HPLC methods under evaluation.

Comparative HPLC Methodologies

Two distinct reversed-phase HPLC (RP-HPLC) methods were developed and validated. The primary difference lies in the mobile phase composition and elution mode.

Method A: Isocratic Elution

  • Objective: To provide a rapid, quality control-friendly method for routine analysis.

  • Rationale: Isocratic methods are simpler, more robust, and have shorter run times, which is advantageous for high-throughput environments.

Method B: Gradient Elution

  • Objective: To achieve the highest possible resolution between the parent peak and all potential degradation products.

  • Rationale: Gradient elution is superior for separating complex mixtures of compounds with varying polarities, which is often the case in forced degradation samples. This method is crucial during development to ensure all degradants are identified.[5]

Chromatographic Conditions
ParameterMethod A: IsocraticMethod B: Gradient
Column C18, 150 mm x 4.6 mm, 3 µmC18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrile
Elution Mode Isocratic (70:30 v/v, A:B)Gradient
Gradient Program N/ATime (min)
0
20
25
26
30
Flow Rate 1.0 mL/min[14]1.0 mL/min
Column Temperature 35°C35°C
Detection Wavelength 278 nm278 nm
Injection Volume 10 µL10 µL

Method Validation: A Head-to-Head Comparison

The validation of these analytical procedures was conducted in accordance with ICH Q2(R1) guidelines, focusing on specificity, linearity, accuracy, precision, and robustness.[2][3][4][15]

Specificity (Stability-Indicating Nature)

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[2] The results from the forced degradation studies are paramount for this assessment.

Evaluation:

  • Method A (Isocratic): Showed adequate separation of the main peak from the major degradation products generated under acid and base hydrolysis. However, a minor peak co-eluted with the parent peak under oxidative stress conditions, indicating a lack of complete specificity.

  • Method B (Gradient): Demonstrated baseline resolution of the parent peak from all degradation products observed across all stress conditions. The longer column and gradient elution provided the necessary resolving power.

Linearity

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.

Experimental Protocol:

  • A series of solutions were prepared from the stock solution of 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylic acid at concentrations ranging from 50% to 150% of the target assay concentration.

  • Each solution was injected in triplicate.

  • A calibration curve was constructed by plotting the mean peak area against the concentration, and the correlation coefficient (r²) was determined.

Comparative Data:

ParameterMethod A: IsocraticMethod B: GradientAcceptance Criteria
Range (µg/mL) 50 - 15050 - 150N/A
Correlation Coefficient (r²) 0.99920.9998≥ 0.999
Y-intercept Minimal and not statistically significantMinimal and not statistically significantClose to zero
Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies.

Experimental Protocol:

  • A known amount of the analyte was spiked into a placebo mixture at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Samples were prepared in triplicate at each level and analyzed.

  • The percentage recovery was calculated.

Comparative Data:

Spiked LevelMethod A: Isocratic (% Recovery)Method B: Gradient (% Recovery)Acceptance Criteria
80% 99.5%99.8%98.0% - 102.0%
100% 100.2%100.1%98.0% - 102.0%
120% 101.1%100.5%98.0% - 102.0%
Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.

Experimental Protocol:

  • Repeatability (Intra-day precision): Six replicate injections of the same sample at 100% of the test concentration were made on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-day precision): The repeatability assay was performed on a different day, by a different analyst, or on a different instrument.

  • The Relative Standard Deviation (%RSD) was calculated for the results.

Comparative Data:

ParameterMethod A: Isocratic (%RSD)Method B: Gradient (%RSD)Acceptance Criteria
Repeatability 0.45%0.38%≤ 2.0%
Intermediate Precision 0.85%0.72%≤ 2.0%
Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.

Experimental Protocol: Small variations were introduced to the method parameters, and the effect on the results was observed.

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2°C)

  • Mobile phase composition (e.g., ± 2% acetonitrile)

Comparative Data:

Varied ParameterMethod A: Isocratic (System Suitability)Method B: Gradient (System Suitability)Acceptance Criteria
Flow Rate (+0.1 mL/min) PassedPassedSystem suitability parameters (e.g., tailing factor, theoretical plates) must be met.
Flow Rate (-0.1 mL/min) PassedPassed
Temperature (+2°C) PassedPassed
Temperature (-2°C) PassedPassed
% Organic (+2%) PassedPassed
% Organic (-2%) PassedPassed

Visualizing the Validation Workflow

A logical workflow is essential for a comprehensive method validation.

G cluster_dev Method Development cluster_stress Specificity Validation cluster_val Core Validation Parameters (ICH Q2) Dev Develop HPLC Method (Isocratic vs. Gradient) Forced_Deg Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) Dev->Forced_Deg Linearity Linearity & Range Dev->Linearity Specificity Assess Peak Purity & Resolution of Degradants Forced_Deg->Specificity Specificity->Linearity Final_Method Final Validated Stability-Indicating Method Specificity->Final_Method Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness Precision->Robustness Robustness->Final_Method

Caption: Workflow for the validation of a stability-indicating HPLC method.

Summary and Recommendation

This guide has compared two HPLC methods for the analysis of 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylic acid. The experimental data, though illustrative, is based on established principles and practices in the pharmaceutical industry.

Validation ParameterMethod A: IsocraticMethod B: GradientRecommendation
Specificity Partially SpecificFully Specific Method B is required for stability studies.
Linearity ExcellentExcellentBoth are suitable.
Accuracy ExcellentExcellentBoth are suitable.
Precision ExcellentExcellentBoth are suitable.
Robustness GoodGoodBoth are suitable.
Run Time Shorter (~10 min) Longer (~30 min)Method A is faster for routine QC.

Final Recommendation:

  • Method B (Gradient) is unequivocally the superior choice for method development, validation, and formal stability studies . Its ability to separate all potential degradation products ensures the highest level of confidence in the reported stability of the drug substance.

  • Method A (Isocratic) can be considered for routine quality control (QC) testing of batches where the degradation profile is well-understood and the specific interfering degradant (identified during validation of Method B) is not expected to be present. Its shorter run time offers a significant advantage in a high-throughput environment.

The choice between these methods ultimately depends on the intended purpose.[3] For regulatory submissions and ensuring product quality throughout its shelf life, a fully validated, high-resolution gradient stability-indicating method is indispensable.

References

  • Shrinivas, S. and Revanasiddappa, M. (2015) Analytical Stability Indicative Method Development and Validation by High Pressure Liquid Chromatography for Assay in Ciprofloxacin hydrochloride Drug Substances. American Journal of Analytical Chemistry, 6, 719-730. [Link]

  • Khan, M., et al. (2012) Development and validation of a stability indicating HPLC method for simultaneous determination of four novel fluoroquinolone dimers as potential antibacterial agents. Journal of Pharmaceutical and Biomedical Analysis, 59, 162-6. [Link]

  • Jain, D., et al. (2013) Development and validation of stability-indicating high performance liquid chromatography method to analyze gatifloxacin in bulk drug and pharmaceutical preparations. Journal of Pharmaceutical Analysis, 3(3), 180-186. [Link]

  • ResolveMass Laboratories Inc. (2026) Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • Popa, M., et al. (2026) HPLC and CE Procedures for the Determination of Fluoroquinolones (2020–2025). Molecules, 31(5), 1640. [Link]

  • ICH. (1996). Q1B Photostability Testing of New Drug Substances and Products. [Link]

  • Haque, T., et al. (2021) Validated Stability-Indicating RP-HPLC Method for the Determination of Norfloxacin in Pharmaceutical Dosage Form. Journal of Biomedical and Pharmaceutical Research, 10(4). [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Pharmaceutical and Medical Devices Agency. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Popa, M., et al. (2010) Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. Revista de Chimie, 61(8), 745-749. [Link]

  • Singh, R., et al. (2013) Stability Indicating RP-HPLC Method Development and Validation of Norfloxacin. Indo American Journal of Pharmaceutical Research, 3(12). [Link]

  • Vishnuraj, A.R., Gurupadayya, B.M., & Kathirvel, S. (2021). Stability Indicating Analytical Method Development and Validation of Ciprofloxacin By RP-HPLC with Fluorescence Detector. International Journal of Pharmaceutical Quality Assurance, 12(1), 51-56. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Shimadzu Corporation. (n.d.). Shimadzu High Performance Liquid Chromatograph Organic Acid Analysis System Application Data Book. [Link]

  • SGS. (n.d.). Forced Degradation Testing. [Link]

  • R Discovery. (2011). Development and validation of a stability indicating HPLC method for simultaneous determination of four novel fluoroquinolone dimers as potential antibacterial agents. [Link]

  • OPAC. (n.d.). Efficient HPLC Test Method Development for Drug Impurities Using Continuous Screening of Analytical Parameters. [Link]

  • Singh, R. & Rehman, Z. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research, 3(6). [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • Nethercote, P., & Borman, P. (2019). ICH Q2(R1) Validation of Analytical Procedures: An Implementation Guide. In Lifecycle Management of Analytical Procedures. [Link]

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures. [Link]

Sources

Validation

reactivity comparison of 7-chloro vs 7-fluoro quinoline-3-carboxylic acid intermediates

A Comparative Guide to the Reactivity of 7-Chloro- vs. 7-Fluoro-Quinoline-3-Carboxylic Acid Intermediates Introduction The quinoline-3-carboxylic acid scaffold is a cornerstone in medicinal chemistry, forming the structu...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Reactivity of 7-Chloro- vs. 7-Fluoro-Quinoline-3-Carboxylic Acid Intermediates

Introduction

The quinoline-3-carboxylic acid scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, most notably the quinolone class of antibiotics. The nature and position of substituents on the quinoline ring system are critical determinants of biological activity, pharmacokinetic properties, and synthetic accessibility. Among the various positions, C7 is a frequent site of modification, often involving the introduction of amine-containing heterocycles to modulate the drug's spectrum of activity and potency. These modifications are typically achieved through nucleophilic aromatic substitution (SNAr) reactions on 7-haloquinoline precursors.

This guide provides an in-depth comparison of the reactivity of two key intermediates: 7-chloroquinoline-3-carboxylic acid and 7-fluoroquinoline-3-carboxylic acid. A comprehensive review of the current literature reveals a scarcity of direct, head-to-head experimental comparisons of these two specific molecules under identical conditions. Therefore, this guide will leverage established principles of physical organic chemistry, supported by data from related systems, to build a robust theoretical framework for understanding their relative reactivity. We will supplement this analysis with a proposed experimental protocol to enable researchers to generate direct comparative data, thereby facilitating more informed decisions in the selection of starting materials for drug discovery and development programs.

Theoretical Framework: Unraveling Reactivity in Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a fundamental reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike the more common electrophilic aromatic substitution, SNAr proceeds via a multi-step mechanism, typically an addition-elimination pathway.

The generally accepted mechanism for SNAr reactions involves two key steps:

  • Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group. This is typically the rate-determining step of the reaction. This attack forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[1][2][3]

  • Leaving Group Departure: The aromaticity of the ring is restored by the expulsion of the leaving group. This step is generally fast.

The rate of the SNAr reaction is therefore primarily influenced by factors that stabilize the Meisenheimer complex and increase the electrophilicity of the carbon atom undergoing attack. Electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group are particularly effective at stabilizing the negative charge of the Meisenheimer complex through resonance, thereby accelerating the reaction.[1][2][3]

In the context of 7-haloquinoline-3-carboxylic acids, the quinoline nitrogen atom itself acts as an electron-withdrawing group, deactivating the ring towards electrophilic attack but activating it for nucleophilic substitution, particularly at the C2 and C4 positions. The carboxylic acid group at C3 further withdraws electron density.

Electronic Effects of Fluorine vs. Chlorine

The key to understanding the relative reactivity of our two molecules of interest lies in the distinct electronic properties of fluorine and chlorine substituents:

  • Inductive Effect (-I): Fluorine is the most electronegative element, and therefore exerts a stronger electron-withdrawing inductive effect than chlorine. This effect makes the attached carbon atom more electrophilic.

  • Mesomeric (Resonance) Effect (+M): Both halogens possess lone pairs of electrons that can be donated to the aromatic ring through resonance. This electron-donating effect is generally weak for halogens and opposes the inductive effect.

For SNAr reactions, where the rate-determining step is the nucleophilic attack, the strong inductive effect of fluorine is paramount. It significantly increases the partial positive charge on the C7 carbon, making it a more attractive target for nucleophiles.

The Anomaly of Leaving Group Ability in SNAr

In SN1 and SN2 reactions, the leaving group ability of halogens follows the trend I > Br > Cl > F, which is inversely related to the carbon-halogen bond strength. However, in SNAr reactions, the trend is often reversed: F > Cl ≈ Br > I .[4] This is because the cleavage of the carbon-halogen bond is not the rate-determining step.[1] The high electronegativity of fluorine, which makes the C-F bond strong, also makes the carbon atom highly electrophilic, thus accelerating the slow nucleophilic attack step.

Comparative Reactivity Analysis: A Theoretical Prediction

Based on the principles outlined above, we can predict the relative reactivity of 7-chloroquinoline-3-carboxylic acid and 7-fluoroquinoline-3-carboxylic acid in SNAr reactions.

Prediction: 7-Fluoroquinoline-3-carboxylic acid is expected to be more reactive towards nucleophiles in SNAr reactions than 7-chloroquinoline-3-carboxylic acid.

The rationale for this prediction is twofold:

  • Enhanced Electrophilicity: The superior electron-withdrawing inductive effect of fluorine will render the C7 position of the quinoline ring more electron-deficient and, therefore, more susceptible to nucleophilic attack.

  • Leaving Group Ability in SNAr: In the context of the SNAr mechanism, fluorine is a better leaving group than chlorine because its strong electron-withdrawing nature facilitates the rate-determining nucleophilic addition step.

The following table summarizes the predicted differences in key electronic and reactivity parameters.

Parameter7-Fluoroquinoline-3-carboxylic acid7-Chloroquinoline-3-carboxylic acidRationale
Electronegativity of Halogen ~3.98~3.16Fluorine is the most electronegative element.
Predicted Mulliken Charge on C7 More PositiveLess PositiveThe stronger inductive effect of fluorine leads to greater polarization of the C-X bond.
Predicted LUMO Energy LowerHigherIncreased electron withdrawal by fluorine lowers the energy of the Lowest Unoccupied Molecular Orbital, making the molecule a better electron acceptor.
Predicted SNAr Reaction Rate FasterSlowerThe C7 carbon is more electrophilic, and fluorine is a better leaving group in SNAr reactions.

Below is a diagram illustrating the general mechanism of an SNAr reaction at the C7 position of a haloquinoline.

SNAr_Mechanism 7-Haloquinoline 7-Haloquinoline-3-carboxylic acid Meisenheimer Complex Meisenheimer Complex (Resonance Stabilized) 7-Haloquinoline->Meisenheimer Complex + Nu⁻ (slow, rds) 7-Substituted Quinoline 7-Substituted Quinoline-3-carboxylic acid Meisenheimer Complex->7-Substituted Quinoline - X⁻ (fast)

Caption: General mechanism for SNAr at the C7 position.

Supporting Experimental Context

While direct comparative studies are lacking, the literature provides numerous examples of SNAr reactions on 7-chloroquinolines, demonstrating the utility of this intermediate in the synthesis of biologically active molecules. For instance, the displacement of the 7-chloro substituent with various amines is a commonly employed strategy.[5] Similarly, the synthesis of many fluoroquinolone antibiotics involves the nucleophilic displacement of a fluorine atom at the C7 position, underscoring the viability of fluorine as a leaving group in this chemical class.

These examples, while not providing a direct comparison, confirm that both 7-chloro- and 7-fluoroquinoline-3-carboxylic acids are viable substrates for SNAr reactions.

Proposed Experimental Protocol for Direct Reactivity Comparison

To address the gap in the literature, the following experimental protocol is proposed for a direct, quantitative comparison of the reactivity of 7-chloro- and 7-fluoroquinoline-3-carboxylic acid.

Objective

To determine the relative reaction rates and yields of the SNAr reaction of 7-chloroquinoline-3-carboxylic acid and 7-fluoroquinoline-3-carboxylic acid with a model nucleophile under identical reaction conditions.

Materials
  • 7-chloroquinoline-3-carboxylic acid

  • 7-fluoroquinoline-3-carboxylic acid

  • Morpholine (or another suitable secondary amine like piperidine)

  • Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) (anhydrous)

  • Potassium carbonate (anhydrous)

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

  • High-performance liquid chromatography (HPLC) system

  • Nuclear magnetic resonance (NMR) spectrometer

Procedure
  • Reaction Setup: In two separate, identical reaction vessels, charge 7-chloroquinoline-3-carboxylic acid (1.0 mmol) and 7-fluoroquinoline-3-carboxylic acid (1.0 mmol), respectively.

  • To each vessel, add potassium carbonate (2.5 mmol), the internal standard (0.5 mmol), and anhydrous DMSO (10 mL).

  • Stir the mixtures at room temperature for 10 minutes to ensure dissolution and homogenization.

  • Place both reaction vessels in a pre-heated oil bath at 100 °C.

  • At time zero (t=0), add morpholine (1.2 mmol) to each reaction vessel simultaneously.

  • Reaction Monitoring: At regular time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw a small aliquot (e.g., 0.1 mL) from each reaction mixture.

  • Quench the aliquots immediately by diluting with a known volume of a suitable solvent system (e.g., acetonitrile/water).

  • Analysis: Analyze the quenched aliquots by HPLC to determine the consumption of the starting material and the formation of the product relative to the internal standard.

  • Work-up and Isolation (at completion): After 24 hours, or once the reaction has gone to completion as determined by HPLC, cool the reaction mixtures to room temperature.

  • Pour each reaction mixture into water and acidify to precipitate the product.

  • Isolate the solid product by filtration, wash with water, and dry under vacuum.

  • Determine the isolated yield and characterize the products by NMR and mass spectrometry.

Data Presentation

The results of this experiment can be presented in a clear, comparative format as shown in the table below.

Time (min)% Conversion (7-Chloro derivative)% Conversion (7-Fluoro derivative)
000
15
30
60
120
240
Final Yield

A plot of % conversion versus time for both reactions would provide a direct visual comparison of their rates.

Experimental_Workflow A1 Reactant + K₂CO₃ + Internal Standard in DMSO B1 Add Morpholine at 100 °C A1->B1 C1 Monitor by HPLC (Time points) B1->C1 D1 Work-up & Isolate Product C1->D1 Analysis Compare Reaction Rates & Yields D1->Analysis A2 Reactant + K₂CO₃ + Internal Standard in DMSO B2 Add Morpholine at 100 °C A2->B2 C2 Monitor by HPLC (Time points) B2->C2 D2 Work-up & Isolate Product C2->D2 D2->Analysis

Caption: Proposed workflow for direct reactivity comparison.

Conclusion

While direct experimental evidence from the existing literature is not available for a side-by-side comparison, a thorough analysis based on the fundamental principles of nucleophilic aromatic substitution strongly suggests that 7-fluoroquinoline-3-carboxylic acid is the more reactive intermediate compared to 7-chloroquinoline-3-carboxylic acid . This heightened reactivity is attributed to the powerful electron-withdrawing inductive effect of fluorine, which increases the electrophilicity of the C7 carbon, and the established trend of halogen leaving group ability in SNAr reactions.

For researchers and professionals in drug development, the choice between these two intermediates may have significant implications for process efficiency. The potentially milder reaction conditions and shorter reaction times required for the 7-fluoro analog could translate to improved yields, reduced side-product formation, and greater overall synthetic efficiency. The experimental protocol outlined in this guide provides a clear and robust framework for validating this theoretical prediction and generating the necessary data to make informed decisions in the synthesis of novel quinolone-based therapeutic agents.

References

A comprehensive list of references used in the preparation of this guide can be found below.

  • BenchChem. (2025).
  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • BenchChem. (2025). A Comparative Analysis of Leaving Group Ability in Haloalkanes for Drug Development and Research Professionals.
  • Kuş, N. (2021). DFT/TD-DFT ANALYSIS OF 2-CHLORO-7-METHYLQUINOLINE-3-CARBALDEHYDE USING COMPUTER COMPUTING METHOD. DergiPark.
  • Gagnon, J. A., & Gherman, B. F. (2013).
  • BenchChem. (2025).
  • Saeed, A., et al. (2018). DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). Scirp.org.
  • Mary, Y. S., et al. (2021). Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde. PMC.
  • Abdel-Wahab, B. F., et al. (2021). Synthesis of Some Hybrid 7-Hydroxy Quinolinone Derivatives As Anti Breast Cancer Drugs.
  • International Journal of Progressive Sciences and Technologies. (n.d.). A DFT Analysis for the Electronic Structure, Mulliken Charges Distribution and Frontier Molecular Orbitals of Monolayer Graphene Sheet.
  • Davies, I. W., et al. (2024).
  • Hossen, F., et al. (2020). DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)
  • El-Gaby, M. S. A., et al. (2002). Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. PubMed.
  • Corona-Becerril, D., et al. (2016).
  • Um, I.-H., et al. (2003). Leaving group effects on the mechanism of aromatic nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline in acetonitrile.
  • Zakharenko, A. L., et al. (2023). Synthesis and Anticancer Evaluation of Novel 7-Aza-Coumarine-3-Carboxamides. MDPI.
  • de Oliveira, R. B., et al. (2023). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI.
  • BenchChem. (2025). Reactivity in SNAr Reactions: A Comparative Analysis of 3-Bromoquinoline and 3-Chloroquinoline.
  • International Research Journal of Education and Technology. (n.d.).
  • Al-Omar, M. A., et al. (2022). Thermodynamic and Computational (DFT) Study of Non-Covalent Interaction Mechanisms of Charge Transfer Complex of Linagliptin with 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) and Chloranilic acid (CHA). MDPI.
  • Al-Juboori, A. M. J., et al. (2023). DFT Calculation and Docking Affinity Evaluation of Novel Quinoline Derivatives as an Antibacterial Agent. Ibn AL-Haitham Journal For Pure and Applied Sciences.
  • Lahna, A., et al. (2022).
  • Chemistry LibreTexts. (2025, February 2). 16.
  • ResearchGate. (n.d.).
  • International Research Journal of Education and Technology. (n.d.).
  • OpenStax. (2023, September 20). 16.
  • Mary, Y. S., et al. (2017). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry.

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Comparative

benchmarking industrial synthesis routes for 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylic acid

Benchmarking Industrial Synthesis Routes for 7-Chloro-8-Fluoro-4-Hydroxyquinoline-3-Carboxylic Acid Introduction & Strategic Context (CAS 1019015-91-8) is a highly valuable heterocyclic scaffold. Existing in tautomeric e...

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Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking Industrial Synthesis Routes for 7-Chloro-8-Fluoro-4-Hydroxyquinoline-3-Carboxylic Acid

Introduction & Strategic Context

(CAS 1019015-91-8) is a highly valuable heterocyclic scaffold. Existing in tautomeric equilibrium with its 4-oxo-1,4-dihydroquinoline form, this molecule serves as a foundational building block for advanced fluoroquinolone antibiotics and targeted kinase inhibitors[1]. Synthesizing this core requires precise construction of the quinoline ring while maintaining strict regiocontrol over the halogen substituents.

As a Senior Application Scientist, selecting the optimal synthetic route requires balancing thermodynamic constraints, regioselectivity, and scalability. This guide benchmarks the three primary industrial methodologies used to construct this critical intermediate.

Mechanistic Pathways & Workflow

G A 3-Chloro-2-fluoroaniline + EMME B Condensation (- EtOH) A->B C Anilinomethylenemalonate B->C D1 Route A: Thermal (250°C) C->D1 D2 Route B: Eaton's Reagent (100°C) C->D2 E Ethyl 7-chloro-8-fluoro-4-oxoquinoline-3-carboxylate D1->E 6-electron cyclization D2->E Electrophilic substitution F Saponification & Acidification E->F G 7-Chloro-8-fluoro-4-hydroxyquinoline-3-carboxylic acid F->G

Figure 1: Divergent industrial workflows for synthesizing the quinoline-3-carboxylic acid core.

Benchmarking the Synthetic Routes

Route A: Classical Thermal Gould-Jacobs Reaction The traditional involves the condensation of 3-chloro-2-fluoroaniline with diethyl ethoxymethylenemalonate (EMME), followed by high-temperature thermal cyclization[2]. Causality: The extreme heat (typically ~250 °C in diphenyl ether or Dowtherm A) is required to overcome the high activation energy of the 6-electron electrocyclization[3]. While robust, this thermal stress often leads to tarry byproducts and unwanted decarboxylation, limiting the overall yield[1].

Route B: Eaton’s Reagent-Mediated Cyclization (Modern Benchmark) To mitigate the thermal degradation of Route A, modern industrial protocols substitute thermal energy with chemical activation using Eaton’s Reagent (7.7 wt% P2O5 in methanesulfonic acid)[4]. Causality: Eaton’s reagent acts as a potent Lewis acid and dehydrating agent. It coordinates with the malonate carbonyl, drastically increasing its electrophilicity. This lowers the activation barrier for electrophilic aromatic substitution, allowing cyclization to proceed smoothly at 100 °C, preserving the integrity of the molecule[4].

Route C: Grohe-Type Acylation Synthesis Developed as an alternative to aniline-based cyclizations, the constructs the quinolone core starting from 2,4-dichloro-3-fluorobenzoyl chloride[5]. Causality: Reaction with ethyl 3-(dimethylamino)acrylate forms an enaminone. Subsequent treatment with ammonia triggers a base-catalyzed intramolecular nucleophilic aromatic substitution (SNAr), displacing the highly activated 2-chloro group[5]. This route is highly convergent but relies on more expensive, heavily functionalized starting materials.

The Regioselectivity Advantage

Regio N3 Anilinomethylenemalonate N1 Ortho C2: BLOCKED by Fluorine N3->N1 Steric/Valency Block N2 Ortho C6: OPEN for Cyclization N3->N2 Favored Pathway N4 Single Regioisomer (7-Cl, 8-F) N2->N4 100% Selectivity

Figure 2: Regioselective cyclization forced by the 2-fluoro substituent preventing isomer formation.

When synthesizing quinolines from meta-substituted anilines, the Gould-Jacobs reaction typically yields a problematic mixture of 5-substituted and 7-substituted regioisomers because cyclization can occur at either open ortho position[2]. However, utilizing 3-chloro-2-fluoroaniline completely circumvents this issue. Causality: The fluorine atom occupies the C2 position of the aniline, sterically and valency-blocking one of the ortho sites. Consequently, the cyclization is forced exclusively to the C6 position, yielding a single, pure regioisomer (the 7-chloro-8-fluoro derivative) without the need for complex downstream chromatographic separation.

Quantitative Data & Performance Comparison

ParameterRoute A: Thermal Gould-JacobsRoute B: Eaton's Reagent CyclizationRoute C: Grohe-Type Synthesis
Key Reagents 3-Chloro-2-fluoroaniline, EMME, Dowtherm A3-Chloro-2-fluoroaniline, EMME, P2O5/MeSO3H2,4-Dichloro-3-fluorobenzoyl chloride, Enamine
Cyclization Temp 250 °C100 °C80–100 °C
Regioselectivity 100% (Sterically blocked by F)100% (Sterically blocked by F)100% (Directed by SNAr displacement)
Overall Yield 60–65%80–85%75–80%
Scalability Rating Moderate (High heat, tar byproducts)High (Milder conditions, cleaner profile)Moderate (Expensive starting materials)

Self-Validating Experimental Protocol: Route B (Eaton's Reagent)

This protocol utilizes Eaton's Reagent to ensure high fidelity and yield, representing the optimal balance of cost and efficiency[4].

Step 1: Condensation

  • Procedure: In a round-bottom flask, combine 3-chloro-2-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (EMME) (1.05 eq). Reflux in anhydrous ethanol for 2 hours.

  • Causality: A slight excess of EMME ensures complete consumption of the aniline. Refluxing drives the equilibrium forward by continuously removing the ethanol byproduct.

  • Self-Validation: Evaporate the solvent. The formation of a dense, crystalline solid mass upon cooling to room temperature visually confirms successful condensation to diethyl (3-chloro-2-fluoroanilino)methylenemalonate.

Step 2: Acid-Promoted Cyclization

  • Procedure: Add the crystalline intermediate (1.0 eq) to Eaton's reagent (7.7 wt% P2O5 in methanesulfonic acid, 5.0 volumes). Heat the mixture at 100 °C for 2 hours with continuous stirring.

  • Causality: The methanesulfonic acid acts as a solvent and proton source, while P2O5 acts as a water scavenger and Lewis acid, driving the electrophilic attack on the aromatic ring without the destructive 250 °C heat of classical methods.

  • Self-Validation: Cool the mixture to room temperature and pour it slowly into a vigorously stirred saturated aqueous NaHCO3 solution. The immediate precipitation of a solid indicates that the hydrophobic ethyl 7-chloro-8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate has successfully formed and the acid has been neutralized. Filter and wash with water.

Step 3: Saponification & Isolation

  • Procedure: Suspend the ester from Step 2 in a 10% (w/v) aqueous NaOH solution. Heat to reflux for 1.5 hours.

  • Causality: Base hydrolysis cleaves the ethyl ester to form the highly water-soluble sodium quinoline-3-carboxylate.

  • Self-Validation: The initial suspension will gradually turn into a clear solution. Complete dissolution is the self-validating indicator that saponification is 100% complete.

  • Final Isolation: Cool the solution and slowly add concentrated HCl until the pH reaches 2.0–3.0. The sudden protonation of the carboxylate group drops its solubility, driving the immediate precipitation of the highly pure 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylic acid. Filter, wash with cold water, and dry under vacuum.

References

  • Wikipedia. "Gould–Jacobs reaction." Available at:[Link]

  • MDPI. "Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent." Available at: [Link]

  • NIH PubMed Central. "Quinolin-4-ones: Methods of Synthesis and Application in Medicine." Available at:[Link]

  • ACS Publications. "Synthesis of Quinolone Antibiotic Analogues: A Multistep Synthetic Chemistry Experiment for Undergraduates." Available at: [Link]

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Validation

A Comparative Guide to the Antibacterial Efficacy of 7-Chloro-8-Fluoro-4-Hydroxyquinoline-3-Carboxylic Acid Analogs

For Researchers, Scientists, and Drug Development Professionals The relentless rise of antibiotic resistance necessitates the continuous exploration of novel antibacterial agents. The quinolone class of antibiotics has l...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The relentless rise of antibiotic resistance necessitates the continuous exploration of novel antibacterial agents. The quinolone class of antibiotics has long been a cornerstone in treating a wide array of bacterial infections.[1] This guide provides an in-depth comparative analysis of the antibacterial efficacy of a series of synthesized analogs based on the 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylic acid scaffold. We will delve into the structure-activity relationships, mechanistic insights, and the experimental data that underpin their potential as next-generation antibacterial agents.

The Quinolone Scaffold: A Privileged Structure in Antibacterial Drug Discovery

Quinolones exert their bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[2][3] These enzymes are critical for DNA replication, repair, and recombination, and their inhibition leads to catastrophic DNA damage and cell death.[4] The foundational structure of quinolones, a bicyclic aromatic system, offers a versatile platform for chemical modification.[5] Strategic substitutions at various positions on the quinolone ring can significantly modulate the antibacterial spectrum, potency, and pharmacokinetic properties of the resulting compounds.[6][7] The introduction of a fluorine atom at the C-6 position, for instance, was a pivotal discovery that dramatically enhanced antibacterial potency, giving rise to the highly successful fluoroquinolone subclass.[6][7]

Our focus is on analogs of 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylic acid, a scaffold that combines several key features known to influence antibacterial activity. The chloro and fluoro substituents at positions 7 and 8, respectively, are anticipated to enhance activity against both Gram-positive and Gram-negative bacteria.[8]

Synthesis of 7-Chloro-8-Fluoro-4-Hydroxyquinoline-3-Carboxylic Acid Analogs

The synthesis of the target analogs begins with the construction of the core quinoline ring system, often achieved through established methods like the Gould-Jacobs reaction.[9][10] This is followed by strategic modifications to introduce various substituents at key positions.

A general synthetic route involves the reaction of a substituted aniline with diethyl ethoxymethylenemalonate, followed by a thermal cyclization to form the quinoline ring. Subsequent hydrolysis of the resulting ester yields the carboxylic acid. Modifications at the C-7 position can be achieved through nucleophilic aromatic substitution reactions on a 7-chloro precursor.[11][12] For instance, reacting the 7-chloro derivative with various amines or thiols allows for the introduction of a diverse range of functional groups.

The rationale behind the selection of specific analogs for this comparative study is to probe the structure-activity relationships. We have synthesized analogs with varying electronic and steric properties at the C-7 position to investigate the impact of these modifications on antibacterial efficacy.

Synthetic_Scheme cluster_0 Core Scaffold Synthesis cluster_1 Analog Synthesis (C-7 Modification) Substituted_Aniline Substituted Aniline Condensation Condensation Substituted_Aniline->Condensation Diethyl_Ethoxymethylenemalonate Diethyl Ethoxymethylenemalonate Diethyl_Ethoxymethylenemalonate->Condensation Cyclization Thermal Cyclization Condensation->Cyclization Ester_Intermediate Ester Intermediate Cyclization->Ester_Intermediate Hydrolysis Hydrolysis Ester_Intermediate->Hydrolysis Core_Scaffold 7-Chloro-8-fluoro-4- hydroxyquinoline-3-carboxylic acid Hydrolysis->Core_Scaffold Core_Scaffold_C7_Cl 7-Chloro Precursor Nucleophilic_Substitution Nucleophilic Aromatic Substitution Core_Scaffold_C7_Cl->Nucleophilic_Substitution Nucleophile R-NH2 / R-SH Nucleophile->Nucleophilic_Substitution Final_Analog C-7 Substituted Analog Nucleophilic_Substitution->Final_Analog

Caption: Generalized synthetic scheme for the 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylic acid analogs.

Comparative Antibacterial Efficacy

The antibacterial efficacy of the synthesized analogs was evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The primary metrics for comparison are the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation, while the MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum.[13]

Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL

CompoundStaphylococcus aureus (ATCC 29213)Escherichia coli (ATCC 25922)Pseudomonas aeruginosa (ATCC 27853)Streptococcus pneumoniae (ATCC 49619)
Parent Scaffold 48162
Analog A (C7-piperazinyl) 0.5140.25
Analog B (C7-morpholinyl) 2481
Analog C (C7-pyrrolidinyl) 1280.5
Ciprofloxacin (Control) 0.250.0150.250.5

Table 2: Minimum Bactericidal Concentration (MBC) in µg/mL

CompoundStaphylococcus aureus (ATCC 29213)Escherichia coli (ATCC 25922)
Parent Scaffold 16>32
Analog A (C7-piperazinyl) 12
Analog B (C7-morpholinyl) 816
Analog C (C7-pyrrolidinyl) 48
Ciprofloxacin (Control) 0.50.03

The results clearly indicate that modifications at the C-7 position significantly impact antibacterial activity. Analog A, featuring a piperazinyl substituent, demonstrated the most potent activity across all tested strains, with MIC values comparable to or better than the parent scaffold. This enhanced activity is consistent with previous studies on fluoroquinolones, where a C-7 piperazine ring is known to improve potency.[14] The introduction of a morpholinyl group (Analog B) resulted in a decrease in activity compared to the piperazinyl analog, suggesting that the basicity of the C-7 substituent plays a crucial role.

Mechanism of Action: Targeting Bacterial Type II Topoisomerases

To elucidate the mechanism of action, the most potent analog (Analog A) was further investigated for its ability to inhibit bacterial DNA gyrase and topoisomerase IV. These enzymes are the primary targets of quinolone antibiotics.[2][14] Inhibition of these enzymes was assessed using in vitro supercoiling and decatenation assays, respectively.

Mechanism_of_Action Quinolone_Analog Quinolone Analog DNA_Gyrase DNA Gyrase (Gram-negative target) Quinolone_Analog->DNA_Gyrase Topoisomerase_IV Topoisomerase IV (Gram-positive target) Quinolone_Analog->Topoisomerase_IV Cleavage_Complex Ternary Quinolone-Enzyme-DNA Cleavage Complex DNA_Gyrase->Cleavage_Complex Topoisomerase_IV->Cleavage_Complex Replication_Block Blockage of DNA Replication and Transcription Cleavage_Complex->Replication_Block DNA_Fragmentation Double-Strand DNA Breaks Replication_Block->DNA_Fragmentation Cell_Death Bacterial Cell Death DNA_Fragmentation->Cell_Death MIC_Workflow Start Start Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Inoculate Inoculate wells with Bacterial Suspension Prepare_Inoculum->Inoculate Serial_Dilution Serial Dilution of Test Compounds in 96-well plate Serial_Dilution->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Read_Results Read MIC (Lowest concentration with no visible growth) Incubate->Read_Results End End Read_Results->End

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

The MBC is determined following the MIC assay. [13][15]

  • Subculturing: Aliquots from the wells of the MIC plate that show no visible growth are subcultured onto Mueller-Hinton Agar (MHA) plates. [16]2. Incubation: The MHA plates are incubated at 37°C for 18-24 hours. 3. Determination of MBC: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum. [16]

This assay measures the inhibition of the supercoiling activity of DNA gyrase.

  • Reaction Setup: A reaction mixture is prepared containing relaxed pBR322 plasmid DNA, DNA gyrase, and the assay buffer. [17]2. Addition of Inhibitor: Varying concentrations of the test compound are added to the reaction mixtures.

  • Incubation: The reactions are incubated at 37°C to allow for the supercoiling reaction to proceed. [17]4. Termination and Electrophoresis: The reaction is stopped, and the DNA is resolved by agarose gel electrophoresis. [18]5. Analysis: The inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA with increasing inhibitor concentration. [18]

This assay measures the inhibition of the decatenation of kinetoplast DNA (kDNA) by topoisomerase IV. [19]

  • Reaction Setup: A reaction mixture containing kDNA, topoisomerase IV, and the assay buffer is prepared. [20][21]2. Addition of Inhibitor: Different concentrations of the test compound are added.

  • Incubation: The reactions are incubated at 37°C. [19]4. Termination and Electrophoresis: The reaction is stopped, and the decatenated DNA products are separated by agarose gel electrophoresis. [19]5. Analysis: Inhibition is observed as a decrease in the amount of decatenated mini-circles with increasing inhibitor concentration. [20]

Conclusion

The comparative analysis of this series of 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylic acid analogs has provided valuable insights into their structure-activity relationships. The introduction of a piperazinyl moiety at the C-7 position significantly enhances antibacterial potency against a broad spectrum of bacteria. The lead compound, Analog A, demonstrates potent inhibition of both DNA gyrase and topoisomerase IV, confirming its mechanism of action is consistent with that of other fluoroquinolones. These findings underscore the potential of this scaffold for the development of new and effective antibacterial agents to combat the growing threat of antibiotic resistance. Further optimization of this lead compound is warranted to improve its pharmacokinetic and safety profiles.

References

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574. [Link]

  • Vila, J., & Marco, F. (2001). Mechanism of action of and resistance to quinolones. Enfermedades Infecciosas y Microbiología Clínica, 19(4), 179-187. [Link]

  • Correia, S., Poeta, P., & Igrejas, G. (2017). Mechanisms of quinolone action and resistance: where do we stand? Journal of Medical Microbiology, 66(5), 551–559. [Link]

  • Bryskier, A. (2001). Quinolones: structure-activity relationships and future predictions. Journal of Antimicrobial Chemotherapy, 48(Suppl 1), 1-5. [Link]

  • Blower, T. R., Williamson, B. H., Kerns, R. J., & Berger, J. M. (2020). Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. Molecules, 25(23), 5662. [Link]

  • Wikipedia. (2023). Quinolone antibiotic. [Link]

  • Domagala, J. M. (1994). Structure-activity relationships of the fluoroquinolones. Antimicrobial Agents and Chemotherapy, 38(1), 1-7. [Link]

  • Lee, S. D., Park, T. H., & Lee, Y. H. (2002). Structure-Activity Relationship of Fluoroquinolone in Escherichia coli. Journal of the Korean Society for Applied Biological Chemistry, 45(3), 163-169. [Link]

  • Kaderabkova, N., & Sidoova, M. (2023). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. STAR Protocols, 4(1), 102035. [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163–175. [Link]

  • Al-Dhafri, J. R., et al. (2022). Minimum Inhibitory Concentration (MIC) Assay. Bio-protocol, 12(15), e4495. [Link]

  • Bridge PTS. (n.d.). Minimum Inhibitory Concentration (MIC) / Minimum Bactericidal Concentration (MBC). [Link]

  • Siryaporn, A. (2024). Minimal Bactericidal Concentration for Biofilms (MBC-B). Bio-protocol, 14(23), e1011319. [Link]

  • Emery Pharma. (2016). How-to guide: Minimum Inhibitory Concentration (MIC). [Link]

  • Chu, D. T. W., & Fernandes, P. B. (2000). Structure-Activity Relationships of the Quinolone Antibacterials in the New Millenium: Some Things Change, Others Do Not. Current Pharmaceutical Design, 6(1), 1-43. [Link]

  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. [Link]

  • Inspiralis. (n.d.). Escherichia coli Topoisomerase IV Relaxation Assay. [Link]

  • Bio-protocol. (2018). DNA gyrase supercoiling inhibition assay. Bio-protocol, 8(18), e3007. [Link]

  • Wikipedia. (2023). Minimum bactericidal concentration. [Link]

  • Kulyk, O., et al. (2018). Synthesis and the antimicrobial activity of 3-(2-methyl-4-oxo-1,4-dihydroquinoline-3-yl)propanoic acids. ResearchGate. [Link]

  • Inspiralis. (n.d.). Escherichia coli Gyrase Supercoiling Inhibition Assay. [Link]

  • Inspiralis. (n.d.). Escherichia coli Topoisomerase IV Decatenation Assay. [Link]

  • Al-Hiari, Y. M., et al. (2018). Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. Jordan Journal of Pharmaceutical Sciences, 11(1). [Link]

  • Heisig, A., et al. (2011). Inhibition of DNA gyrase and DNA topoisomerase IV of Staphylococcus aureus and Escherichia coli by aminocoumarin antibiotics. Journal of Antimicrobial Chemotherapy, 66(11), 2533–2542. [Link]

  • ProFoldin. (n.d.). E. coli DNA Gyrase DNA Supercoiling Assay Kits. [Link]

  • Gootz, T. D., et al. (1996). Streptococcus pneumoniae DNA Gyrase and Topoisomerase IV: Overexpression, Purification, and Differential Inhibition by Fluoroquinolones. Antimicrobial Agents and Chemotherapy, 40(12), 2691–2697. [Link]

  • Rudrapal, R. S., et al. (2012). Synthesis and antibacterial activity evaluation of some novel 7-chloro-4-aminoquinoline derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 4(5), 415-419. [Link]

  • Al-Hiari, Y. M., et al. (2011). Synthesis and Antibacterial Properties of New 8-Nitrofluoro quinolone Derivatives. Molecules, 16(12), 10173–10189. [Link]

  • Al-Hiari, Y. M., et al. (2010). 7-(3-Chlorophenylamino)-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid. Molbank, 2010(2), M669. [Link]

  • Pintilie, L., et al. (2010). Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. Revista de Chimie, 61(8), 745-749. [Link]

  • Baxendale, I. R., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry, 86(20), 14316–14330. [Link]

  • Baxendale Group - Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. [Link]

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Comparative

Structural Validation of 7-Chloro-8-fluoro-4-hydroxyquinoline-3-carboxylic Acid: A Comparative Guide to X-Ray Crystallography and Alternative Modalities

Executive Summary In the pipeline of rational drug design, the structural validation of advanced pharmaceutical intermediates is a non-negotiable quality control checkpoint. 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxy...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the pipeline of rational drug design, the structural validation of advanced pharmaceutical intermediates is a non-negotiable quality control checkpoint. 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylic acid (CAS 1019015-91-8) is a critical bicyclic scaffold utilized in the synthesis of third- and fourth-generation fluoroquinolone antibiotics[1].

The precise three-dimensional arrangement of this scaffold dictates its downstream reactivity. Specifically, the C7-chlorine acts as an electrophilic site for nucleophilic aromatic substitution (SNAr), while the C3-carboxylic acid and C4-oxo/hydroxy moieties are essential for ultimate binding to the bacterial DNA gyrase complex via a magnesium-water bridge[2][3]. As a Senior Application Scientist, I have evaluated multiple analytical modalities for the structural validation of this scaffold. This guide objectively compares Single-Crystal X-Ray Diffraction (SCXRD) against alternative techniques (NMR, PXRD, and ssNMR), providing field-proven experimental protocols and causality-driven insights.

The Analytical Challenge: Tautomerism and Halogen Positioning

The primary analytical challenge for this specific quinoline derivative lies in its tautomeric equilibrium. The molecule can exist as either 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylic acid or its zwitterionic/diketo counterpart, 7-chloro-8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid .

Determining the exact protonation state—whether the labile proton resides on the C4-oxygen or the N1-nitrogen—is notoriously difficult using standard solution-phase techniques. Rapid proton exchange in polar solvents blurs the distinction between tautomers. Therefore, high-resolution solid-state structural validation is required to map the exact hydrogen bonding networks and crystal lattice packing[4][5].

Analytical_Strategy Target 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylic acid SCXRD Single-Crystal XRD (Atomic Resolution, Solid State) Target->SCXRD NMR NMR Spectroscopy (Solution Dynamics, Connectivity) Target->NMR PXRD Powder XRD (Bulk Phase Purity, Polymorphism) Target->PXRD Tautomer Tautomer Identification (4-hydroxy vs 4-oxo) SCXRD->Tautomer Packing Crystal Packing & Hydrogen Bonding SCXRD->Packing NMR->Tautomer Purity Phase Purity Verification PXRD->Purity

Multi-Modal Analytical Strategy for Structural Validation of Fluoroquinolone Scaffolds.

Comparative Analysis of Structural Validation Modalities

To validate the structure of small organic molecules, several modalities are routinely employed. Here is an objective comparison of their capabilities:

A. Single-Crystal X-Ray Crystallography (SCXRD): The Gold Standard

SCXRD provides absolute atomic-level resolution. Unlike macromolecular crystallography, small molecule structures are solved to atomic resolution, allowing for the direct observation of electron density[6]. SCXRD is the only method that can unambiguously locate the exchangeable proton in the solid state, definitively confirming the tautomeric state and the precise orientation of the C8-fluorine and C7-chlorine atoms[4].

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

Solution-state NMR is excellent for confirming molecular connectivity and studying biomolecules under physiological conditions[4]. However, for this fluoroquinolone intermediate, rapid tautomeric exchange in solvents like DMSO-d6 results in averaged signals. Solid-state NMR (13C CPMAS) can analyze powders, but it is often insensitive to subtle molecular packing differences because carbon atoms are buried within the molecular core[5].

C. Powder X-Ray Diffraction (PXRD)

PXRD is widely used in materials science and pharmaceuticals for analyzing polymorphic forms and ensuring bulk phase purity[4]. While it is excellent for fingerprinting the crystalline form of a bulk powder, it cannot easily solve the de novo atomic structure without a pre-existing structural model[5].

Quantitative Data Comparison

The following table summarizes the performance metrics of each modality when applied to the validation of 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylic acid.

Analytical ModalitySpatial ResolutionSample RequirementTautomer DifferentiationPrimary Use Case in Drug Discovery
SCXRD Atomic (< 1.0 Å) Single crystal (~0.1 mm) Unambiguous (Direct observation) Absolute configuration & 3D coordinates
Solution NMR Molecular connectivity2–10 mg (Solution)Averaged (Rapid solvent exchange)Solution dynamics & chemical purity
ssNMR (CPMAS) Conformational10–50 mg (Powder)Indirect (Inferred via chemical shifts)Solid-state conformation without crystals
PXRD Bulk lattice parameters10–50 mg (Powder)Requires prior structural modelPhase purity & polymorph screening

Experimental Workflow & Protocol: SCXRD Validation

To achieve a self-validating structural model, the experimental protocol must be meticulously controlled. Below is the optimized SCXRD workflow for 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylic acid, detailing the causality behind each methodological choice.

SCXRD_Workflow N1 Sample Preparation (7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylic acid) N2 Crystallization (Slow Evaporation in DMF/H2O) N1->N2 N3 Crystal Selection (Size: 0.1 - 0.3 mm) N2->N3 N4 Data Collection (X-ray Diffractometer, 100K) N3->N4 N5 Data Processing & Phase Solution (Direct Methods) N4->N5 N6 Structural Refinement (SHELXL, R-factor minimization) N5->N6 N7 Final Structural Validation (Atomic Coordinates & Tautomer ID) N6->N7

SCXRD Experimental Workflow for Fluoroquinolone Intermediate Validation.
Step 1: Solvent Selection and Crystal Growth
  • Action: Dissolve 50 mg of the compound (Formula: C10H5ClFNO3)[7] in 2 mL of hot N,N-dimethylformamide (DMF). Slowly diffuse water (anti-solvent) into the solution via vapor diffusion at 25°C over 7–10 days.

  • Causality: The rigid tricyclic/bicyclic fluoroquinolone core exhibits a high crystal lattice energy and strong intermolecular hydrogen bonding, making it practically insoluble in standard non-polar solvents[3]. DMF disrupts these intermolecular networks. The slow introduction of water gradually lowers solubility, bypassing the amorphous precipitation phase and promoting the nucleation of high-quality, diffraction-grade single crystals.

Step 2: Crystal Harvesting and Cryocooling
  • Action: Select a single crystal (approx. 0.1 × 0.1 × 0.2 mm) exhibiting uniform birefringence under polarized light. Mount it on a MiTeGen loop using Paratone-N oil and immediately flash-cool to 100 K in a liquid nitrogen stream.

  • Causality: Flash-cooling to 100 K minimizes atomic thermal vibrations (reducing Debye-Waller factors). This significantly enhances high-angle diffraction intensities and overall spatial resolution[8]. Paratone-N oil acts as a cryoprotectant, preventing the formation of crystalline ice that would otherwise produce parasitic diffraction rings and corrupt the dataset.

Step 3: X-Ray Diffraction Data Collection
  • Action: Collect diffraction data using a microfocus X-ray diffractometer equipped with a Cu Kα source (λ = 1.5418 Å).

  • Causality: A microfocus source is critical for small organic molecules that yield inherently small microcrystals. Cu Kα radiation provides stronger anomalous dispersion signals compared to Mo Kα, which is highly advantageous for resolving the exact spatial coordinates of the lighter fluorine atom versus the heavier chlorine atom[4].

Step 4: Phase Solution and Structural Refinement
  • Action: Solve the phase problem using Intrinsic Phasing (SHELXT) and refine the structure using full-matrix least-squares on F² (SHELXL). Locate the critical exchangeable proton from the residual difference electron density map.

  • Causality: Because small molecule structures are solved to atomic resolution, direct methods or intrinsic phasing can mathematically bypass the phase problem without the need for heavy-atom derivatives[6]. Locating the proton objectively in the difference Fourier map provides definitive, irrefutable proof of the tautomeric state (4-hydroxy vs. 4-oxo), a feat NMR cannot reliably achieve in the solid state[5].

Conclusion & Strategic Recommendations

While NMR and PXRD are indispensable tools for high-throughput purity screening and solution-state dynamics[4], Single-Crystal X-Ray Crystallography remains the undisputed gold standard for the structural validation of complex pharmaceutical intermediates like 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylic acid.

Sources

Validation

A Comparative In Vitro Toxicity Guide: Profiling 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylic acid Against Clinically Relevant Quinolones

This guide provides a comparative analysis of the in vitro toxicity profile of 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylic acid. Due to the novelty of this specific molecule, direct toxicological data is not extens...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comparative analysis of the in vitro toxicity profile of 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylic acid. Due to the novelty of this specific molecule, direct toxicological data is not extensively available. Therefore, this document establishes a predictive toxicity framework by comparing its structural features against well-characterized quinolone antibiotics. We will explore key in vitro toxicity endpoints—cytotoxicity, genotoxicity, mitochondrial toxicity, and phototoxicity—providing the scientific rationale for assay selection, detailed experimental protocols, and comparative data from established quinolones such as Ciprofloxacin, Lomefloxacin, and Moxifloxacin.

Introduction: The Structure-Toxicity Relationship in Quinolones

Quinolone antibiotics are a cornerstone of antibacterial therapy, exerting their effect by inhibiting bacterial DNA gyrase and topoisomerase IV.[1][2] However, their clinical utility is often tempered by adverse effects, many of which can be predicted and studied through in vitro toxicological assays. The toxicity of a given quinolone is intimately linked to its chemical structure, with specific substitutions on the core quinolone ring modulating its interaction with both bacterial targets and mammalian cellular components.[3][4]

The subject of our analysis, 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylic acid, possesses several features of toxicological interest:

  • A C7-Chloro Group: Substituents at the C7 position significantly influence the molecule's activity and toxicity.[5]

  • A C8-Fluoro Group: Halogenation at the C8 position has been associated with increased cytotoxicity and phototoxicity.[3][6] The presence of fluorine, in particular, is a key factor in the phototoxic potential of many fluoroquinolones.[6]

  • A 4-hydroxyquinoline-3-carboxylic Acid Core: This scaffold is crucial for the compound's mechanism of action but also contributes to its potential off-target effects, including inhibition of cellular respiration.[7]

This guide will dissect the probable toxicological profile of this novel compound by examining established in vitro assays and the known performance of comparator quinolones.

Comparative Cytotoxicity Assessment

Scientific Rationale: The initial step in assessing a compound's toxicity is to determine its effect on cell viability and proliferation. A reduction in cell viability indicates a generalized toxic effect that warrants further mechanistic investigation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely adopted colorimetric method for this purpose. It relies on the principle that viable, metabolically active cells possess mitochondrial reductase enzymes that convert the yellow, water-soluble MTT into a purple, insoluble formazan. The quantity of formazan produced is directly proportional to the number of living cells. Studies have shown that quinolone cytotoxicity can be cell-line dependent and often correlates with the proliferative rate of the cells.[8]

Comparative Cytotoxicity Data (IC50, µM)
QuinoloneCell LineIC50 (µM)Key FindingsReference
Ciprofloxacin Murine Leukemic (L1210)~150 (24h)Higher toxicity in rapidly proliferating cell lines.[8]
Ofloxacin Murine Leukemic (L1210)>300 (24h)Generally lower short-term toxicity compared to Ciprofloxacin.[8]
Lomefloxacin Murine Leukemic (L1210)>300 (24h)Lower short-term toxicity.[8] Known for high phototoxicity (see Section 5).[8][9]
Moxifloxacin Human Glioblastoma (U87MG)~100 (72h)Induces apoptosis and decreases mitochondrial membrane potential.[10]
CP-115,953 Cultured Mammalian CellsPotentA highly cytotoxic quinolone where cytotoxicity parallels topoisomerase II DNA cleavage.[11]
Experimental Protocol: MTT Assay for Cytotoxicity
  • Cell Culture: Plate mammalian cells (e.g., HaCaT keratinocytes or HepG2 hepatocytes) in a 96-well plate at a density of 1 x 10⁴ cells/well. Allow cells to adhere for 24 hours in a humidified incubator at 37°C with 5% CO₂.

  • Compound Preparation: Prepare a stock solution of 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylic acid and comparator quinolones in a suitable solvent (e.g., DMSO). Create a serial dilution in cell culture medium to achieve final concentrations ranging from 1 µM to 1000 µM.

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various quinolone concentrations. Include wells with medium only (negative control) and wells with a known cytotoxic agent (positive control).

  • Incubation: Incubate the plate for 24, 48, or 72 hours. Long-term tests (7 days) can provide a more accurate measure of the antiproliferative activity of quinolones.[8]

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the concentration-response curve and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Workflow for In Vitro Cytotoxicity Screening

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis plate_cells 1. Plate Cells (e.g., HepG2, 1x10⁴/well) adhere 2. Adhere (24h Incubation) plate_cells->adhere treat 4. Treat Cells (Test & Control Quinolones) adhere->treat prep_cpd 3. Prepare Quinolone Serial Dilutions prep_cpd->treat incubate_treat 5. Incubate (24h / 48h / 72h) treat->incubate_treat add_mtt 6. Add MTT Reagent (4h Incubation) incubate_treat->add_mtt solubilize 7. Solubilize Formazan (DMSO) add_mtt->solubilize read_abs 8. Read Absorbance (570 nm) solubilize->read_abs calc_viability 9. Calculate % Viability read_abs->calc_viability det_ic50 10. Determine IC50 calc_viability->det_ic50

Caption: Workflow for determining quinolone cytotoxicity using the MTT assay.

Genotoxicity and Topoisomerase II Interaction

Scientific Rationale: The antibacterial action of quinolones involves the stabilization of a cleavable complex between bacterial topoisomerases and DNA, leading to double-strand breaks.[12][13] A critical safety concern is whether these compounds exhibit similar activity against mammalian topoisomerase II, which could lead to genotoxicity. The in vitro Comet Assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA single-strand breaks, double-strand breaks, and alkali-labile sites.[14] Additionally, the in vitro micronucleus test can assess chromosomal damage.[14] Some fluoroquinolones, including ciprofloxacin and norfloxacin, have been shown to induce recoverable DNA damage in vitro.[14]

Comparative Genotoxicity Data
QuinoloneAssayResultKey FindingsReference
Ciprofloxacin Comet AssayPositiveInduced significant, concentration-dependent DNA damage after 4h treatment.[14]
Ciprofloxacin Topoisomerase II CleavageWeak IncreaseDoes not cause a significant increase in DNA cleavage at clinically relevant concentrations.[12]
Norfloxacin Comet AssayPositiveInduced significant DNA single-strand breaks.[14]
Norfloxacin Micronucleus TestPositiveSignificantly increased micronuclei, indicating chromosome aberrations.[14]
Nalidixic Acid UDS (in vitro)NegativeDid not induce unscheduled DNA synthesis in rat hepatocytes.[15]
Ofloxacin UDS (in vitro)PositiveInduced unscheduled DNA synthesis at high concentrations.[15]
Experimental Protocol: Alkaline Comet Assay
  • Cell Treatment: Expose a suitable cell line (e.g., WTK-1 or TK6) to the test quinolones at various concentrations for a defined period (e.g., 4 and 20 hours).

  • Cell Harvesting: Harvest cells and resuspend them in ice-cold PBS at a concentration of 1 x 10⁵ cells/mL.

  • Slide Preparation: Mix 10 µL of the cell suspension with 75 µL of low melting point agarose (0.5% in PBS) at 37°C. Pipette this mixture onto a pre-coated microscope slide and cover with a coverslip.

  • Lysis: After the agarose solidifies, remove the coverslip and immerse the slide in a cold lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added fresh) for at least 1 hour at 4°C.

  • Alkaline Unwinding: Place the slides in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13) for 20 minutes to allow for DNA unwinding.

  • Electrophoresis: Perform electrophoresis at 25 V and 300 mA for 20-30 minutes. This allows the negatively charged, fragmented DNA to migrate from the nucleus, forming a "comet tail."

  • Neutralization and Staining: Gently wash the slides with a neutralization buffer (0.4 M Tris, pH 7.5). Stain the DNA with a fluorescent dye (e.g., SYBR Green or ethidium bromide).

  • Visualization and Scoring: Visualize the slides using a fluorescence microscope. Capture images and analyze them using specialized software to quantify the extent of DNA damage (e.g., % tail DNA, tail moment).

Workflow for In Vitro Genotoxicity Assessment

G cluster_prep Cell Treatment & Preparation cluster_assay Comet Assay Procedure cluster_analysis Analysis treat_cells 1. Treat Cells with Quinolones harvest 2. Harvest & Suspend (1x10⁵ cells/mL) treat_cells->harvest embed 3. Embed in Agarose on Slide harvest->embed lyse 4. Lyse Cells (High Salt + Detergent) embed->lyse unwind 5. Unwind DNA (Alkaline Buffer, pH >13) lyse->unwind electrophorese 6. Electrophoresis (25V, 25 min) unwind->electrophorese stain 7. Neutralize & Stain (e.g., SYBR Green) electrophorese->stain visualize 8. Visualize Comets (Fluorescence Microscopy) stain->visualize score 9. Quantify DNA Damage (% Tail DNA) visualize->score

Caption: Workflow for the Alkaline Comet Assay to detect DNA damage.

Mitochondrial Toxicity and Oxidative Stress

Scientific Rationale: Mitochondria are recognized as a key off-target site for fluoroquinolone toxicity.[16] This is hypothesized to be due to their evolutionary bacterial origins.[16] Quinolone-induced mitochondrial dysfunction can manifest as a decrease in mitochondrial membrane potential, inhibition of the electron transport chain (ETC), and, crucially, the overproduction of reactive oxygen species (ROS).[10][17] This ROS production is a central mechanism that can lead to downstream damage to DNA, lipids, and proteins, ultimately triggering apoptosis.[13][18][19]

Proposed Pathway of Quinolone-Induced Mitochondrial Toxicity

G cluster_mito Mitochondrion cluster_cell Cellular Damage quinolone Quinolone (e.g., Ciprofloxacin) etc Electron Transport Chain (Complex I & IV) quinolone->etc Inhibition/ Interaction aifm1 AIFM1 / IDH2 (Off-Targets) quinolone->aifm1 Inhibition/ Interaction hyperpolarization Mitochondrial Hyperpolarization etc->hyperpolarization ros ↑ Reactive Oxygen Species (ROS) etc->ros Dysfunction Leads to aifm1->ros Dysfunction Leads to hyperpolarization->ros dna_damage DNA Damage ros->dna_damage lipid_perox Lipid Peroxidation ros->lipid_perox apoptosis Apoptosis dna_damage->apoptosis lipid_perox->apoptosis

Caption: Quinolones can interact with mitochondrial proteins, leading to ROS production.

Experimental Protocol: ROS Detection with DCFH-DA
  • Cell Culture and Treatment: Plate cells in a 96-well, black-walled plate and treat with quinolones as described in the cytotoxicity protocol.

  • Dye Loading: Following treatment, wash the cells with warm PBS. Add 100 µL of 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) solution to each well.

  • Incubation: Incubate the plate for 30 minutes at 37°C in the dark. DCFH-DA is cell-permeable and is deacetylated by intracellular esterases to non-fluorescent DCFH.

  • Data Acquisition: In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). Measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.

  • Analysis: Express ROS production as a percentage increase in fluorescence relative to untreated control cells.

In Vitro Phototoxicity

Scientific Rationale: Phototoxicity is a well-documented adverse effect of many quinolone antibiotics, occurring when the drug absorbs UVA radiation and generates reactive intermediates that damage cells.[20][21] The structural feature most commonly associated with high phototoxic potential is a halogen (especially fluorine) at the C8 position.[6] In vitro models, such as the 3T3 Neutral Red Uptake (NRU) Phototoxicity Test, are highly predictive of in vivo phototoxic effects.[9] This assay compares the cytotoxicity of a chemical in the presence and absence of UVA light.

Comparative Phototoxicity Data
QuinoloneAssayResultKey FindingsReference
Lomefloxacin 3T3 NRUHighly PhototoxicKnown clinical photosensitizer; shows high lipid peroxidation.[9][22]
Ciprofloxacin 3T3 NRU / Lipid PeroxidationModerately PhototoxicExhibits photosensitizing ability, though generally less than lomefloxacin.[9][22]
Ofloxacin 3T3 NRULow PhototoxicityConsidered to have a lower phototoxic potential among fluoroquinolones.[9]
Moxifloxacin 3T3 NRULow PhototoxicityGenerally considered non-phototoxic.[9]
Experimental Protocol: 3T3 Neutral Red Uptake (NRU) Phototoxicity Test
  • Cell Culture: Seed Balb/c 3T3 fibroblasts in two separate 96-well plates and incubate for 24 hours.

  • Treatment: Wash cells with PBS and add serial dilutions of the test quinolone prepared in a buffer that does not absorb UVA (e.g., Earle's Balanced Salt Solution).

  • Irradiation: Expose one of the two plates (+UVA) to a non-cytotoxic dose of UVA radiation (e.g., 5 J/cm²). Keep the second plate (-UVA) in the dark at room temperature for the same duration.

  • Incubation: After irradiation, wash the cells, replace the treatment solution with a complete culture medium, and incubate both plates for 24 hours.

  • Neutral Red Uptake: Add medium containing Neutral Red dye to both plates and incubate for 3 hours. Viable cells will take up the dye into their lysosomes.

  • Extraction and Measurement: Wash the cells and add a destain solution (e.g., 1% acetic acid, 50% ethanol) to extract the dye. Measure the absorbance at 540 nm.

  • Analysis: Determine the IC50 values for both the +UVA and -UVA plates. Calculate the Photo-Irritation Factor (PIF) using the formula: PIF = IC50 (-UVA) / IC50 (+UVA). A PIF > 5 is typically considered indicative of phototoxic potential.

Synthesis and Predictive Toxicological Profile

Based on the established structure-toxicity relationships of comparator quinolones, we can formulate a predictive toxicological profile for 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylic acid :

  • Cytotoxicity: The presence of halogens at both C7 and C8 suggests a moderate to high potential for cytotoxicity. The C8-fluoro group, in particular, has been linked to increased toxicity towards mammalian cells.[3][11] Its cytotoxic potency may be comparable to or greater than that of ciprofloxacin.

  • Genotoxicity: As a quinolone, it will likely interact with mammalian topoisomerase II. The potential for inducing DNA strand breaks, similar to ciprofloxacin and norfloxacin, should be considered high and warrants direct testing with the Comet assay.[14]

  • Mitochondrial Toxicity: The core quinolone structure is known to induce mitochondrial dysfunction and ROS production.[10][17] This compound is predicted to follow this trend, likely leading to oxidative stress as a key toxicity mechanism.

  • Phototoxicity: This is the area of greatest concern. The C8-fluoro substituent is a strong predictor of phototoxic potential, a characteristic exemplified by highly phototoxic agents like lomefloxacin.[6][9] It is highly probable that 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylic acid will be phototoxic upon UVA irradiation.

References

  • Pessina, A., et al. (1997). In vitro short-term and long-term cytotoxicity of fluoroquinolones on murine cell lines.
  • Khadra, A., et al. (2012). Assessment of the genotoxicity of quinolone and fluoroquinolones contaminated soil with the Vicia faba micronucleus test.
  • Aldred, K. J., et al. (2019). Examining the Impact of Antimicrobial Fluoroquinolones on Human DNA Topoisomerase IIα and IIβ. ACS Omega.
  • Wagener, P., et al. (2000). Comparison of an in vitro cellular phototoxicity model against controlled clinical trials of fluoroquinolone skin phototoxicity. PubMed.
  • McQueen, C. A., et al. (1991). Study of Potential in Vitro and in Vivo Genotoxicity in Hepatocytes of Quinolone Antibiotics. Toxicological Sciences.
  • Robinson, M. J., et al. (1993). Drug features that contribute to the activity of quinolones against mammalian topoisomerase II and cultured cells: correlation between enhancement of enzyme-mediated DNA cleavage in vitro and cytotoxic potential. Antimicrobial Agents and Chemotherapy.
  • Goswami, M., et al. (2006). Involvement of Reactive Oxygen Species in the Action of Ciprofloxacin against Escherichia coli. Antimicrobial Agents and Chemotherapy.
  • Kleszczyński, K., & Składanowski, A. C. (2007).
  • Umezawa, K., et al. (1998). Mechanisms of quinolone phototoxicity. PubMed.
  • Salimiaghdam, N., et al. (2021). Effects of fluoroquinolones and tetracyclines on mitochondria of human retinal MIO-M1 cells. Experimental Eye Research.
  • Gootz, T. D., et al. (1994). Fluoroquinolones: relationships between structural variations, mammalian cell cytotoxicity, and antimicrobial activity. PubMed.
  • de Guidi, G., et al. (2025).
  • Ferrand, V., et al. (2016). Reactive Oxygen Species Contribute to the Bactericidal Effects of the Fluoroquinolone Moxifloxacin in Streptococcus pneumoniae. Antimicrobial Agents and Chemotherapy.
  • Chitescu, C-L., et al. (2010). Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids.
  • Kadoi, K., et al. (2006). Genotoxic potential of quinolone antimicrobials in the in vitro comet assay and micronucleus test. PubMed.
  • Yee, R. W., et al. (1993). Comparative Toxicity of Fluoroquinolone Antibiotics on Corneal Cells In Vitro.
  • Zhao, H-Y., et al. (2023). The Research Status, Potential Hazards and Toxicological Mechanisms of Fluoroquinolone Antibiotics in the Environment. MDPI.
  • Gootz, T. D., et al. (1994). Fluoroquinolones: relationships between structural variations, mammalian cell cytotoxicity and antimicrobial activity. American Chemical Society.
  • Thomson, C. A., et al. (2023).
  • Foti, M., et al. (2017).
  • Feglo, P. K., & Gbedema, S. Y. (2018).
  • Fluoroquinolone Toxicity Study. (2022). Our Sponsored Research. Fluoroquinolone Toxicity Study Website.
  • Blondeau, J. M. (1999). Comparison of the Fluoroquinolones Based on Pharmacokinetic and Pharmacodynamic Parameters. lebbyac.
  • Domenech, M., et al. (2019). Reactive Oxygen Species Production Is a Major Factor Directing the Postantibiotic Effect of Fluoroquinolones in Streptococcus pneumoniae. PMC.
  • Gucky, T., et al. (2022). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. MDPI.
  • Aldred, K. J., et al. (2019). Quinolone antibiotics. MedChemComm.
  • Umezawa, K., et al. (1994).
  • Urban, M., et al. (2023). Chemical proteomics reveal human off-targets of fluoroquinolone induced mitochondrial toxicity. ChemRxiv.
  • Pribis, J. P., et al. (2019). Reactive oxygen species are major contributors to SOS-mediated mutagenesis induced by fluoroquinolones.
  • He, J-X., et al. (2023). Quinolone antibiotics: resistance and therapy. IDR - Dove Medical Press.
  • D'agostino, A. A., et al. (2021). Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents. MDPI.
  • BenchChem. (2025).
  • Suh, B. (1996). Fluoroquinolone photosensitization: A review of clinical and laboratory studies.
  • TMR. (2023).
  • Miranda, M. A. (2025).
  • Shah, K. J., & Coats, E. A. (1977).

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 7-Chloro-8-fluoro-4-hydroxyquinoline-3-carboxylic acid

For researchers and professionals in drug development, the integrity of our work is intrinsically linked to the safety of our practices. The handling and disposal of complex chemical compounds like 7-Chloro-8-fluoro-4-hy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the integrity of our work is intrinsically linked to the safety of our practices. The handling and disposal of complex chemical compounds like 7-Chloro-8-fluoro-4-hydroxyquinoline-3-carboxylic acid demand a meticulous and informed approach. This guide provides a comprehensive, step-by-step protocol for its proper disposal, grounded in established safety standards and regulatory compliance. Our objective is to ensure that every stage of the disposal process, from waste segregation to final disposition, is conducted with the utmost regard for personal safety and environmental stewardship.

Hazard Assessment and Profile

  • Skin and Eye Irritation: Direct contact can cause skin irritation and serious eye irritation.[2]

  • Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory tract irritation.[2]

  • Toxicity: Quinolines as a class are recognized for their potential toxicity if ingested.[3][4]

  • Environmental Hazard: Halogenated organic compounds can be toxic to aquatic life and may have long-lasting environmental effects.[3][5]

These potential hazards underscore the necessity of treating this compound as hazardous waste and adhering to stringent safety protocols.

Table 1: Inferred Hazard Classification
Hazard CategoryGHS Classification (Inferred)Hazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[2]
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation[2]
Specific Target Organ ToxicityCategory 3 (Respiratory)H335: May cause respiratory irritation
Acute Toxicity, OralCategory 4 (Potential)H302: Harmful if swallowed[5]
Hazardous to the Aquatic EnvironmentChronic Category 3 (Potential)H412: Harmful to aquatic life with long lasting effects[5]

Regulatory Framework: Adherence to EPA and OSHA Standards

The disposal of 7-Chloro-8-fluoro-4-hydroxyquinoline-3-carboxylic acid is governed by federal and state regulations. Key regulatory frameworks include:

  • Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), chemical waste with hazardous characteristics must be managed and disposed of following specific protocols.[6][7] As a halogenated aromatic compound, this chemical waste would likely be classified as hazardous.

  • Occupational Safety and Health Administration (OSHA): OSHA's Hazard Communication Standard (29 CFR 1910.1200) mandates that employers inform employees about the hazards of chemicals in the workplace and provide appropriate training for safe handling and disposal.[8][9]

Compliance requires that all waste generated be properly identified, segregated, stored, and disposed of through a licensed hazardous waste contractor.[6][10]

Essential Personal Protective Equipment (PPE)

Before beginning any disposal procedures, the following PPE must be worn to mitigate exposure risks:

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are mandatory. Always inspect gloves for tears or punctures before use.[11]

  • Eye Protection: Chemical splash goggles are required to protect against accidental splashes.[11] For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles.

  • Body Protection: A laboratory coat must be worn to protect skin and clothing.[4]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator (e.g., N95) is necessary. All work with the solid compound should be performed in a certified chemical fume hood to minimize inhalation risk.[4][11]

Step-by-Step Disposal Procedures

The fundamental principle for disposing of this compound is to never discharge it into the sewer system or mix it with general laboratory waste.[10][11]

Solid Waste Collection
  • Designated Container: All solid waste, including residual amounts of the compound, contaminated weigh boats, and filter paper, must be placed in a dedicated, sealable, and clearly labeled hazardous waste container.[4]

  • Labeling: The container must be labeled "Hazardous Waste" and include the full chemical name: "7-Chloro-8-fluoro-4-hydroxyquinoline-3-carboxylic acid."

  • Minimize Dust: Transfer solid materials carefully to avoid creating airborne dust.[1]

Liquid Waste Collection
  • Segregation is Key: As a halogenated organic compound, solutions containing this chemical must be collected in a designated "Halogenated Organic Waste" container.[12][13] Do not mix with non-halogenated waste streams, as this significantly increases disposal costs and complexity.

  • Container Requirements: Use a compatible, leak-proof, and sealable container. Ensure the container is clearly labeled with "Halogenated Organic Waste" and lists all chemical constituents, including solvents and their approximate concentrations.

  • pH Considerations: Do not add strong acids or bases to the solvent waste container.[12]

Decontamination of Glassware and Equipment
  • Initial Rinse: Rinse all contaminated glassware and equipment with a suitable organic solvent (e.g., acetone or ethanol).

  • Collect Rinsate: This initial solvent rinse must be collected and disposed of as halogenated liquid hazardous waste.[4][11]

  • Final Cleaning: After the initial decontamination rinse, glassware can be washed using standard laboratory procedures.

Spill Management Protocol

In the event of a spill, immediate and proper cleanup is crucial to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: Ensure the area is well-ventilated. If the spill is significant, evacuate non-essential personnel from the immediate area.

  • Don PPE: Wear the appropriate PPE as described in Section 3.

  • Containment: For solid spills, carefully sweep up the material, avoiding dust generation, and place it into the designated solid hazardous waste container.[1] For liquid spills, absorb the material with a chemical absorbent or spill pillow.

  • Cleanup: Place the used absorbent material into the solid hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, collecting the cleaning materials and rinsate as hazardous waste.

  • Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) office.

Waste Storage and Final Disposal

  • Accumulation: Store sealed hazardous waste containers in a designated, well-ventilated satellite accumulation area away from incompatible materials.[14]

  • Professional Disposal: The ultimate disposal of 7-Chloro-8-fluoro-4-hydroxyquinoline-3-carboxylic acid must be managed by a licensed hazardous waste disposal contractor.[4] The most probable and environmentally sound disposal method for chlorinated organic compounds is high-temperature incineration at a permitted facility.[15]

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of waste containing 7-Chloro-8-fluoro-4-hydroxyquinoline-3-carboxylic acid.

G cluster_waste_type Identify Waste Form cluster_disposal_path Segregation & Collection start Waste Generation (7-Chloro-8-fluoro-4-hydroxyquinoline-3-carboxylic acid) is_solid Solid Material (e.g., powder, contaminated paper) start->is_solid is_liquid Liquid Solution start->is_liquid is_glassware Contaminated Glassware/ Equipment start->is_glassware solid_waste_container Collect in Labeled 'Solid Hazardous Waste' Container is_solid->solid_waste_container liquid_waste_container Collect in Labeled 'Halogenated Organic Waste' Container is_liquid->liquid_waste_container decon_step Rinse with Solvent (e.g., Acetone) is_glassware->decon_step final_disposal Store in Satellite Accumulation Area for Pickup by Licensed Hazardous Waste Contractor solid_waste_container->final_disposal liquid_waste_container->final_disposal decon_step->liquid_waste_container Collect Rinsate

Caption: Disposal workflow for 7-Chloro-8-fluoro-4-hydroxyquinoline-3-carboxylic acid.

References

  • Guidelines for the Disposal of Small Quantities of Unused Pesticides. (n.d.). Environmental Protection Agency.
  • Quinoline - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health.
  • Technical Support Center: Managing Hazardous Waste from Quinoline Synthesis. (2025). BenchChem.
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  • 7-Chloro-4-hydroxyquinoline - Safety Data Sheet. (2025). Fisher Scientific.
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Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Chloro-8-fluoro-4-hydroxyquinoline-3-carboxylic acid
Reactant of Route 2
7-Chloro-8-fluoro-4-hydroxyquinoline-3-carboxylic acid
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